Lacthydrazide
Description
Properties
IUPAC Name |
2-hydroxypropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2(6)3(7)5-4/h2,6H,4H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICYPQPGJJZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309959 | |
| Record name | Lacthydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2651-42-5 | |
| Record name | Propanoic acid, hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lacthydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropanehydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Utility of Lacthydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacthydrazide, systematically known as 2-hydroxypropanehydrazide, is a bifunctional organic molecule derived from lactic acid. As a member of the acylhydrazide family, it possesses a unique structural framework characterized by a hydroxyl group and a reactive hydrazide moiety. This combination makes this compound a valuable and versatile building block in synthetic organic chemistry and a key intermediate in the development of novel pharmacologically active compounds. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and core reactivity. It further explores its applications as a synthon for creating diverse molecular libraries, particularly through the formation of hydrazone linkages, which are prominent in medicinal chemistry for their wide spectrum of biological activities. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required for its effective utilization in a laboratory setting.
Core Chemical Identity and Physicochemical Properties
This compound is a simple yet functionally rich molecule. Its IUPAC name is 2-hydroxypropanehydrazide, and it is also referred to as lactic acid hydrazide.[1][2] The core structure consists of a three-carbon chain derived from lactic acid, featuring a hydroxyl (-OH) group at the C2 position and a hydrazide (-CONHNH₂) functional group at the C1 position. This structure imparts both hydrogen-bonding capabilities and a potent nucleophilic center, which dictates its chemical behavior and utility.
The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and application.
| Property | Value | Source(s) |
| CAS Number | 2651-42-5 | [1][3][4] |
| Molecular Formula | C₃H₈N₂O₂ | [1][4] |
| Molecular Weight | 104.11 g/mol | [1] |
| IUPAC Name | 2-hydroxypropanehydrazide | [1] |
| Physical Form | Solid | |
| Boiling Point | 153-156 °C (at 2 Torr) | [3] |
| Density (Predicted) | 1.216 g/cm³ | [4] |
| XLogP3 | -1.5 | [4] |
| Topological Polar Surface Area | 75.4 Ų | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Visualizing the Core Structure
The 2D chemical structure of this compound highlights its key functional groups: the primary hydrazide and the secondary alcohol.
Caption: 2D Chemical Structure of this compound (2-hydroxypropanehydrazide).
Synthesis and Mechanism
The most direct and widely adopted method for synthesizing this compound is the hydrazinolysis of a lactic acid ester, typically methyl or ethyl lactate.[5][6][7] This reaction is a classic example of nucleophilic acyl substitution.
Causality of the Synthesis: The reaction's efficacy hinges on the high nucleophilicity of hydrazine (H₂NNH₂). The terminal nitrogen atom of hydrazine possesses a lone pair of electrons that readily attacks the electrophilic carbonyl carbon of the ester. Although the ester's alkoxy group (-OR) is a poor leaving group, the formation of a stable tetrahedral intermediate and the subsequent proton transfers facilitate its departure as an alcohol (ROH). The use of excess hydrazine hydrate can drive the reaction to completion.[8]
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of methyl lactate to this compound.
-
Reagents and Setup:
-
Procedure:
-
Dissolve methyl lactate (1.0 eq) in a minimal amount of ethanol in the round-bottom flask.
-
Carefully add hydrazine hydrate (2.0 - 5.0 eq) to the solution. Caution: Hydrazine is toxic and corrosive.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain stirring for 4-8 hours.[5][6]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.
-
Upon completion, allow the mixture to cool to room temperature. The product may begin to crystallize.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker of ice-cold water to precipitate the solid this compound.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the solid with a small amount of cold water and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol.[5]
-
Caption: General workflow for the synthesis of this compound via hydrazinolysis.
Chemical Reactivity and Functional Significance
The synthetic value of this compound is derived from the reactivity of its terminal -NH₂ group. This group is highly nucleophilic and readily undergoes condensation reactions with electrophiles, most notably the carbonyl groups of aldehydes and ketones.[9][10]
This reaction forms a hydrazone , a compound containing the R₁R₂C=NNHC(=O)- moiety.[11] The resulting hydrazone linkage is significantly more stable than the imine (Schiff base) bond formed with primary amines, particularly under varying pH conditions.[12]
Mechanistic Insight: The formation of a hydrazone is typically acid-catalyzed. The reaction proceeds via nucleophilic attack of the terminal nitrogen of this compound on the carbonyl carbon of the aldehyde/ketone, forming a carbinolamine intermediate. Subsequent dehydration, facilitated by an acid catalyst that protonates the hydroxyl group to make it a better leaving group (water), yields the stable C=N double bond of the hydrazone.
Caption: Reaction pathway for the formation of a lacthydrazone derivative.
Applications in Research and Drug Development
The hydrazide functional group is a privileged scaffold in medicinal chemistry.[13][14][15] Its derivatives have demonstrated a vast array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[15][16] this compound serves as an ideal starting point for generating libraries of such bioactive molecules.
-
Building Block for Heterocycles: The hydrazide moiety is a key synthon for constructing various nitrogen-containing heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are core structures in many pharmaceuticals.[13]
-
Combinatorial Chemistry: The straightforward and high-yielding nature of hydrazone formation makes this compound an excellent component for combinatorial chemistry. By reacting it with a diverse panel of aldehydes and ketones, researchers can rapidly generate a large library of candidate molecules for biological screening.
-
Bio-conjugation: Hydrazone linkages are used in bioconjugation strategies, for example, in linking drugs to antibodies to create antibody-drug conjugates (ADCs). The stability of the bond allows for controlled drug delivery.[17]
The presence of the hydroxyl group in this compound adds another layer of functionality, providing an additional site for hydrogen bonding interactions with biological targets like enzymes or receptors, potentially enhancing binding affinity and specificity.
Safety and Handling
This compound, like many hydrazine derivatives, requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:
-
Harmful if swallowed or in contact with skin.[1]
-
Causes skin irritation and serious eye damage.[1]
-
May cause respiratory irritation or an allergic skin reaction.[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[18]
Conclusion
This compound is a fundamentally important molecule whose simple structure belies its significant utility in advanced chemical synthesis and drug discovery. Its dual functionality—a nucleophilic hydrazide and a hydrogen-bonding hydroxyl group—makes it a versatile and powerful building block. The ability to readily form stable hydrazone linkages provides a reliable and efficient pathway for the creation of diverse molecular libraries aimed at identifying novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher looking to leverage this valuable chemical intermediate in their work.
References
- 1. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rdchemicals.com [rdchemicals.com]
- 3. This compound | 2651-42-5 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 13. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 14. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Hydrazone - Wikipedia [en.wikipedia.org]
- 18. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Lacthydrazide
Foreword: The Significance of Lacthydrazide in Modern Drug Development
This compound, the hydrazide derivative of lactic acid, represents a cornerstone building block in the synthesis of a multitude of pharmacologically significant molecules. The inherent chirality and the presence of a reactive hydroxyl group, in addition to the versatile hydrazide moiety, make it a prized synthon for drug development professionals. Its derivatives have shown a wide spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established scientific principles and practical, field-proven insights. Our focus extends beyond a mere recitation of procedural steps to elucidate the underlying chemical principles that govern the synthesis and the interpretation of analytical data.
I. The Synthesis of this compound: A Mechanistic and Practical Approach
The most common and efficient method for synthesizing this compound is through the nucleophilic acyl substitution reaction of an ester of lactic acid, typically methyl lactate, with hydrazine hydrate.[3] This reaction is favored for its relatively high yield and straightforward procedure.
A. The Underlying Chemistry: Nucleophilic Acyl Substitution
The synthesis of this compound from methyl lactate and hydrazine hydrate is a classic example of a nucleophilic acyl substitution reaction.[4][5] In this reaction, the lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl lactate. This initial attack results in the formation of a tetrahedral intermediate.[6] The reaction proceeds by the subsequent elimination of the methoxy group (-OCH₃) from the tetrahedral intermediate, which is a better leaving group than the incoming nucleophile. The final step involves the deprotonation of the hydrazide nitrogen to yield the stable this compound product.
B. Experimental Protocol: From Reagents to Purified Product
This protocol details a robust method for the synthesis of this compound, with an emphasis on safety and reproducibility.
Safety Precautions:
Hydrazine hydrate is a combustible, toxic, and corrosive substance that may also be carcinogenic.[1][7][8][9] All handling of hydrazine hydrate must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[2][9] An emergency eyewash and safety shower must be readily accessible.
Reagents and Materials:
-
Methyl lactate (C₄H₈O₃)
-
Hydrazine hydrate (N₂H₄·H₂O, 80% solution or as specified)
-
Absolute ethanol (C₂H₅OH)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with magnetic stirring
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Melting point apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl lactate in absolute ethanol. A typical molar ratio of methyl lactate to hydrazine hydrate is 1:1.2 to 1:1.5 to ensure complete conversion of the ester.[6]
-
Addition of Hydrazine Hydrate: While stirring the solution of methyl lactate, slowly add the hydrazine hydrate. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: The crude this compound is then purified by recrystallization.[11][12][13]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified this compound crystals in a vacuum oven.
-
C. Visualizing the Synthesis Workflow
Caption: A schematic overview of the this compound synthesis workflow.
II. Comprehensive Characterization of this compound
A thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structural integrity. This section outlines the key analytical techniques employed for this purpose.
A. Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.[14][15][16] Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.[17][18]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.[19][20] Each unique carbon atom in this compound will give rise to a separate signal.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.2-1.4 | Doublet | -CH₃ |
| ¹H | ~4.0-4.2 | Quartet | -CH(OH)- |
| ¹H | ~4.5-5.0 | Broad Singlet | -OH |
| ¹H | ~7.5-8.5 | Broad Singlet | -NH-NH₂ |
| ¹³C | ~20-25 | - | -CH₃ |
| ¹³C | ~65-70 | - | -CH(OH)- |
| ¹³C | ~170-175 | - | -C=O |
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.[15][21]
-
Key Functional Group Vibrations: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.[22] The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3200-3400 | Strong, Broad | O-H, N-H | Stretching |
| 2850-3000 | Medium | C-H | Stretching |
| 1630-1680 | Strong | C=O (Amide I) | Stretching |
| 1515-1570 | Medium | N-H | Bending |
| 1000-1200 | Strong | C-O | Stretching |
3. Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.[23][24][25]
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (104.11 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the amide bond.[26][27]
B. Thermal Analysis
1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
TGA and DSC are used to evaluate the thermal stability and phase behavior of this compound.[28]
-
TGA: This technique measures the change in mass of the sample as a function of temperature.[29] It can reveal the decomposition temperature and any mass loss due to the release of volatile components.
-
DSC: This technique measures the heat flow into or out of a sample as it is heated or cooled.[30] It can be used to determine the melting point and enthalpy of fusion of this compound.
C. Visualizing the Characterization Workflow
Caption: A logical flow diagram for the comprehensive characterization of this compound.
III. Conclusion: A Versatile Synthon Validated
This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. By understanding the mechanistic underpinnings of the synthetic route and the principles behind the analytical techniques, researchers and drug development professionals can confidently produce and validate this critical chemical intermediate. The robust protocols and interpretative guidance presented herein are designed to ensure high-quality, reproducible results, thereby facilitating the advancement of medicinal chemistry and the development of novel therapeutics.
IV. References
-
Mali, D. N., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6267. --INVALID-LINK--
-
A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 61-79. --INVALID-LINK--
-
Hydrazine hydrate - Safety Data Sheet. (2010). Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - Hydrazine Hydrate 55%. (2021). Nexchem Ltd. --INVALID-LINK--
-
Hydrazine Standard Operating Procedure Template. University of New Mexico. --INVALID-LINK--
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. --INVALID-LINK--
-
Nucleophilic Acyl Substitution. BYJU'S. --INVALID-LINK--
-
Preparation method of hydrazide compound. (2013). Google Patents. --INVALID-LINK--
-
The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. --INVALID-LINK--
-
What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. --INVALID-LINK--
-
microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022). Journal of Applied Pharmaceutical Research, 10(2), 29-39. --INVALID-LINK--
-
Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 795–802. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
2-Hydroxypropanehydrazide. PubChem. --INVALID-LINK--
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2020). Molecules, 25(22), 5486. --INVALID-LINK--
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. --INVALID-LINK--
-
13C NMR Chemical Shifts. Oregon State University. --INVALID-LINK--
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. --INVALID-LINK--
-
Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. (2013). PLoS ONE, 8(5), e63768. --INVALID-LINK--
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--
-
XRD and TGA-DSC as an effective tools of research in physical sciences. ResearchGate. --INVALID-LINK--
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoOptics. --INVALID-LINK--
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. --INVALID-LINK--
-
Mass Spectrometry: Fragmentation. University of California, Davis. --INVALID-LINK--
-
Fragmentation (mass spectrometry). Wikipedia. --INVALID-LINK--
-
Recrystallization. (2020). YouTube. --INVALID-LINK--
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. --INVALID-LINK--
-
The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (1974). Defense Technical Information Center. --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2010). Molecules, 15(12), 9224–9232. --INVALID-LINK--
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. --INVALID-LINK--
-
Assigning a 1H NMR spectrum. (2013). YouTube. --INVALID-LINK--
-
13C NMR Spectrum of L-(+)-lactic acid. ResearchGate. --INVALID-LINK--
-
Practical Hydrazine Hydrate Safety. (2018). Reddit. --INVALID-LINK--
-
11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Pressbooks. --INVALID-LINK--
-
1H NMR Spectra and Peak Assignment. Oregon State University. --INVALID-LINK--
-
Acethydrazide(1068-57-1) 13C NMR spectrum. ChemicalBook. --INVALID-LINK--
-
Mass Spectrometry: Fragmentation. University of California, Davis. --INVALID-LINK--
-
Table of Peaks Table of Multiplets Table of Assignments Spectra image with peak assignments. The Royal Society of Chemistry. --INVALID-LINK--
-
FTIR Functional Group Database Table with Search. InstaNANO. --INVALID-LINK--
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. --INVALID-LINK--
-
The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure. Google Patents. --INVALID-LINK--
-
FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific. --INVALID-LINK--
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 15. azooptics.com [azooptics.com]
- 16. m.youtube.com [m.youtube.com]
- 17. compoundchem.com [compoundchem.com]
- 18. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hmdb.ca [hmdb.ca]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 22. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 24. scienceready.com.au [scienceready.com.au]
- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 29. iitk.ac.in [iitk.ac.in]
- 30. researchgate.net [researchgate.net]
The Physical and Chemical Properties of Lacthydrazide
An In-depth Technical Guide:
Abstract
Lacthydrazide (CAS No. 2651-42-5) is a bifunctional organic molecule incorporating both a hydroxyl group and a hydrazide moiety. This unique structure imparts a hydrophilic character and provides a reactive handle for chemical modifications, making it a molecule of interest for researchers in drug development and bioconjugation. This guide provides a comprehensive overview of the core physicochemical properties, reactivity, stability, synthesis, and analytical characterization of this compound, designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application.
Molecular Identity and Structure
A thorough understanding of a molecule's identity and structure is fundamental to predicting its behavior and designing experiments. This compound, also known as 2-hydroxypropanehydrazide, is derived from lactic acid.
1.1 Chemical Identifiers
A summary of the key identifiers for this compound is provided below.
| Identifier | Value | Reference |
| CAS Number | 2651-42-5 | [1][2][3][4] |
| Molecular Formula | C₃H₈N₂O₂ | [1][2][3][4] |
| IUPAC Name | 2-hydroxypropanehydrazide | [4] |
| Synonyms | Lactic acid hydrazide, 2-hydroxypropionohydrazide | [1][2][4] |
| SMILES | CC(C(=O)NN)O | [4] |
1.2 Chemical Structure
This compound possesses a chiral center at the second carbon, inherited from its parent molecule, lactic acid. The structure features three key functional groups:
-
A primary hydroxyl group (-OH) , which contributes to its polarity and potential for hydrogen bonding.
-
An amide group (-C(=O)NH-) , which is part of the hydrazide functionality.
-
A terminal primary amine group (-NH₂) of the hydrazide, which is nucleophilic and serves as the primary site for many chemical reactions.
The presence of these polar groups suggests that this compound is a highly hydrophilic molecule.
Physicochemical Properties
The physical properties of this compound dictate its behavior in various experimental settings, from dissolution to formulation. The following table summarizes key computed and experimental properties.
2.1 Summary of Properties
| Property | Value | Reference / Note |
| Molecular Weight | 104.11 g/mol | [1][3][4] |
| Appearance | White crystalline solid | [5] |
| Density (Predicted) | 1.216 g/cm³ | [1][5] |
| Boiling Point (Predicted) | 338.1°C at 760 mmHg | [5] |
| Flash Point (Predicted) | 158.3°C | [5] |
| XLogP3 | -1.5 | [1][4] |
| Topological Polar Surface Area | 75.4 Ų | [1][4] |
| Hydrogen Bond Donor Count | 3 | [1][4] |
| Hydrogen Bond Acceptor Count | 3 | [1][4] |
| Rotatable Bond Count | 1 | [1] |
2.2 Solubility Profile
The molecular structure of this compound, with its multiple hydrogen bond donors and acceptors and a low XLogP3 value of -1.5, strongly indicates its hydrophilic nature.[1][4] It is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in nonpolar or low-polarity solvents is predicted to be limited.
This protocol outlines the equilibrium shake-flask method, a standard and reliable technique for determining the solubility of a compound.
Causality: The shake-flask method is chosen for its simplicity and its ability to ensure that the solution reaches equilibrium, providing a true measure of solubility at a given temperature. The use of a calibrated HPLC system allows for precise quantification of the dissolved analyte.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., water, ethanol, acetone, ethyl acetate). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean HPLC vial to remove all particulate matter.
-
Quantification: Dilute the filtered sample with a suitable mobile phase. Analyze the concentration of this compound using a pre-validated HPLC method with a calibration curve prepared from known standards.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Chemical Reactivity and Stability
3.1 Core Reactivity: Hydrazone Formation
The primary reactive center of this compound is the terminal nucleophilic amine (-NH₂) of the hydrazide moiety. This group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[6][7] This reaction, often referred to as a "click" reaction, is highly efficient and proceeds under mild acidic conditions (typically pH 4-5).[8]
This reactivity is a cornerstone of its utility in bioconjugation, allowing for the covalent attachment of this compound to biomolecules (such as oxidized carbohydrates) or surfaces that have been functionalized with carbonyl groups.[7]
Caption: Reaction scheme for hydrazone formation.
3.2 Stability Profile
The stability of this compound is influenced by pH, temperature, and the presence of water.
-
Hydrolytic Stability: The amide bond within the hydrazide structure is susceptible to hydrolysis, although it is generally more resistant than an ester bond.[9] Stability is pH-dependent; studies on similar hydrazide conjugates show they are increasingly stable as the pH approaches neutrality (pH 7).[10] Extreme acidic or basic conditions will accelerate degradation.
-
Thermal Stability: As a solid, this compound is stable under standard ambient conditions. However, prolonged exposure to high temperatures can lead to decomposition.
-
Hygroscopicity: Related hydrazides are known to be hygroscopic, meaning they can absorb moisture from the air.[11][12] Proper storage in a dry environment is critical to prevent degradation and maintain sample integrity.
Causality: This protocol uses a forced degradation approach to assess stability under various pH conditions, which is critical for predicting shelf-life in aqueous formulations. HPLC is the method of choice for separating the parent compound from its degradants and quantifying the rate of degradation.
-
Buffer Preparation: Prepare a series of aqueous buffers across a relevant pH range (e.g., pH 2, 4, 7, 9).
-
Sample Incubation: Prepare stock solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL). Incubate these solutions at a constant, controlled temperature (e.g., 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Neutralize the sample by diluting it in the mobile phase to stop further degradation before analysis.
-
HPLC Quantification: Analyze each sample using a stability-indicating HPLC method (see Protocol 4.3.1).
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition. This data can be used to determine the degradation rate constant and half-life.
Synthesis and Characterization
4.1 Common Synthetic Routes
This compound is typically synthesized from lactic acid derivatives. The most common laboratory-scale method involves two steps.
-
Esterification: Lactic acid is first converted to an alkyl ester, commonly methyl lactate or ethyl lactate, through Fischer esterification with the corresponding alcohol under acidic catalysis.
-
Hydrazinolysis: The resulting lactate ester is then reacted with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the alkoxy group of the ester to form the stable hydrazide.[13]
Alternatively, single-step methods are being developed that involve the direct reaction of the carboxylic acid with hydrazine hydrate, often using catalysts or microwave assistance to drive the reaction to completion and improve yields.[14]
Caption: Two-step synthesis of this compound.
4.2 Analytical Characterization Workflow
Confirming the identity, purity, and structure of synthesized this compound requires a suite of analytical techniques.
-
Chromatography (HPLC, TLC): Used to assess purity and monitor reaction progress.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (O-H, N-H, C=O).
Causality: A reversed-phase HPLC method is ideal for a polar analyte like this compound. The C18 stationary phase provides a nonpolar surface, and a polar mobile phase (like water/acetonitrile) is used for elution. UV detection is suitable as the amide bond provides a chromophore.
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 95% A / 5% B. TFA is used to improve peak shape and provide a consistent pH.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm, where the amide bond absorbs.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Safety and Handling
5.1 GHS Hazard Classification
This compound is classified as a hazardous chemical. All handling should be performed in accordance with a formal safety assessment and with appropriate personal protective equipment (PPE).
| Hazard Class | Statement | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [4] |
| Serious Eye Damage | H318: Causes serious eye damage | [4] |
Note: Some aggregated sources also report potential hazards for skin contact (H312) and inhalation (H332).[4]
5.2 Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Due to its potential hygroscopicity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
This compound is a versatile chemical building block characterized by its high polarity, defined physicochemical properties, and the robust reactivity of its hydrazide group. Its capacity for forming stable hydrazone linkages makes it a valuable tool in chemical synthesis and bioconjugation. A thorough understanding of its properties, including its solubility, stability profile, and handling requirements, is essential for its successful application in research and development. The protocols and data presented in this guide provide a solid technical foundation for scientists working with this compound.
References
- 1. echemi.com [echemi.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. This compound | 2651-42-5 [m.chemicalbook.com]
- 4. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
Lacthydrazide: A Comprehensive Technical Guide for Researchers
Foreword
In the landscape of modern medicinal chemistry and drug development, the strategic deployment of versatile molecular scaffolds is paramount. Among these, hydrazides represent a class of compounds with remarkable utility, serving as pivotal intermediates, bioactive molecules, and critical linkers in complex bioconjugates. This technical guide provides an in-depth exploration of lacthydrazide (2-hydroxypropanehydrazide), a unique hydrazide bearing a hydroxyl group that imparts distinct chemical properties and opens avenues for diverse applications.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices, grounded in established scientific principles. Every protocol and piece of data presented is designed to be self-validating, supported by authoritative citations to ensure the highest level of scientific integrity.
Core Chemical Identity of this compound
This compound, a derivative of lactic acid, is a foundational building block in synthetic organic and medicinal chemistry. Its core identity is defined by a specific molecular structure that gives rise to its characteristic reactivity.
Table 1: Fundamental Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 2651-42-5 | [1][2] |
| Molecular Formula | C₃H₈N₂O₂ | [1][2] |
| Molecular Weight | 104.11 g/mol | [1] |
| IUPAC Name | 2-hydroxypropanehydrazide | [1] |
| Synonyms | Lactic acid hydrazide | [1] |
Synthesis and Characterization
The synthesis of this compound is most commonly and efficiently achieved through the hydrazinolysis of an ester of lactic acid, typically ethyl or methyl lactate, with hydrazine hydrate. This reaction is a classic example of nucleophilic acyl substitution.
Synthesis Protocol: Hydrazinolysis of Ethyl Lactate
This protocol details a standard laboratory procedure for the synthesis of this compound.
Reaction Principle: The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl lactate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the stable this compound. An excess of hydrazine hydrate is often used to drive the reaction to completion.
Materials:
-
Ethyl lactate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (95% or absolute)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl lactate in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess (typically 1.5 to 3 equivalents) of hydrazine hydrate dropwise. The reaction is often exothermic, so controlled addition may be necessary.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ethyl lactate spot.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Product Isolation and Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (doublet), the methine proton (quartet), the hydroxyl proton (singlet or broad singlet), and the amine protons of the hydrazide group (broad singlets).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methyl carbon, the hydroxyl-bearing methine carbon, and the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the hydrazide, and a strong C=O stretch of the amide carbonyl.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound.
Applications in Drug Development and Research
The chemical structure of this compound, featuring both a nucleophilic hydrazide and a hydroxyl group, makes it a valuable tool in several areas of drug development and research.
Antimicrobial Activity
Recent studies have highlighted the direct antimicrobial properties of this compound. Research has demonstrated its inhibitory effects against a range of bacteria, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[2] This intrinsic bioactivity makes this compound an interesting lead compound for the development of new antibacterial agents, particularly in an era of growing antibiotic resistance. The hydrazide moiety is a common feature in many antimicrobial compounds.[3][4]
Scaffold for the Synthesis of Bioactive Molecules
Hydrazides are well-established precursors for the synthesis of a wide array of heterocyclic compounds, many of which possess significant pharmacological activities.[1] this compound can serve as a versatile scaffold for the creation of novel derivatives. The hydrazide functional group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which themselves exhibit a broad spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[4][5] The presence of the hydroxyl group in this compound offers an additional site for modification, allowing for the synthesis of a diverse library of compounds for biological screening.
Derivatizing Agent for Chromatographic Analysis
Due to their lack of a strong chromophore, the analysis of carbohydrates by High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging.[6] Derivatization with a UV-active or fluorescent tag is a common strategy to enhance sensitivity and selectivity.[6][7] this compound can be used as a derivatizing agent for reducing sugars.
Principle of Derivatization: The hydrazide group of this compound reacts with the open-chain aldehyde form of a reducing sugar to form a stable hydrazone. This reaction introduces a chromophore (the hydrazone moiety) that allows for sensitive UV detection.
Experimental Protocol: Derivatization of Monosaccharides with this compound for HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the monosaccharide(s) of interest in water.
-
Derivatization Reaction:
-
To an aliquot of the sugar solution, add an excess of this compound solution (dissolved in a suitable solvent like methanol or a methanol/acetic acid mixture).
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to drive the reaction to completion.
-
-
HPLC Analysis:
-
After cooling, the reaction mixture can be directly injected or subjected to a simple cleanup step if necessary.
-
Column: A reversed-phase C18 column is typically used for the separation of the derivatized sugars.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where the hydrazone derivative absorbs maximally.
-
Caption: Workflow for carbohydrate derivatization using this compound.
Linker in Bioconjugation Chemistry
Hydrazone linkages, formed from the reaction of a hydrazide and an aldehyde or ketone, are valuable tools in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). These linkers are often designed to be stable at physiological pH (around 7.4) but are susceptible to hydrolysis under the mildly acidic conditions found within endosomes and lysosomes (pH 4.5-6.5). This pH-dependent cleavage allows for the targeted release of a cytotoxic payload within cancer cells.
This compound can be incorporated into linker designs, with its hydrazide moiety serving as the reactive handle for conjugation to an aldehyde- or ketone-containing payload or antibody. The hydroxyl group of this compound can also be further functionalized to modulate the linker's properties, such as its solubility and steric hindrance.
Safety and Handling
This compound, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a multifaceted molecule with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of its hydrazide and hydroxyl functional groups, makes it a valuable building block for creating novel bioactive compounds. Its inherent antimicrobial properties and its utility as a derivatizing agent and a component of advanced drug delivery systems underscore its importance for the modern researcher. This guide provides the foundational knowledge and practical protocols to enable scientists to effectively utilize this compound in their research endeavors.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]
The Solubility Profile of Lacthydrazide: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of an otherwise potent drug candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of Lacthydrazide (CAS 2651-42-5), a molecule of interest in various therapeutic areas. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the theoretical knowledge and practical experimental protocols to determine its solubility profile in your own laboratory settings.
This compound: A Molecule of Interest
This compound, systematically known as 2-hydroxypropanehydrazide, is a small organic molecule featuring both a hydroxyl and a hydrazide functional group.[1][2] Its structure suggests a high degree of polarity and the capacity for significant hydrogen bonding, both as a donor and an acceptor. These characteristics are pivotal in predicting its interaction with various solvents and are the theoretical underpinnings of its solubility behavior.
Chemical Structure and Properties of this compound: [1][2]
| Property | Value |
| CAS Number | 2651-42-5 |
| Molecular Formula | C₃H₈N₂O₂ |
| Molecular Weight | 104.11 g/mol |
| Predicted XLogP3 | -1.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 75.4 Ų |
The low negative value of the predicted octanol-water partition coefficient (XLogP3) strongly indicates a hydrophilic nature, suggesting good solubility in polar solvents. The presence of multiple hydrogen bond donors and acceptors further reinforces this prediction.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, its polarity and hydrogen bonding capabilities are the dominant forces to consider.
Caption: Factors influencing the solubility of this compound.
Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents, such as water, methanol, and ethanol, have a significant dipole moment and are effective at solvating polar molecules like this compound. The partial positive and negative charges on the solvent molecules can interact with the corresponding partial charges on the this compound molecule, overcoming the lattice energy of the solid and allowing it to dissolve.
Hydrogen Bonding: The ability of this compound to form hydrogen bonds is a critical determinant of its solubility in protic solvents (solvents that can donate a hydrogen bond). Water, alcohols, and other solvents with -OH or -NH groups can form strong hydrogen bonds with the hydroxyl and hydrazide moieties of this compound, leading to favorable dissolution.
Temperature: The dissolution of a solid is often an endothermic process, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, thereby increasing solubility. This is a crucial parameter to consider in experimental design.
Experimental Determination of this compound Solubility: A Step-by-Step Protocol
Given the absence of readily available quantitative data, a robust and well-documented experimental approach is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Caption: Workflow for the experimental determination of this compound solubility.
Materials and Equipment
-
This compound: High purity, with a certificate of analysis.
-
Solvents: HPLC grade or equivalent purity (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone).
-
Volumetric flasks and pipettes: Class A.
-
Analytical balance: Readable to at least 0.1 mg.
-
Shaking incubator or orbital shaker: With temperature control.
-
Centrifuge (optional).
-
Syringes and syringe filters: 0.45 µm pore size, compatible with the chosen solvents.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. HPLC with UV detection is a highly recommended technique due to its specificity and sensitivity.[3] A UV-Vis spectrophotometric method can also be developed if this compound has a suitable chromophore.
-
Analytical Method Validation
A crucial aspect of this protocol is the use of a validated analytical method for the quantification of this compound. The method should be validated for:
-
Specificity: The ability to accurately measure this compound in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Predicted Solubility Profile and Rationale
Based on the physicochemical properties of this compound and the principles of solubility, the following qualitative solubility profile is anticipated:
| Solvent | Predicted Solubility | Rationale |
| Water | High | This compound is highly polar and can form multiple hydrogen bonds with water molecules. A similar compound, DL-Serine hydrazide HCl, is highly soluble in water.[1] |
| Methanol | High | Methanol is a polar protic solvent capable of strong hydrogen bonding with this compound. DL-Serine hydrazide HCl also shows high solubility in methanol.[1] |
| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate this compound. DL-Serine hydrazide HCl is also highly soluble in ethanol.[1] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and is considered a universal solvent for many organic compounds. |
| Acetone | Moderate to High | Acetone is a polar aprotic solvent and should be a reasonably good solvent for this compound. |
| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent, but generally less effective at solvating compounds with strong hydrogen bonding capabilities compared to protic solvents. |
| Dichloromethane | Low | Dichloromethane is a non-polar solvent and is not expected to effectively dissolve the highly polar this compound. |
| Hexane | Very Low / Insoluble | Hexane is a non-polar solvent and will not interact favorably with the polar functional groups of this compound. |
Conclusion and Future Directions
While a comprehensive, publicly available dataset on the quantitative solubility of this compound in various solvents is currently lacking, this guide provides the necessary theoretical foundation and a detailed, actionable experimental protocol for its determination. The predicted high solubility in polar protic solvents like water, methanol, and ethanol, and in polar aprotic solvents like DMSO, offers a promising starting point for formulation development.
It is imperative for researchers working with this compound to perform the solubility studies outlined in this guide. The generated data will be invaluable for:
-
Pre-formulation studies: Selecting appropriate solvent systems for initial in vitro and in vivo testing.
-
Formulation development: Designing stable and bioavailable dosage forms.
-
Process chemistry: Choosing suitable solvents for synthesis, purification, and crystallization.[4]
By systematically investigating the solubility of this compound, the scientific community can accelerate its development and unlock its full therapeutic potential.
References
Section 1: Core Principles and Hazard Overview
An In-Depth Technical Guide to the Safe Handling of Lacthydrazide for Research and Development Professionals
This compound (CAS: 2651-42-5), or 2-hydroxypropanehydrazide, is a valuable hydrazide derivative increasingly utilized as a building block in the synthesis of novel bioactive molecules and heterocyclic compounds in drug discovery and development.[1][2][3] Like other compounds in the hydrazide class, its utility is matched by a significant hazard profile that demands rigorous safety protocols and a deep understanding of its chemical nature. The hydrazine functional group is inherently reactive and contributes to both the synthetic versatility and the toxicological concerns of the molecule.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and laboratory professionals, moving beyond mere procedural steps to explain the causality behind each precaution. Adherence to these protocols is a self-validating system, designed to protect personnel, ensure experimental integrity, and maintain regulatory compliance.
Section 2: Toxicological Profile and Physicochemical Hazards
A thorough risk assessment begins with understanding the intrinsic hazards of this compound. While specific toxicological data for this compound is limited, the profile can be extrapolated from data on structurally similar hydrazides, such as acethydrazide, and the parent compound, hydrazine.
2.1 GHS Hazard Classification
This compound is classified as a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[6][7]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[7]
-
Carcinogenicity: Suspected of causing cancer.[7]
2.2 Toxicological Endpoints
The toxicity of hydrazides is linked to their ability to be metabolized into reactive intermediates that can cause cellular damage. The primary routes of exposure are ingestion, skin contact, and inhalation of dust.
-
Acute Effects: Immediate symptoms following exposure can include irritation to the skin, eyes, and respiratory tract. Ingestion may lead to systemic toxicity.[4][6]
-
Chronic Effects: The most significant long-term risks are mutagenicity and carcinogenicity.[7] This is a known hazard for the hydrazine class of compounds, which can act as alkylating agents or generate free radicals, leading to DNA damage.[8] Therefore, minimizing exposure is paramount, and this compound should be treated as a potential carcinogen in all laboratory operations.
2.3 Physicochemical Hazards
Understanding the chemical reactivity and stability of this compound is fundamental to its safe handling.
-
Hygroscopicity and Air Sensitivity: The compound is hygroscopic and sensitive to air.[6][7] Exposure to moisture can lead to degradation, compromising sample purity. It should be stored under an inert atmosphere.[6]
-
Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[6][7] Contact with strong oxidizers can lead to a violent, exothermic reaction.
-
Thermal Decomposition: Upon heating, this compound can decompose, releasing toxic and irritating vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over procedural reliance, is essential.
3.1 Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense as they physically isolate the hazard from the operator.
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[6][7] This prevents the inhalation of airborne dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][9]
3.2 Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of this compound.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[7][10]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6][9]
-
Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or operations with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9]
Section 4: Standard Operating Procedures (SOPs) for Handling and Storage
4.1 Safe Handling Workflow
A systematic workflow minimizes the risk of accidental exposure and contamination. The following protocol should be adopted for all procedures involving this compound.
Experimental Protocol: this compound Handling Workflow
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Verify the location of the nearest eyewash station, safety shower, and spill kit.
-
PPE Donning: Put on all required PPE as specified in Section 3.2.
-
Material Transfer: Transfer the this compound container from its storage location to the fume hood. To mitigate its air and moisture sensitivity, it is best practice to allow the container to equilibrate to the lab's ambient temperature before opening to prevent condensation.
-
Dispensing: Carefully weigh or measure the required amount of this compound. Use techniques that minimize dust generation, such as careful scooping rather than pouring.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood.
-
Post-Handling Decontamination: Clean all spatulas and glassware that have come into contact with this compound. Wipe down the work surface in the fume hood.
-
Container Sealing: Tightly reseal the this compound container, preferably flushing with an inert gas like nitrogen or argon before sealing.
-
Waste Disposal: Segregate and dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water.[6]
Caption: Safe Handling Workflow for this compound.
4.2 Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[6]
-
Access: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[4][6]
-
Atmosphere: Keep containers tightly closed under an inert atmosphere (nitrogen or argon) to protect against moisture and air.[6][7]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[6][7]
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
5.1 Spill Response Protocol
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
-
Major Spill or Spill of Unknown Hazard:
-
Evacuate the area immediately.[11]
-
Alert others and activate the nearest fire alarm if there is a risk of fire or significant airborne contamination.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[12][13]
-
5.2 Exposure and First Aid Measures
Immediate action is critical in the event of personal exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or if the exposure was extensive.[6][15]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][11]
Section 6: Waste Management and Disposal
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional, local, and federal regulations.
Protocol for Waste Disposal
-
Segregation: Do not mix this compound waste with other waste streams.[5]
-
Containerization: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by the EHS office.[5]
-
Disposal Method: The recommended disposal method is incineration by a licensed hazardous waste management facility to ensure complete destruction of the compound.[5] Never dispose of this compound down the drain or in regular trash.[16]
Section 7: Summary of Safety and Physical Data
| Property | Value | Reference |
| Chemical Name | This compound; 2-hydroxypropanehydrazide | [17][18] |
| CAS Number | 2651-42-5 | [19] |
| Molecular Formula | C3H8N2O2 | [19][20] |
| Molecular Weight | 104.11 g/mol | [18][19] |
| Appearance | Solid | [7] |
| GHS Pictograms | Health Hazard, Exclamation Mark | [4][17] |
| GHS Signal Word | Danger / Warning (Varies by supplier) | [4][17] |
| Key Hazard Statements | Harmful if swallowed/in contact with skin. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer. | [4][7] |
| Storage | Store under inert gas, in a cool, dry, well-ventilated, locked area. | [6][7] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [6][7] |
| Occupational Exposure Limits | Not established. Handle with high caution, referencing limits for Hydrazine (e.g., ACGIH TLV: 0.01 ppm) as a conservative guide. | [6][8] |
Section 8: References
-
Fisher Scientific. (2025). Safety Data Sheet: Acethydrazide. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 2651-42-5. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). This compound Formula 2651-42-5. Retrieved from --INVALID-LINK--
-
R&D Chemicals. (n.d.). This compound, 2651-42-5, suppliers and manufacturers. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312043, 2-Hydroxypropanehydrazide. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet. --INVALID-LINK--
-
Thermo Fisher Scientific. (2014). Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Acetic hydrazide. --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet. --INVALID-LINK--
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from --INVALID-LINK--
-
Malinowska, L., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. --INVALID-LINK--
-
Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. --INVALID-LINK--
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from --INVALID-LINK--
-
Florida State University. (n.d.). Environmental Health and Safety: Chemical Emergencies, Exposures, and Spills. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Phthalhydrazide Safety Data Sheet. --INVALID-LINK--
-
Scholarly Community Encyclopedia. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. --INVALID-LINK--
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. --INVALID-LINK--
-
Centers for Disease Control and Prevention. (n.d.). NIOSH: First Aid Procedures for Chemical Hazards. --INVALID-LINK--
-
MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. --INVALID-LINK--
-
Lane Community College. (2025). Chemical Spill Response Plan. --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. --INVALID-LINK--
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. --INVALID-LINK--
-
ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. --INVALID-LINK--
-
Google Patents. (n.d.). US9738602B2 - Processes for making hydrazides. --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. --INVALID-LINK--
-
MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (n.d.). Tox Profiles: Hydrazines. --INVALID-LINK--
-
BenchChem. (2025). Proper Disposal of 2-(2-Chlorophenyl)acetohydrazide: A Comprehensive Guide for Laboratory Professionals. --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. inside.lanecc.edu [inside.lanecc.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. nems.nih.gov [nems.nih.gov]
- 17. echemi.com [echemi.com]
- 18. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound | 2651-42-5 [m.chemicalbook.com]
- 20. rdchemicals.com [rdchemicals.com]
Introduction: The Hydrazide Moiety as a Versatile Tool in Biochemical Engineering
An In-depth Technical Guide to the Biochemical Applications of Lacthydrazide and its Derivatives
In the landscape of modern biochemistry and drug development, the ability to selectively and efficiently link different molecular entities—be it proteins, carbohydrates, small molecule drugs, or imaging agents—is paramount. Among the chemical functional groups that enable such connections, the hydrazide (R-CO-NHNH₂) stands out for its unique reactivity and versatility. This compound, a simple derivative of lactic acid, embodies this potential. Its core utility stems from the nucleophilic nature of the terminal amine, which readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form a stable, yet potentially reversible, hydrazone linkage (-CO-N=C).
This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of why and how this compound and its related structures are applied in key biochemical contexts. We will explore its foundational role in the analytical interrogation of glycans, its application in the sophisticated architecture of bioconjugates, and its promising future in the design of targeted drug delivery systems. The narrative that follows is built on the principles of causality in experimental design, ensuring that each protocol and application is presented not merely as a procedure, but as a solution to a specific biochemical challenge.
Part 1: The Nexus of this compound and Glycobiology: From Analysis to Purification
Glycans, the complex carbohydrate structures decorating proteins and lipids, are central to cellular communication, recognition, and pathogenesis. However, their structural analysis presents significant challenges due to their inherent properties. The hydrazide functional group provides a powerful solution to overcome these analytical hurdles.
Core Principle: Overcoming Analytical Insensitivity of Carbohydrates
Native glycans are notoriously difficult to analyze using standard techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC). This is primarily due to two factors:
-
Poor Ionization Efficiency: Carbohydrates are polar and non-volatile, leading to low signal intensity in mass spectrometry.[1]
-
Lack of Chromophores/Fluorophores: They do not absorb UV or visible light, making them invisible to standard HPLC detectors.[2]
Chemical derivatization of the glycan at its reducing end with a tag that enhances detection is therefore a critical first step in most glycoanalytical workflows.[3] Hydrazide-containing reagents are ideal for this purpose as they react specifically with the aldehyde group of the open-ring form of the reducing sugar.[1][4]
Mechanism: Hydrazone Formation
The reaction proceeds via a nucleophilic addition of the hydrazide's terminal -NH₂ group to the aldehyde's carbonyl carbon. This is followed by a dehydration step, typically catalyzed by acid, to yield the final hydrazone product. This linkage is stable under neutral and basic conditions but can be reversed under acidic conditions, a property that is ingeniously exploited in purification protocols.[5]
Caption: Reaction of a glycan's reducing end with this compound to form a stable hydrazone.
Application 1: Enhanced Mass Spectrometric and Chromatographic Detection
By selecting a hydrazide reagent with specific properties, researchers can dramatically improve analytical outcomes. The tag can introduce a hydrophobic moiety to improve reversed-phase HPLC separation or a permanently charged group to enhance ionization for MS.[4][6][7]
| Reagent Type | Example | Key Advantage | Primary Application | Reference |
| Fluorogenic | Dansylhydrazine | Adds a fluorescent tag for highly sensitive detection. | Capillary Electrophoresis (CE-LIF) | [8] |
| Hydrophobic | Phenylhydrazine, INLIGHT™ | Increases non-polar surface area and ionization efficiency. | LC-MS analysis of N-glycans | [1][6] |
| Bifunctional | Biotinamidocaproyl hydrazide (BACH) | Adds a biotin group for affinity capture and MS analysis. | Structural and functional studies | [2] |
Experimental Protocol: Hydrazide Derivatization of N-Glycans for LC-MS Analysis
This generalized protocol is adapted from methodologies designed for robust glycan labeling.[7] The causality behind this procedure is to create a stable, tagged glycan population that can be efficiently separated and detected.
-
Glycan Release: Release N-glycans from the glycoprotein of interest (e.g., 50 µg of purified antibody) using the enzyme PNGase F according to the manufacturer's protocol. This enzymatic step ensures specific cleavage of N-linked glycans without altering the protein backbone.
-
Lyophilization: Lyophilize the released glycans to dryness to remove buffer components that could interfere with the subsequent labeling reaction.
-
Derivatization Reaction:
-
Prepare a labeling solution of the desired hydrazide reagent (e.g., 1 mg/mL of a hydrophobic hydrazide tag) in a solvent mixture of 75:25 (v/v) methanol:acetic acid. The acidic environment is crucial as it catalyzes the hydrazone formation.
-
Reconstitute the dried glycans in 50 µL of the labeling solution.
-
Incubate the mixture at 56°C for 3.5 hours. The elevated temperature accelerates the reaction to completion.
-
-
Reaction Quench & Cleanup:
-
Quench the reaction by placing the sample in a -80°C freezer for 30 minutes. This rapid temperature drop effectively halts the reaction.
-
Lyophilize the sample to dryness to remove excess reagent and solvent. For many hydrophobic tags, a cleanup step is not strictly necessary before LC-MS, simplifying the workflow.[7]
-
-
Analysis: Reconstitute the derivatized glycans in a suitable mobile phase (e.g., for HILIC or reversed-phase chromatography) for LC-MS analysis.
Application 2: Solid-Phase Capture for Glycan Purification
The principle of hydrazide-glycan conjugation can be extended from analysis to preparative purification. By immobilizing a hydrazide linker onto a solid support, such as magnetic beads, a powerful tool for isolating glycans from complex biological mixtures is created.[9][10] This technique is often termed reversible hydrazone solid-phase extraction (rHSPE).[10]
The key to this method's success is the reversibility of the hydrazone bond.[10] Glycans are captured under conditions that favor hydrazone formation, contaminants are washed away, and the purified glycans are then released by shifting the pH to be more acidic, reversing the reaction.
Caption: Workflow for solid-phase capture and release of glycans using hydrazide beads.
Part 2: Architecting Advanced Biotherapeutics with Hydrazide Chemistry
The utility of this compound and its chemical relatives extends into the synthesis of complex biomolecules, particularly in bioconjugation for therapeutic and diagnostic purposes.[11][12]
Application 3: Targeted Drug Delivery Prodrugs
A paramount goal in drug development is to deliver a therapeutic agent specifically to diseased cells, minimizing off-target toxicity. Lactose and other galactose-terminating structures are known to be recognized and internalized by the asialoglycoprotein receptor (ASGP-R), which is expressed predominantly on the surface of hepatocytes (liver cells).[13][14] This provides a natural targeting mechanism.
By combining this targeting principle with hydrazide chemistry, sophisticated liver-specific prodrugs can be constructed. A prime example is the synthesis of a lactosylated poly(L-glutamic hydrazide) carrier.[13] In this architecture:
-
Poly(L-glutamic hydrazide) serves as a water-soluble, biocompatible polymer backbone. The repeating hydrazide units act as attachment points for the drug.
-
Lactose is coupled to some of the hydrazide units to create the targeting moiety.
-
The Drug (e.g., Prostaglandin E₁) is attached to the remaining hydrazide units via a pH-sensitive hydrazone bond.
The resulting conjugate circulates until it is recognized by the ASGP-R on hepatocytes. After receptor-mediated endocytosis, the conjugate is trafficked to the acidic environment of the endosome/lysosome, where the hydrazone bond is hydrolyzed, releasing the active drug inside the target cell.[13][15]
Caption: Synthesis and targeted delivery mechanism of a lactosylated polyhydrazide prodrug.
Experimental Protocol: Synthesis of Lactosylated Poly(L-glutamic hydrazide) Carrier
This protocol is a conceptual summary based on the synthesis described by Taniguchi et al.[13] for creating a hepatocyte-specific carrier.
-
Prepare Poly(L-glutamic hydrazide) (PLGA-HZ):
-
React poly(γ-benzyl-L-glutamate) with hydrazine monohydrate. This step converts the benzyl ester side chains into the required hydrazide functional groups.
-
Purify the resulting PLGA-HZ polymer by dialysis to remove unreacted hydrazine and other small molecules.
-
-
Couple Lactose to the Polymer:
-
Dissolve PLGA-HZ and lactose in an appropriate buffer.
-
Allow the aldehyde of the lactose to react with a subset of the polymer's hydrazide groups to form hydrazone linkages.
-
-
Stabilize the Lactose Linkage:
-
Reduce the newly formed hydrazone bonds using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This converts the reversible hydrazone into a stable, irreversible alkylhydrazide bond, ensuring the targeting moiety does not detach prematurely. The resulting polymer is Lac-NH-PLGA.[13]
-
-
Conjugate the Therapeutic Drug:
-
Dissolve the Lac-NH-PLGA carrier and the carbonyl-containing drug in a weakly acidic buffer (e.g., pH 5). This pH is optimal for hydrazone formation while maintaining the stability of many drugs.[13]
-
The drug will react with the remaining free hydrazide groups on the polymer backbone.
-
Purify the final polymer-drug conjugate via dialysis or size-exclusion chromatography to remove any unconjugated drug.
-
Application 4: Hydrazides as Crosslinking Agents
When a molecule contains two hydrazide groups (a dihydrazide), it can function as a crosslinker. Adipic acid dihydrazide (ADH) is a common example.[16] These reagents are used to crosslink polymers that have been functionalized with aldehyde groups. For instance, polysaccharides like alginate can be oxidized with periodate to introduce aldehydes, then crosslinked with ADH to form hydrogels.[17] These hydrogels can serve as scaffolds for tissue engineering or as depots for the controlled release of encapsulated drugs, where degradation occurs via the slow hydrolysis of the hydrazone crosslinks.[17]
Conclusion and Future Outlook
This compound, in its simplicity, represents a powerful and versatile chemical motif for biochemical applications. Its fundamental reactivity—the formation of a hydrazone bond with a carbonyl—is the cornerstone of its utility. As we have explored, this single reaction enables a vast array of sophisticated applications. In glycoanalysis, it transforms intractable molecules into readily detectable species. In bioconjugation, it provides a reliable method for linking disparate molecules, from fluorescent dyes to complex proteins. Most compellingly, in drug delivery, the hydrazide linkage, especially when combined with targeting moieties like lactose, allows for the intelligent design of prodrugs that can deliver their therapeutic payload specifically to diseased tissues, as demonstrated by the elegant design of hepatocyte-targeted polymer conjugates.[13]
The future of hydrazide chemistry in biochemistry is bright. As the demand for more specific and potent biotherapeutics, such as antibody-drug conjugates and targeted nanoparticles, continues to grow, the need for reliable and controllable ligation chemistries will become even more critical. The pH-sensitivity of the hydrazone bond remains an attractive feature for creating environmentally responsive systems that release their cargo on demand. The ongoing exploration of novel hydrazide derivatives and their use as enzyme inhibitors also opens new avenues for drug discovery.[18][19] For the researcher and drug developer, a thorough understanding of the principles and protocols outlined in this guide is not just an academic exercise, but a practical necessity for engineering the next generation of diagnostics and therapeutics.
References
- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycan analysis by reversible reaction to hydrazide beads and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Bioconjugation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Synthesis and pharmacological activity of a novel water-soluble hepatocyte-specific polymeric prodrug of prostaglandin E(1) using lactosylated poly(L-glutamic hydrazide) as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Lactose as a Targeting Entity for Potential Drug Delivery Applications [researchrepository.ucd.ie]
- 15. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. EP1374908A2 - Polymer-drug conjugates comprising hydrazide linkers - Google Patents [patents.google.com]
- 18. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of Lacthydrazide
An In-Depth Technical Guide to the Discovery and History of Lacthydrazide
Abstract
This compound (2-hydroxypropanehydrazide) is a chiral organic molecule that serves as a valuable synthon in medicinal and synthetic chemistry. While the precise date and discoverer of its initial synthesis are not prominently documented in historical records, its chemical lineage is clear, stemming from the foundational discoveries of lactic acid and hydrazine. The synthesis of this compound is a classic application of nucleophilic acyl substitution, a cornerstone of organic chemistry established in the late 19th and early 20th centuries. This guide provides a comprehensive overview of the historical context that enabled its synthesis, details the established experimental protocols for its preparation and characterization, and explores its contemporary significance as a chiral building block and a recently identified natural product.
The Chemical Progenitors: A Tale of Two Molecules
The history of this compound is inextricably linked to the discovery of its two constituent parts: lactic acid and hydrazine. Understanding their origins is essential to appreciating the logical, albeit undocumented, emergence of this compound.
Lactic Acid: From Sour Milk to Stereochemistry
Lactic acid (2-hydroxypropanoic acid) was first isolated in 1780 by the Swedish chemist Carl Wilhelm Scheele from sour milk.[1] This discovery introduced one of the most fundamental alpha-hydroxy acids to the scientific world. Later, in 1856, Louis Pasteur's work revealed the role of microbial fermentation in lactic acid production, laying the groundwork for biotechnology.[2] The establishment of its structure by Johannes Wislicenus in 1873 was a critical step, revealing the chiral center that gives this compound its stereochemical importance.[2]
Hydrazine and the Hydrazide Functional Group
The story of the hydrazide functional group begins with the work of German chemists in the late 19th century. While Emil Fischer is credited with discovering phenylhydrazine in 1875 and coining the term "hydrazine," it was Theodor Curtius who first synthesized hydrazine (N₂H₄) itself in 1887.[3][4] A pivotal moment occurred in 1895 when Curtius reported the first synthesis of simple organic hydrazides, demonstrating the reaction of esters with hydrazine to form a stable amide-like linkage.[3] This reaction established the fundamental chemistry that would later be applied to create a vast library of hydrazide compounds, including this compound.
The Emergence of this compound: A Logical Synthesis
While a singular, celebrated publication announcing the discovery of this compound is not apparent, its synthesis represents a logical and straightforward convergence of established chemical principles. By the early 20th century, the reaction of an ester with hydrazine hydrate to produce the corresponding hydrazide was a known and reliable transformation. Given the commercial availability of lactic acid and its esters (e.g., ethyl lactate), the preparation of this compound was an inevitable step for chemists seeking to create new functionalized molecules.
The primary method for its synthesis, detailed below, is a nucleophilic acyl substitution at the carbonyl carbon of a lactic acid ester. This protocol, still in use today, is a direct descendant of the chemistry pioneered by Curtius.
Standard Synthesis Protocol: Ethyl Lactate Hydrazinolysis
The most common and established method for preparing this compound is the reaction of an ester of lactic acid, typically ethyl lactate, with hydrazine hydrate.
Reaction Principle: The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the terminal nitrogen of hydrazine onto the electrophilic carbonyl carbon of ethyl lactate. This is followed by the elimination of the ethoxide leaving group, forming the stable hydrazide product. An excess of hydrazine hydrate is often used to drive the reaction to completion.
Detailed Experimental Protocol:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: Ethyl lactate (1.0 equivalent) is dissolved in a suitable alcohol solvent, most commonly absolute ethanol, to ensure miscibility of the reactants.[5]
-
Hydrazine Addition: Hydrazine hydrate (typically 80-100% solution, 1.5 to 5.0 equivalents) is added to the stirred solution.[6][7] The use of excess hydrazine ensures the complete consumption of the starting ester.
-
Reaction: The reaction mixture is heated to reflux (approximately 78-80°C in ethanol) and maintained for a period ranging from 2 to 17 hours.[5][6] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup & Isolation: Upon completion, the reaction mixture is cooled to room temperature and then often placed in a refrigerator or ice bath to facilitate the crystallization of the product.[5]
-
Purification: The resulting solid precipitate is collected by vacuum filtration. The crude product is washed with cold ethanol to remove unreacted hydrazine and other soluble impurities. Further purification is achieved by recrystallization from ethanol to yield pure this compound as fine white crystals.[8]
-
Verification: The identity and purity of the synthesized this compound are confirmed through physicochemical characterization.
Physicochemical Characterization
The verification of a synthesized compound is a cornerstone of chemical research. This compound is characterized by a distinct set of physical and spectral properties.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxypropanehydrazide | [9] |
| Synonyms | Lactic acid hydrazide, this compound | [9] |
| CAS Number | 2651-42-5 | [1][10][11] |
| Molecular Formula | C₃H₈N₂O₂ | [9][10] |
| Molecular Weight | 104.11 g/mol | [1][9] |
| Appearance | White crystalline solid | [6] |
| Melting Point | Literature values vary; typically characterized for derivatives. | |
| Solubility | Soluble in water and alcohols. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the key functional groups and their connectivity.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.[9]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is crucial for identifying the characteristic vibrations of functional groups. Key expected peaks include a broad O-H stretch (alcohol), N-H stretches (amine/amide), and a strong C=O stretch (amide carbonyl).[12]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), which should correspond to its molecular formula.[9][12]
Visualization of Key Processes
Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis and purification.
Modern Significance and Future Outlook
Initially a simple chemical curiosity, this compound has found its niche in modern chemistry. Its primary value lies in its bifunctional, chiral nature. It serves as a key building block for the synthesis of more complex molecules, particularly hydrazones . The condensation of the hydrazide moiety with various aldehydes and ketones produces a wide array of Lacthydrazone derivatives, which have been investigated for their potential biological activities, including antibacterial and antibiofilm properties.[1][9]
In a fascinating recent development, this compound has been identified as a natural product. It was isolated as a metabolite from a Streptomyces species, a genus of bacteria famous for producing a majority of the world's antibiotics.[2][12] This discovery opens up new avenues of research into its natural biosynthetic pathway and its potential ecological role, bridging the gap between classic organic synthesis and modern natural product chemistry.
The journey of this compound from a logical extension of 19th-century chemistry to a modern building block and a natural product underscores the enduring relevance of fundamental organic molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 5. dev.klivon.com [dev.klivon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hydrazides: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Lacthydrazide-Mediated Glycoprotein Labeling
Introduction: The Specificity and Versatility of Glycoprotein Labeling via Lacthydrazide Chemistry
Glycoproteins, proteins adorned with complex carbohydrate structures (glycans), are central to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The ability to specifically label these molecules is paramount for elucidating their function, developing targeted therapeutics, and creating advanced diagnostic tools. The this compound protocol offers a robust and highly specific method for covalently modifying glycoproteins by targeting their glycan moieties.[1][2] This approach circumvents the often-problematic modification of amino acid residues, which can compromise the protein's structure and biological activity.[3]
The core principle of this two-step chemo-selective process is elegant in its simplicity. First, the cis-diol groups present within the sugar residues of the glycoprotein's glycans are gently oxidized using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond, generating reactive aldehyde groups.[1][4] Subsequently, a this compound molecule, or any molecule functionalized with a hydrazide group, is introduced. The hydrazide moiety reacts specifically with the newly formed aldehydes to form a stable hydrazone bond, effectively and covalently labeling the glycoprotein.[1][5][6] This method is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, far from the antigen-binding sites, thus preserving their functionality.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of the this compound protocol for glycoprotein labeling.
Core Principles and Mechanistic Overview
The this compound labeling strategy is underpinned by two well-established and bioorthogonal chemical reactions:
-
Periodate Oxidation of Glycans: Sodium meta-periodate is a mild oxidant that selectively cleaves the bond between adjacent carbon atoms containing hydroxyl groups (cis-glycols), creating two aldehyde groups.[3] The specificity of this oxidation can be controlled by the concentration of periodate used. Low concentrations (e.g., 1 mM) primarily oxidize sialic acids, which are common terminal sugar residues in many glycoproteins.[3] Higher concentrations (>10 mM) will oxidize other sugar residues like galactose and mannose.[3] This step is typically performed in a slightly acidic buffer (pH 5.5) to ensure optimal oxidation efficiency.[5]
-
Hydrazide-Aldehyde Ligation: The hydrazide group (-CO-NH-NH₂) of the labeling reagent readily reacts with the aldehyde groups generated on the glycoprotein to form a stable covalent hydrazone bond (-CO-NH-N=CH-).[1][5] This reaction is most efficient in a near-neutral pH range (pH 6.5-7.5), although it can also proceed at the slightly acidic pH used for oxidation.[5]
The following diagrams illustrate the chemical mechanism and the overall experimental workflow.
Caption: Chemical mechanism of this compound glycoprotein labeling.
Caption: Experimental workflow for this compound glycoprotein labeling.
Quantitative Parameters for Glycoprotein Labeling
The efficiency of the this compound labeling protocol is dependent on several key parameters. The following tables provide a summary of typical quantitative data for the oxidation and ligation steps.
Table 1: Parameters for Periodate Oxidation of Glycoproteins
| Parameter | Sialic Acid Specific Oxidation | General Sugar Oxidation |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL |
| Sodium Periodate (NaIO₄) Concentration | 1 mM | 10 - 20 mM[3] |
| Buffer | 0.1 M Sodium Acetate, pH 5.5[5][6] | 0.1 M Sodium Acetate, pH 5.5[5][6] |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Incubation Time | 15 - 30 minutes | 15 - 60 minutes |
| Quenching Agent | 15 mM Glycerol or Ethylene Glycol[1] | 15 mM Glycerol or Ethylene Glycol[1] |
Table 2: Parameters for Hydrazide Ligation
| Parameter | Recommended Condition |
| Hydrazide Reagent Concentration | 10-50 fold molar excess over glycoprotein[1] |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 7.2-7.4[1][5] |
| Temperature | Room Temperature |
| Incubation Time | 2 - 4 hours to overnight[1] |
Detailed Experimental Protocols
Protocol 1: Periodate Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein.
Materials and Reagents:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 15 mM Glycerol in PBS
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare the Glycoprotein Solution: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.[1]
-
Prepare Sodium Periodate Solution: Immediately before use, prepare a stock solution of sodium meta-periodate in the Oxidation Buffer. For general sugar oxidation, a 20 mM solution is recommended.[6]
-
Initiate Oxidation: Add the sodium periodate solution to the glycoprotein solution to achieve the desired final concentration (e.g., 10 mM for general oxidation). Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.[3]
-
Incubate: Incubate the reaction mixture for 15-60 minutes at 4°C or room temperature with gentle mixing.[1] The optimal time may need to be determined empirically.
-
Quench the Reaction: Stop the oxidation by adding the Quenching Solution and incubate for 15 minutes at room temperature.[1] This will consume any unreacted periodate.
-
Purify the Oxidized Glycoprotein: Remove the excess periodate and quenching reagent by buffer exchange into the desired buffer for the hydrazide ligation step (e.g., 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 7.2-7.4) using a desalting column or dialysis.[6]
Protocol 2: this compound Ligation
This protocol details the reaction of a hydrazide-containing molecule (e.g., this compound) with the aldehyde-containing glycoprotein.
Materials and Reagents:
-
Oxidized glycoprotein (from Protocol 1)
-
This compound (or other hydrazide-functionalized molecule)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 7.2-7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Initiate Ligation: Add the this compound stock solution to the purified, oxidized glycoprotein solution to achieve a 10-50 fold molar excess.[1]
-
Incubate: Incubate the reaction for 2-4 hours at room temperature with gentle mixing. For some applications, an overnight incubation may be beneficial.[1]
-
Purify the Labeled Glycoprotein: Remove the excess, unreacted this compound by buffer exchange into a suitable storage buffer using a desalting column, dialysis, or another appropriate chromatography method.
Self-Validating Systems and Troubleshooting
To ensure the success of the this compound labeling protocol, it is crucial to incorporate self-validating steps and be aware of potential pitfalls.
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Inefficient oxidation. | Ensure the sodium periodate solution is freshly prepared. Optimize periodate concentration and reaction time.[4] |
| Inefficient ligation. | Optimize the molar excess of the hydrazide reagent. Extend the conjugation reaction time. Ensure the pH of the reaction buffer is optimal. | |
| Presence of interfering substances. | Avoid amine-containing buffers (e.g., Tris) during both oxidation and ligation steps as they will react with aldehydes.[5] | |
| Loss of Protein Activity | Over-oxidation of the glycoprotein. | Use a lower concentration of sodium periodate or a shorter incubation time.[4] |
| Over-labeling of the glycoprotein. | Reduce the molar excess of the hydrazide reagent. | |
| High Background Signal | Incomplete removal of unreacted hydrazide reagent. | Repeat the purification step (e.g., gel filtration or dialysis).[4] |
A simple assay using dyes with hydrazide functionalities can be used to predict the optimal oxidation conditions that will result in the maximum coupling of the active protein to a hydrazide support.[7]
Applications in Research and Drug Development
The this compound labeling protocol is a versatile tool with numerous applications, including:
-
Fluorescent Labeling: Conjugation of fluorescent dyes containing a hydrazide group for visualization of glycoproteins in cells and tissues.[4]
-
Immobilization: Covalent attachment of glycoproteins to solid supports functionalized with hydrazide groups for affinity chromatography and other applications.[8][9]
-
Drug Conjugation: Site-specific attachment of therapeutic agents to glycoproteins, such as antibodies, to create targeted drug delivery systems.
-
Proteomic Analysis: Enrichment and identification of glycoproteins from complex biological samples.[8][10][11]
-
Cell Surface Labeling: Profiling of cell surface glycoproteins on living cells.[12]
Conclusion
The this compound protocol for glycoprotein labeling provides a specific and efficient method for modifying the glycan portions of proteins. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can successfully label a wide range of glycoproteins for various downstream applications. This powerful technique continues to be an invaluable tool in the fields of proteomics, drug development, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling glycoconjugates with hydrazide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Optimization of oxidation of glycoproteins: an assay for predicting coupling to hydrazide chromatographic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-directed immobilization of glycoproteins on hydrazide-containing solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Bioconjugation Techniques Using Lacthydrazide
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the principles and applications of lacthydrazide in bioconjugation. This compound offers a robust and versatile method for the site-specific labeling of glycoproteins, including antibodies, by targeting their carbohydrate moieties. This approach is particularly advantageous as it often preserves the biological activity of the protein by modifying regions distant from the antigen-binding or active sites.[1] We provide an in-depth exploration of the underlying chemistry, detailed experimental protocols for glycoprotein and antibody conjugation, and guidance on the purification and characterization of the resulting bioconjugates. Furthermore, we discuss the application of this technique in the development of antibody-drug conjugates (ADCs).
Introduction: The Power of Hydrazide Chemistry in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[2] Among the various chemical strategies, hydrazide-based conjugation stands out for its specificity and efficiency in targeting carbonyl groups (aldehydes and ketones).[1] The reaction between a hydrazide and an aldehyde to form a stable hydrazone bond is a well-established and reliable method for creating bioconjugates.[3][4]
This compound, a lactose derivative containing a hydrazide functional group, provides a hydrophilic and biocompatible linker for bioconjugation. The core principle of its application in protein modification involves two key steps:
-
Generation of Aldehyde Groups: The carbohydrate chains (glycans) of glycoproteins, particularly the cis-diol groups in sialic acid residues, are oxidized using a mild oxidizing agent like sodium meta-periodate (NaIO₄).[3][5] This reaction cleaves the C-C bond of the diol, creating reactive aldehyde groups.[3]
-
Hydrazone Bond Formation: The hydrazide moiety of this compound then specifically reacts with the newly formed aldehyde groups to form a stable hydrazone linkage.[3][5]
This site-directed approach is particularly valuable for antibodies, as the glycosylation sites are typically located in the Fc region, far from the antigen-binding Fab domains, thus minimizing the impact on immunoreactivity.[1][6]
The Chemical Mechanism: A Closer Look
The bioconjugation process using this compound is a two-stage chemical transformation. Understanding the causality behind each step is crucial for optimizing the reaction and achieving desired outcomes.
Stage 1: Periodate Oxidation of Glycans
The selective generation of aldehydes on the glycoprotein is the critical first step. Sodium meta-periodate is a gentle oxidizing agent that specifically cleaves the vicinal diols present in the sugar residues of glycoproteins.[1][3]
-
Why Sodium meta-periodate? Its mild nature allows for the selective oxidation of carbohydrates without significantly damaging the protein backbone.
-
Reaction Conditions: The oxidation is typically carried out in a slightly acidic buffer (pH 5.5) to maintain protein stability and ensure efficient oxidation.[1][3][5] The reaction is often performed on ice and in the dark to prevent non-specific reactions and degradation of the periodate solution.[5]
The general reaction is depicted below:
Caption: Oxidation of a glycoprotein's cis-diol to generate aldehyde groups.
Stage 2: Hydrazone Formation with this compound
Once the aldehyde groups are generated, the glycoprotein is ready for conjugation with this compound. The hydrazide group (-CONHNH₂) of this compound acts as a potent nucleophile that attacks the electrophilic aldehyde carbon.[4] This reaction results in the formation of a stable hydrazone bond.
-
pH Dependence: The reaction is most efficient under mildly acidic conditions (pH 5-6), which facilitates the dehydration step in the reaction mechanism.[3]
-
Stability: While the hydrazone bond is generally stable, its formation is reversible.[4] For applications requiring enhanced stability, the hydrazone bond can be reduced to a more stable secondary amine linkage using a reducing agent like sodium cyanoborohydride (NaCNBH₃).
The conjugation reaction can be visualized as follows:
Caption: Conjugation of this compound to an aldehyde-containing glycoprotein.
Experimental Protocols
The following protocols provide a step-by-step guide for the bioconjugation of glycoproteins and antibodies using this compound. It is essential to optimize these protocols for each specific glycoprotein and application.
Protocol 1: General Glycoprotein Labeling with this compound
This protocol outlines the fundamental steps for conjugating this compound to a generic glycoprotein.
Materials:
-
Glycoprotein of interest
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[5]
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 10 mM Glycerol or Ethylene Glycol in Oxidation Buffer[5]
-
This compound
-
Ligation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10K MWCO)[5]
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in cold Oxidation Buffer to a final concentration of 1-10 mg/mL.[5]
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in cold Oxidation Buffer. Protect the solution from light.[5]
-
Oxidation Reaction: Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. Incubate the reaction for 30 minutes on ice in the dark.[5] The optimal concentration of NaIO₄ should be determined empirically for each glycoprotein.[7]
-
Quenching: Stop the oxidation by adding the Quenching Solution to a final concentration of 10 mM. Incubate for 10-15 minutes on ice in the dark.[3][5]
-
Purification of Oxidized Glycoprotein: Immediately remove excess periodate and quenching agent by passing the reaction mixture through a desalting column or by dialysis against the Ligation Buffer.[1][3]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the purified oxidized glycoprotein. Incubate for 2-4 hours at room temperature.
-
Purification of the Conjugate: Remove excess this compound and other small molecules by gel filtration or dialysis against an appropriate buffer (e.g., PBS).[1]
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using a this compound Linker
This protocol provides a framework for creating an ADC by first modifying an antibody with this compound, followed by conjugation to a drug molecule containing a compatible reactive group (e.g., an aldehyde or ketone). Antibody-drug conjugates are a promising class of cancer therapeutics that deliver highly potent cytotoxic agents to target cells.[8]
Materials:
-
Monoclonal Antibody (mAb)
-
Reagents from Protocol 1
-
Drug-Linker complex with a carbonyl-reactive moiety
-
Purification systems: Size Exclusion Chromatography (SEC) and/or Ion Exchange Chromatography (IEX)[9]
Procedure:
-
Preparation of this compound-Modified Antibody: Follow steps 1-7 of Protocol 1, using the antibody as the glycoprotein.
-
Conjugation to Drug-Linker: To the purified this compound-modified antibody, add the drug-linker complex. The molar ratio of the drug-linker to the antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Incubate the reaction mixture for 4-16 hours at 4°C with gentle mixing.
-
Purification of the ADC: The purification of ADCs is a critical step to remove unconjugated antibody, free drug-linker, and to isolate the ADC with the desired DAR.[9] A multi-step purification process involving IEX and SEC is often required.[9]
-
Characterization: The final ADC product should be thoroughly characterized for purity, DAR, and biological activity.
Data Presentation: Optimizing Reaction Conditions
The efficiency of this compound conjugation is influenced by several parameters. The following tables provide a summary of recommended starting conditions and their potential impact on the reaction outcome.
Table 1: Key Parameters for Glycoprotein Oxidation
| Parameter | Recommended Range | Rationale & Impact on Outcome |
| NaIO₄ Concentration | 1 - 20 mM[1][3] | Higher concentrations increase aldehyde formation but may lead to protein damage. Optimization is critical.[7] |
| pH | 5.5[1][3][5] | Maintains protein stability and is optimal for the oxidation reaction. |
| Temperature | 0 - 4°C (on ice)[5] | Minimizes non-specific side reactions and protein degradation. |
| Reaction Time | 15 - 60 minutes[3][5] | Longer times can increase oxidation but also the risk of protein damage. |
Table 2: Key Parameters for Hydrazone Formation
| Parameter | Recommended Range | Rationale & Impact on Outcome |
| This compound:Protein Molar Ratio | 10:1 to 100:1 | Higher ratios drive the reaction towards completion but may require more extensive purification. |
| pH | 5.0 - 6.0[3] | Optimal for the formation of the hydrazone bond.[4] |
| Temperature | 4 - 25°C | Room temperature generally provides a good balance between reaction rate and protein stability. |
| Reaction Time | 2 - 24 hours[5] | Sufficient time is needed for the reaction to proceed to completion. |
Workflow Visualization
The overall workflow for this compound-based bioconjugation can be summarized in the following diagram:
Caption: Experimental workflow for this compound bioconjugation.
Purification and Characterization of Bioconjugates
Effective purification is crucial to remove unreacted reagents and byproducts.[9] The choice of purification method depends on the properties of the bioconjugate and the contaminants.
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing small molecules like excess this compound.[9]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. This is particularly useful for purifying ADCs, as the conjugation can alter the isoelectric point of the antibody.[9]
-
Affinity Chromatography: Can be used if the conjugated molecule or the protein has a specific binding partner.[10][]
Characterization of the final bioconjugate is essential to confirm successful conjugation and to determine the degree of labeling (DOL).
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation.[3]
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate and can be used to determine the DOL.
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, this can be used to calculate the DOL.
Conclusion
This compound provides a powerful and versatile tool for the site-specific modification of glycoproteins and antibodies. The chemistry is robust, and the resulting conjugates are stable and suitable for a wide range of applications, from basic research to the development of therapeutic agents like ADCs. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can successfully employ this compound to create well-defined and functional bioconjugates.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of oxidation of glycoproteins: an assay for predicting coupling to hydrazide chromatographic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Fluorescent Labeling of Glycoproteins using Lacthydrazide Chemistry
Introduction: The Principle of Targeted Glycoprotein Labeling
The selective chemical modification of glycoproteins is a cornerstone of glycobiology research and biopharmaceutical development.[1] Fluorescent labeling, in particular, provides a highly sensitive method for tracking and quantifying glycoproteins in a variety of applications, from in-vitro assays to cellular imaging.[2] This document details a robust, two-step protocol for the site-specific fluorescent labeling of glycoproteins that targets their carbohydrate moieties using lacthydrazide chemistry.
This method offers a significant advantage over traditional protein labeling techniques that target amino acid residues (e.g., lysines, cysteines), as it directs the modification away from the protein's polypeptide backbone.[3] Since the glycan portions of a glycoprotein are often located far from the protein's active or binding sites, this strategy helps to preserve its native biological function.[1][4]
The core principle involves two sequential bioorthogonal reactions:
-
Mild Oxidation: Sodium meta-periodate (NaIO₄) is used to selectively oxidize cis-diol groups present within the sugar residues of the glycoprotein's carbohydrate chains. This reaction cleaves the C-C bond and generates highly reactive aldehyde groups.[3][5] Under controlled conditions (e.g., 1 mM NaIO₄), this oxidation can be targeted specifically to sialic acids, which are common terminal sugars on N-linked and O-linked glycans.[1][3]
-
Hydrazone Ligation: A fluorescent dye conjugated to a this compound linker is then introduced. The hydrazide moiety (-CONHNH₂) of the probe reacts specifically and efficiently with the newly formed aldehyde groups to form a stable, covalent hydrazone bond.[6][7]
This protocol provides a reliable framework for conjugating a fluorescent reporter to glycoproteins, enabling their detection and analysis with high specificity and sensitivity.
The Chemical Workflow
The overall process can be visualized as a two-stage chemical modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of Peptide Hydrazides in Solid-Phase Peptide Synthesis for Advanced Protein and Peptide Engineering
Introduction: The Peptide Hydrazide as a Versatile Tool in Chemical Biology
In the landscape of synthetic protein chemistry, the ability to assemble large, complex, and modified proteins from smaller, chemically synthesized peptide fragments is paramount. Native Chemical Ligation (NCL) has emerged as the cornerstone technology for this purpose, enabling the creation of proteins that are inaccessible through recombinant methods alone.[1] A critical prerequisite for NCL is the efficient generation of peptide segments bearing a C-terminal thioester. However, the direct synthesis of peptide thioesters via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) can be challenging.
This is where the C-terminal peptide hydrazide (-CO-NHNH₂) functionality comes to the forefront. Peptide hydrazides are stable, easily synthesized precursors that serve as robust and versatile surrogates for peptide thioesters.[2][3] They are readily prepared using standard Fmoc-SPPS protocols and can be converted, or "activated," into highly reactive intermediates for subsequent ligation or modification.[4][5] This approach circumvents many of the difficulties associated with direct thioester synthesis and offers a streamlined path to creating complex biomolecules, including those with acid-sensitive post-translational modifications.[6]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and applications of using peptide hydrazides in SPPS. We will explore the underlying chemical mechanisms, provide validated, step-by-step protocols, and illustrate the workflows that leverage this powerful synthetic tool.
Note on Terminology: While the prompt mentions "Lacthydrazide," the established and broadly utilized chemical entity in this field is the C-terminal peptide hydrazide . This guide focuses on this well-documented and versatile functional group.
Scientific Principles: The Chemistry of Peptide Hydrazide Activation
The utility of a peptide hydrazide lies in its latent reactivity. It remains stable throughout the rigors of Fmoc-SPPS and purification but can be chemoselectively converted into a peptide acyl azide (-CO-N₃) under specific conditions. This acyl azide is a highly reactive intermediate that can then be subjected to thiolysis to generate the desired peptide thioester, which is the active component in NCL.
The overall two-stage process is as follows[4][7]:
-
Activation (N-nitrosation): The peptide hydrazide is treated with an excess of sodium nitrite (NaNO₂) at a low temperature (-15°C to 0°C) and acidic pH (around 3). This converts the C-terminal hydrazide into a peptide acyl azide.
-
Thiolysis & Ligation: A thiol-containing molecule (typically an aryl thiol like 4-mercaptophenylacetic acid (MPAA) or an alkyl thiol) is added to the acyl azide at a neutral pH (6.5-7.5).[7] The thiol displaces the azide anion to form a new peptide thioester in situ. If an N-terminal cysteine-containing peptide is present, this newly formed thioester will immediately undergo Native Chemical Ligation to form a native peptide bond at the ligation site.
This process is highly efficient and minimizes side reactions, making it a cornerstone of modern protein synthesis.
Figure 1: General workflow for protein synthesis using a peptide hydrazide surrogate.
Core Applications of Peptide Hydrazides in Synthesis
The peptide hydrazide strategy enables several advanced synthetic applications:
-
Total Synthesis of Proteins: It provides a reliable method for generating the necessary peptide thioester fragments for the convergent synthesis of small to medium-sized proteins (up to ~300 amino acids).[5]
-
One-Pot Ligation: The activation and ligation steps can be performed sequentially in a single reaction vessel ("one-pot"), which minimizes handling steps, reduces purification losses, and improves overall efficiency.[6][8][9]
-
Synthesis of Post-Translationally Modified Proteins: The mild conditions used for hydrazide activation are compatible with many sensitive post-translational modifications (PTMs), such as phosphorylation or glycosylation, that might not survive harsher synthetic methods.[6]
-
Cyclic Peptide Synthesis: Intramolecular ligation of a peptide containing both a C-terminal hydrazide and an N-terminal cysteine can be used to efficiently synthesize cyclic peptides and even small cyclic proteins.[10]
-
Late-Stage C-Terminal Diversification: The peptide hydrazide can serve as a common precursor for generating various C-terminal functionalities, including carboxylic acids and amides, allowing for the creation of peptide libraries from a single intermediate.[11]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Hydrazide
This protocol details the manual synthesis of a peptide hydrazide using standard Fmoc/tBu chemistry on a 2-chlorotrityl chloride (2-CTC) resin, a common support for this application.[12][13]
Materials:
-
2-chlorotrityl chloride resin (100-200 mesh)
-
Hydrazine monohydrate
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU / HOAt
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Preparation and Hydrazine Loading:
-
Place 2-CTC resin (e.g., 0.5 g, ~0.8 mmol) in a fritted reaction vessel.
-
Swell the resin in DCM for 30 minutes. Drain.
-
Dissolve hydrazine monohydrate (10 eq. relative to resin loading) in DMF and add to the resin. Add DIPEA (2 eq.) and agitate gently for 2 hours at room temperature.
-
Drain the resin and wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
First Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (negative result).[14] Wash the resin with DMF (5x).
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling: Activate the next Fmoc-amino acid (3 eq.) as in step 2 and couple to the resin for 1-2 hours.
-
Washing: Wash with DMF (5x).
-
Repeat this cycle for all amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, wash the resin with DCM (5x) and dry under vacuum for 1 hour.
-
Add the cleavage cocktail (e.g., 10 mL for 0.5 g resin) and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide hydrazide under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable buffer (e.g., Water/Acetonitrile + 0.1% TFA).
-
Purify by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the peptide hydrazide by LC-MS. Lyophilize the pure fractions.
-
Figure 2: Step-by-step workflow for the solid-phase synthesis of peptide hydrazides.
Protocol 2: One-Pot Hydrazide-Based Native Chemical Ligation
This protocol describes the conversion of a purified peptide hydrazide to a peptide thioester and its subsequent ligation to an N-terminal cysteine peptide in a single pot.[5][6]
Materials:
-
Lyophilized Peptide-Hydrazide (Segment 1)
-
Lyophilized N-terminal Cys-Peptide (Segment 2)
-
Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 200 mM Sodium Phosphate, pH 7.5
-
Activation Buffer: 6 M Gdn·HCl, 200 mM Sodium Phosphate, pH 3.0
-
Sodium nitrite (NaNO₂) solution (freshly prepared, e.g., 500 mM in water)
-
Thiol additive: 4-mercaptophenylacetic acid (MPAA)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Peptide Solubilization:
-
Dissolve the Peptide-Hydrazide (Segment 1, 1 eq.) in Activation Buffer (pH 3.0) to a final concentration of 2-5 mM.
-
In a separate tube, dissolve the N-terminal Cys-Peptide (Segment 2, 1.2 eq.) and MPAA (3 eq.) in Ligation Buffer (pH 7.5). If the peptide contains disulfide bonds, add TCEP (3 eq.). Degas this solution with argon.
-
-
Activation to Acyl Azide:
-
Cool the solution of Segment 1 to -15°C in an appropriate bath (e.g., ethylene glycol/dry ice).
-
Add NaNO₂ solution (30 eq.) to the chilled Segment 1 solution.
-
Stir the reaction at -15°C for 20 minutes. The hydrazide is now converted to the acyl azide.
-
-
Thiolysis and Ligation:
-
Quickly and carefully add the solution containing Segment 2 and MPAA to the reaction mixture from step 2.
-
Immediately adjust the pH of the combined solution to ~7.0 by adding concentrated sodium hydroxide or phosphate buffer base.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by taking small aliquots, quenching with acid (e.g., formic acid), and analyzing by LC-MS. Look for the disappearance of starting materials and the appearance of the ligated product peak.
-
Once the reaction is complete, quench by adding an excess of a reducing agent like DTT or by acidifying the solution with TFA.
-
-
Purification:
-
Purify the final ligated protein product by RP-HPLC using a suitable gradient.
-
Characterize the final product by LC-MS and lyophilize the pure fractions.
-
| Parameter | Condition | Rationale |
| Activation Temperature | -15 °C | Minimizes side reactions and prevents premature degradation of the sensitive acyl azide intermediate. |
| Activation pH | 3.0 | Optimal pH for the N-nitrosation reaction required to form the acyl azide from the hydrazide.[7] |
| Ligation pH | 6.5 - 7.5 | Facilitates the transthioesterification step and the subsequent NCL reaction, which proceeds optimally at neutral pH.[1] |
| Denaturant (Gdn·HCl) | 6 M | Ensures solubility of large, potentially hydrophobic peptide fragments and exposes the reactive termini for efficient ligation. |
| Thiol Additive (MPAA) | 20-30 mM | Catalyzes the NCL reaction by forming a more reactive aryl thioester intermediate through thiol-thioester exchange. |
| Reducing Agent (TCEP) | 10-20 mM | Maintains the N-terminal cysteine in its reduced, reactive thiol state, preventing oxidative dimerization. |
Table 1: Key Reaction Parameters for Hydrazide-Based Native Chemical Ligation.
Conclusion and Future Outlook
The use of peptide hydrazides as thioester surrogates is a robust, reliable, and highly enabling strategy in solid-phase peptide synthesis and native chemical ligation. It simplifies the preparation of critical peptide fragments, expands the scope of synthesizable proteins to include those with sensitive modifications, and streamlines workflows through efficient one-pot methodologies.[9] As the demand for precisely engineered proteins for therapeutic and research applications continues to grow, the peptide hydrazide method will remain an indispensable tool in the arsenal of the synthetic chemist and chemical biologist. Ongoing research into greener synthesis protocols for peptide hydrazides promises to make this powerful technique even more accessible and sustainable.[12][15]
References
- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot hydrazide-based native chemical ligation for efficient chemical synthesis and structure determination of toxin Mambalgin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 12. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. citedrive.com [citedrive.com]
Application Notes & Protocols: Site-Directed Immobilization of Glycoproteins Using Hydrazide Chemistry
Introduction: A Strategy for Oriented Biomolecule Immobilization
The functional immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology, underpinning applications from affinity purification and immunoassays to biosensors and drug delivery systems. A significant challenge in this field is achieving a site-directed, covalent attachment that preserves the biomolecule's native conformation and biological activity. Random immobilization strategies, which often target ubiquitous functional groups like primary amines, can lead to a heterogeneous population of molecules with compromised function due to steric hindrance or modification of active sites.[1]
This guide details a powerful and elegant solution: the immobilization of glycoproteins via hydrazide chemistry. This method leverages the unique carbohydrate moieties present on many proteins, such as antibodies, to achieve a highly specific and oriented coupling. The strategy involves two core steps: the mild oxidation of cis-diol groups within the glycoprotein's sugar residues to create reactive aldehydes, followed by their covalent reaction with a hydrazide-functionalized support to form a stable hydrazone bond.[2][3][4] This approach is particularly advantageous for antibodies, as the carbohydrate chains are typically located in the Fc region, ensuring that the antigen-binding Fab regions remain unobstructed and fully functional.[1][2]
These application notes provide a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for execution, and critical insights into process optimization and validation for researchers, scientists, and drug development professionals.
Principle of the Method: The Chemistry of Hydrazone Bond Formation
The immobilization process is a two-stage chemical reaction. Understanding the causality behind each stage is critical for successful implementation and troubleshooting.
Stage 1: Generation of Aldehyde Groups via Periodate Oxidation The process begins with the selective oxidation of vicinal diols (cis-diols) present in the carbohydrate side chains of glycoproteins. Sodium meta-periodate (NaIO₄) is a mild oxidizing agent that cleaves the carbon-carbon bond between two adjacent hydroxyl groups, converting them into reactive aldehyde groups (-CHO).[5][6]
The specificity of this reaction can be controlled by adjusting the concentration of NaIO₄.
-
Sialic Acid-Specific Oxidation: At low concentrations (e.g., 1 mM NaIO₄), the oxidation is largely restricted to the exocyclic glycerol-like side chains of sialic acids, which are often the terminal sugars on glycan chains.[5][7] This provides a highly specific and gentle modification.
-
General Sugar Oxidation: Higher concentrations (10-20 mM NaIO₄) can oxidize other sugar residues containing cis-diols, such as galactose or mannose, generating a higher density of aldehyde groups.[5]
Stage 2: Covalent Coupling via Hydrazone Formation The newly formed aldehyde groups on the glycoprotein are then reacted with a support matrix functionalized with hydrazide groups (-CONHNH₂). The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the aldehyde, forming a covalent C=N bond known as a hydrazone.[3][8] This reaction releases a molecule of water and creates a stable linkage.[9]
The efficiency of this ligation can be significantly enhanced. Modern protocols incorporate a nucleophilic catalyst, such as aniline, which has been shown to increase coupling efficiency from ~50% to over 90% and reduce reaction times from over 24 hours to less than 4 hours.[1][2] The hydrazone bond is stable over a wide pH range (pH 2-10), which is a crucial feature for applications involving acidic elution steps, such as immunoaffinity chromatography.[3]
Caption: High-level workflow for site-directed glycoprotein immobilization.
Key Experimental Parameters and Data
The success of the immobilization procedure is dependent on several key reaction parameters. The following table summarizes typical starting conditions derived from established protocols. Optimization may be required depending on the specific glycoprotein and support used.
| Parameter | Stage 1: Oxidation | Stage 2: Coupling | Rationale & Reference |
| Biomolecule Conc. | 0.5 - 10 mg/mL | 0.1 - 2 mg/mL | Concentration affects reaction kinetics. Higher concentration in oxidation is common. |
| Key Reagent | 1 mM NaIO₄ (Sialic acid specific) or 10-20 mM NaIO₄ (General) | Hydrazide Support | The choice of periodate concentration determines the site and density of modification.[5] |
| Buffer System | 0.1 M Sodium Acetate | 0.1 M MES, pH 4.7-5.5 or Commercial Coupling Buffer | Acetate buffer is standard for oxidation. Coupling is pH-sensitive and more efficient under slightly acidic conditions.[2][10] |
| pH | 5.5 | 4.5 - 6.0 | pH 5.5 is optimal for periodate stability and activity. Hydrazone formation is acid-catalyzed.[5][11] |
| Catalyst | N/A | Aniline (typically included in optimized commercial buffers) | Aniline significantly accelerates the rate of hydrazone formation.[1][2][6] |
| Temperature | 4°C or Room Temp. | 4°C to Room Temp. | Lower temperatures (4°C) are often used to protect protein stability during longer incubations.[5] |
| Incubation Time | 30 min (Sialic acid) to 1-2 hours | 2 - 8 hours (with catalyst) or 24-48 hours (without) | Time depends on desired modification level and presence of catalyst.[2][5] |
Detailed Experimental Protocols
These protocols provide a framework for the immobilization of a typical IgG antibody onto a commercially available hydrazide-activated agarose resin.
Protocol 1: Generation of Aldehydes on Antibody by Periodate Oxidation
Causality: This protocol is designed to gently introduce reactive aldehyde groups onto the antibody's Fc-region glycans. Using a 10 mM periodate solution at pH 5.5 for 1-2 hours at 4°C provides a balance between efficient oxidation and maintaining the antibody's structural integrity. The subsequent desalting step is critical to remove excess periodate, which would otherwise interfere with the downstream coupling reaction.
Materials:
-
Antibody (or glycoprotein): 1-10 mg/mL in a suitable buffer (e.g., PBS).
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Sodium meta-periodate (NaIO₄) Solution: 20 mM in Oxidation Buffer (prepare fresh).
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).
Procedure:
-
Buffer Exchange: Equilibrate the antibody into the Oxidation Buffer using a desalting column. Determine the protein concentration after exchange.
-
Initiate Oxidation: Add an equal volume of the 20 mM NaIO₄ solution to the antibody solution. The final NaIO₄ concentration will be 10 mM.
-
Incubate: Gently mix and incubate the reaction for 1-2 hours at 4°C in the dark (periodate is light-sensitive).
-
Remove Excess Periodate: Immediately after incubation, remove the excess NaIO₄ and exchange the oxidized antibody into the appropriate Coupling Buffer (see Protocol 2) using a desalting column. The oxidized antibody is now ready for coupling.
Caption: Step-by-step workflow for the oxidation of a glycoprotein.
Protocol 2: Covalent Coupling to Hydrazide-Activated Resin
Causality: This protocol facilitates the reaction between the aldehyde groups on the antibody and the hydrazide groups on the support. Using an optimized coupling buffer containing aniline at a slightly acidic pH (4.7-5.5) is crucial for maximizing the reaction rate and achieving high coupling efficiency.[2] Quantifying the protein in the supernatant before and after the reaction allows for a direct calculation of immobilization efficiency, serving as a self-validating step.
Materials:
-
Oxidized Antibody (from Protocol 1) in Coupling Buffer.
-
Hydrazide-Activated Agarose Resin (e.g., Thermo Scientific GlycoLink Resin).
-
Coupling Buffer: 0.1 M MES, 0.15 M NaCl, pH 4.7 (or a commercial buffer containing aniline catalyst).
-
Wash Buffer: e.g., PBS (Phosphate-Buffered Saline), pH 7.4.
-
Microcentrifuge tubes.
-
Protein assay reagent (e.g., BCA or Bradford).
Procedure:
-
Prepare Resin: Dispense the required amount of hydrazide resin slurry into a microcentrifuge tube. If the resin is supplied in a storage solution, pellet the resin by centrifugation (1,000 x g for 1 min), discard the supernatant, and wash twice with Coupling Buffer.
-
Initial Protein Measurement (A): Before adding to the resin, measure the concentration of your oxidized antibody solution. This is the "Total Protein Input".
-
Initiate Coupling: Add the oxidized antibody solution to the washed hydrazide resin.
-
Incubate: Incubate for 2-4 hours at room temperature (or overnight at 4°C) with gentle end-over-end mixing.
-
Collect Unbound Protein (B): Pellet the resin by centrifugation (1,000 x g for 1 min). Carefully collect the supernatant, which contains the unbound antibody.
-
Wash: Wash the resin 3-4 times with 1 mL of Wash Buffer to remove any non-covalently bound protein. Pellet the resin and discard the supernatant after each wash.
-
Determine Coupling Efficiency: Measure the protein concentration of the supernatant collected in step 5. This is the "Unbound Protein".
-
Calculation: Coupling Efficiency (%) = [(Total Protein Input - Unbound Protein) / Total Protein Input] x 100
-
-
Storage: The immobilized antibody on the resin can now be stored in a suitable buffer (e.g., PBS with a preservative) at 4°C.
Validation and Troubleshooting
A robust protocol is a self-validating one. Beyond calculating coupling efficiency, functional validation is key.
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency (<50%) | 1. Inefficient oxidation. | 1. Ensure NaIO₄ is fresh. Increase incubation time or concentration. Confirm pH of Oxidation Buffer. |
| 2. Incomplete removal of periodate. | 2. Use a high-quality desalting column appropriate for the sample volume. | |
| 3. Sub-optimal coupling pH. | 3. Ensure Coupling Buffer pH is between 4.5 and 6.0. Use a catalyst like aniline.[1] | |
| Loss of Biomolecule Activity | 1. Over-oxidation of the glycoprotein. | 1. Reduce NaIO₄ concentration or incubation time, especially for sensitive proteins. |
| 2. Protein instability in buffers. | 2. Perform all steps at 4°C. Ensure buffer conditions are compatible with the protein. | |
| High Non-specific Binding | 1. Inadequate washing. | 1. Increase the number of wash steps. Consider adding a mild detergent (e.g., 0.05% Tween-20) to the wash buffer. |
Applications in Research and Drug Development
The oriented immobilization of biomolecules via hydrazide chemistry enables a wide range of applications:
-
Immunoaffinity Purification: Immobilized antibodies can be used to purify antigens from complex mixtures like cell lysates or serum with high specificity and minimal antibody leaching.[2][12]
-
Co-Immunoprecipitation (Co-IP): Covalently attached antibodies provide a stable platform for isolating and studying protein-protein interaction complexes.[2]
-
Biosensor and Immunoassay Development: The oriented display of antibodies or other capture proteins on a sensor surface can significantly enhance sensitivity and detection limits.[13]
-
Enzyme Immobilization: Enzymes can be immobilized for use in continuous flow reactors, improving stability and reusability.[14]
Conclusion
Immobilization using lacthydrazide or other hydrazide-functionalized supports represents a superior strategy for the covalent, site-directed attachment of glycoproteins. By targeting the carbohydrate moieties, this method preserves the functional integrity of the biomolecule, particularly for antibodies. The use of modern catalysts like aniline has further refined the technique, making it a rapid, efficient, and highly reliable tool for researchers across various scientific disciplines. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Site-specific immobilization of antibodies by their oligosaccharide moieties to new hydrazide derivatized solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed immobilization of glycoproteins on hydrazide-containing solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oriented antibody immobilization to polystyrene macrocarriers for immunoassay modified with hydrazide derivatives of poly(meth)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Mass Spectrometry Analysis of Lacthydrazide-Labeled Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Glycome with Enhanced Sensitivity
Glycosylation, the enzymatic attachment of oligosaccharides (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and autoimmune disorders, making detailed glycan analysis a cornerstone of modern biological research and biopharmaceutical development.[1][2] Mass spectrometry (MS) has emerged as a powerful tool for characterizing the complex array of glycan structures.[1][3] However, the inherent low ionization efficiency of native glycans presents a significant analytical challenge.
Chemical derivatization of glycans at their reducing end is a widely adopted strategy to enhance detection sensitivity in mass spectrometry.[4][5] Among the various labeling chemistries, hydrazide labeling offers a robust and efficient method for tagging glycans, improving their ionization efficiency for subsequent MS analysis.[4][6][7] This application note provides a comprehensive guide to the analysis of lacthydrazide-labeled glycans by mass spectrometry, detailing the underlying chemical principles, a step-by-step experimental protocol, and data analysis considerations.
The Principle of this compound Labeling
This compound labeling leverages the reaction between the hydrazide functional group of the label and the aldehyde group of the open-ring form of a reducing glycan. This condensation reaction forms a stable hydrazone linkage.[8][9] The incorporation of the this compound tag enhances the hydrophobicity and ionization efficiency of the glycan, facilitating its detection by mass spectrometry.[7]
The workflow for this compound-based glycan analysis encompasses several key stages: enzymatic release of N-glycans from the glycoprotein, labeling of the released glycans with this compound, purification of the labeled glycans, and finally, analysis by mass spectrometry.
Figure 1: Overall workflow for the analysis of this compound-labeled glycans.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the release, labeling, and purification of N-glycans for subsequent mass spectrometry analysis.
Part 1: Enzymatic Release of N-Glycans
The most common method for releasing N-glycans from glycoproteins is through enzymatic digestion with Peptide-N-Glycosidase F (PNGase F).[10][11] This enzyme cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the polypeptide chain.[10]
Protocol:
-
Denaturation: In a microcentrifuge tube, dissolve 100 µg of the glycoprotein in 20 µL of deionized water. Add 5 µL of a denaturation solution (e.g., 2% SDS) and incubate at 95°C for 5 minutes.
-
Reduction and Alkylation (Optional but Recommended): Cool the sample to room temperature. Add 2.5 µL of a reducing agent (e.g., 100 mM DTT) and incubate at 60°C for 30 minutes. Cool to room temperature and add 2.5 µL of an alkylating agent (e.g., 200 mM iodoacetamide). Incubate in the dark at room temperature for 30 minutes. This step improves access of PNGase F to the glycosylation sites.
-
PNGase F Digestion: Add 2 µL of PNGase F (e.g., 500,000 units/mL) and incubate at 37°C for 12-18 hours.
Part 2: this compound Labeling of Released Glycans
Following enzymatic release, the free glycans are labeled with this compound. The reaction is typically carried out in an acidic environment to catalyze the formation of the hydrazone bond.
Figure 2: Chemical reaction of this compound with a reducing glycan.
Protocol:
-
Prepare Labeling Reagent: Prepare a solution of 50 mg/mL this compound in a solvent mixture of dimethyl sulfoxide (DMSO) and acetic acid (e.g., 70:30 v/v).
-
Labeling Reaction: To the digest containing the released glycans, add 50 µL of the this compound labeling reagent.
-
Incubation: Incubate the reaction mixture at 65°C for 2-4 hours.
| Parameter | Condition | Rationale |
| This compound Concentration | 50 mg/mL | Ensures a sufficient excess of the labeling reagent to drive the reaction to completion. |
| Solvent | DMSO/Acetic Acid | DMSO is an excellent solvent for both glycans and the labeling reagent. Acetic acid acts as a catalyst for the hydrazone formation.[6] |
| Temperature | 65°C | Provides sufficient energy to overcome the activation barrier of the reaction without degrading the glycans. |
| Incubation Time | 2-4 hours | Allows for complete labeling of the released glycans. |
Table 1: Optimized conditions for this compound labeling of N-glycans.
Part 3: Purification of Labeled Glycans using HILIC SPE
After labeling, it is crucial to remove excess this compound and other reaction components that can interfere with subsequent MS analysis.[6][12] Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) is an effective method for purifying the labeled glycans.[12][13]
Protocol:
-
Condition the HILIC SPE Cartridge: Condition a HILIC SPE cartridge (e.g., 100 mg sorbent) by washing with 1 mL of deionized water followed by 1 mL of 85% acetonitrile in water.
-
Load the Sample: Dilute the labeling reaction mixture with 200 µL of 85% acetonitrile in water and load it onto the conditioned HILIC SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 85% acetonitrile containing 1% trifluoroacetic acid (TFA) to remove excess labeling reagent and other non-polar contaminants.
-
Elute the Labeled Glycans: Elute the labeled glycans with 1 mL of deionized water.
-
Dry and Reconstitute: Dry the eluted sample using a vacuum concentrator and reconstitute in a small volume (e.g., 10-20 µL) of deionized water for MS analysis.
Mass Spectrometry Analysis
The purified this compound-labeled glycans can be analyzed by various mass spectrometry techniques, with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization (LC-ESI) being the most common.[1][5]
MALDI-TOF MS
MALDI-TOF MS is a high-throughput technique that provides a rapid profile of the glycan population.[1]
Sample Preparation:
-
Mix 1 µL of the reconstituted labeled glycan sample with 1 µL of a MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA).
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
MS Acquisition:
-
Mode: Positive ion reflector mode.
-
Mass Range: m/z 1000-5000.
-
Laser Intensity: Optimized for a good signal-to-noise ratio without causing excessive fragmentation.
LC-ESI-MS
Coupling liquid chromatography with ESI-MS provides separation of isomeric glycan structures and allows for more in-depth characterization.[1][5] HILIC is a common separation method for labeled glycans prior to ESI-MS.[11][14]
LC Conditions:
-
Column: HILIC column (e.g., amide-based stationary phase).
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from high to low organic solvent concentration.
MS Acquisition:
-
Mode: Positive ion mode.
-
Scan Type: Full scan MS and data-dependent MS/MS.
-
Collision Energy (for MS/MS): Ramped collision energy to generate informative fragment ions for structural elucidation.
Data Analysis and Interpretation
The acquired mass spectra will show a series of peaks corresponding to the different this compound-labeled glycan compositions. The mass of each glycan can be calculated by subtracting the mass of the this compound tag and the charge carrier (e.g., H+ or Na+) from the observed m/z value. The resulting mass can then be matched to theoretical glycan compositions using glycoinformatics databases. Tandem MS (MS/MS) data provides fragmentation patterns that can be used to determine the sequence and branching of the monosaccharide units.[15]
Conclusion
This compound labeling is a valuable technique for enhancing the sensitivity of mass spectrometric analysis of glycans. The protocols outlined in this application note provide a robust workflow for the release, labeling, purification, and analysis of N-glycans from glycoproteins. By following these methods, researchers can obtain high-quality data to unravel the complexities of the glycome, paving the way for new discoveries in biology and medicine.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 5. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromacademy.com [chromacademy.com]
- 15. pubs.acs.org [pubs.acs.org]
Lacthydrazide for Derivatization in HPLC Analysis: An Application and Protocol Guide
Introduction: The Need for Enhanced Detection in HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, indispensable in pharmaceutical development, quality control, and scientific research. However, a significant challenge arises when target analytes lack a suitable chromophore or fluorophore, rendering them "invisible" to common HPLC detectors like UV-Vis and Fluorescence detectors (FLD). Chemical derivatization addresses this by modifying the analyte to attach a detectable "tag," thereby enhancing sensitivity and selectivity.[1][2]
This guide provides an in-depth exploration of lacthydrazide as a versatile pre-column derivatization reagent. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for its application, and discuss its utility in the analysis of critical compound classes, particularly reducing sugars and carboxylic acids.
Principle of this compound Derivatization
This compound, or lactic acid hydrazide, belongs to the family of hydrazine derivatives. These reagents are highly effective for tagging molecules containing carbonyl (aldehyde and ketone) or carboxyl groups.
Mechanism of Action:
The core of the derivatization process lies in a nucleophilic addition-elimination reaction. The hydrazine moiety (-NHNH₂) of this compound is a potent nucleophile that attacks the electrophilic carbon of a carbonyl or an activated carboxyl group.
-
For Carbonyls (e.g., Reducing Sugars): The reaction proceeds via the formation of a hydrazone, which introduces a UV-active or fluorescently-active group, depending on the specific hydrazide used. This is particularly useful for analyzing reducing sugars, which possess a free aldehyde or ketone group in their open-chain form.[3][4] The reaction effectively converts a non-chromophoric sugar into a readily detectable derivative.[5]
-
For Carboxylic Acids: Direct reaction with carboxylic acids is generally inefficient. Therefore, the carboxylic acid must first be "activated" to create a better leaving group. This is commonly achieved using coupling agents like carbodiimides (e.g., EDC) or reagents such as 2,2'-dipyridyl disulfide and triphenylphosphine.[6][7] The activated acid then readily reacts with the hydrazide to form a stable acyl hydrazide derivative.[6][8][9]
The choice of a hydrazine-based reagent is strategic; it can significantly increase the detectability of the analyte, often shifting the absorption maximum to a wavelength where matrix interference is minimal.[10]
Visualizing the Derivatization Workflow
The entire process, from sample preparation to data analysis, can be visualized as a streamlined workflow.
Caption: General workflow for pre-column derivatization with this compound.
Protocol 1: Derivatization of Reducing Sugars
This protocol is designed for the quantitative analysis of reducing sugars (e.g., glucose, fructose, lactose) in various matrices. The formation of a stable hydrazone allows for sensitive UV detection.
Scientist's Note: The reaction is typically performed in a slightly acidic to neutral methanolic solution. The acid acts as a catalyst for the condensation reaction. The temperature and time are optimized to drive the reaction to completion without causing degradation of the sugars or the derivative.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Glacial Acetic Acid
-
Reference Standards (e.g., Glucose, Fructose)
-
Sample containing reducing sugars
-
Heating block or water bath
Step-by-Step Procedure:
-
Reagent Preparation (Derivatization Solution):
-
Prepare a 0.5 M solution of this compound in methanol.
-
Prepare a 0.35 M solution of acetic acid in methanol.
-
Rationale: Methanol is an excellent solvent for both the sugars and the reagent. Acetic acid catalyzes the hydrazone formation.
-
-
Standard/Sample Preparation:
-
Accurately weigh and dissolve sugar standards in deionized water to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare sample solutions by dissolving or extracting with water, followed by filtration (0.45 µm) to remove particulates.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the standard or sample solution.
-
Add 100 µL of the 0.5 M this compound solution.
-
Add 100 µL of the 0.35 M acetic acid solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 65°C for 90 minutes.
-
Rationale: Elevated temperature increases the reaction rate, ensuring complete derivatization within a practical timeframe.
-
-
Sample Finalization:
-
After incubation, cool the mixture to room temperature.
-
Dilute the reaction mixture with the mobile phase (e.g., add 750 µL) to bring it to a suitable concentration for injection.
-
The sample is now ready for HPLC analysis.
-
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | 235 nm |
| Injection Vol. | 10 µL |
Protocol 2: Derivatization of Carboxylic Acids
This protocol is suitable for analytes containing a carboxylic acid functional group, particularly when high sensitivity using fluorescence detection is required. The key step is the initial activation of the carboxylic acid.
Scientist's Note: This is a two-step, one-pot reaction. First, the carboxylic acid is activated with EDC and NHS to form a reactive succinimidyl ester. This intermediate is susceptible to nucleophilic attack by this compound. The choice of a fluorescent hydrazide would enable highly sensitive detection. For this example, we describe the general procedure which can be adapted for fluorescent hydrazides.
Materials:
-
This compound (or a fluorescent hydrazide like dansyl hydrazide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF, anhydrous)
-
Pyridine (optional, as catalyst)
-
Reference standards and samples containing carboxylic acids
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions in anhydrous DMF:
-
100 mM EDC
-
100 mM NHS
-
100 mM this compound
-
-
Rationale: Anhydrous conditions are critical as water can hydrolyze the activated ester intermediate, reducing derivatization efficiency.
-
-
Derivatization Reaction:
-
In a vial, dissolve the carboxylic acid sample/standard in a small volume of DMF (e.g., 100 µL).
-
Activation Step: Add 50 µL of 100 mM EDC and 50 µL of 100 mM NHS. Vortex and let it react for 15 minutes at room temperature.
-
Rationale: EDC facilitates the formation of an O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester.
-
Coupling Step: Add 50 µL of 100 mM this compound solution. Add a small amount of pyridine (e.g., 5 µL) to catalyze the reaction.
-
Incubate at 40°C for 60 minutes.
-
-
Sample Finalization:
-
Quench the reaction by adding a small volume of water or mobile phase.
-
The sample is ready for direct injection or can be further diluted if necessary.
-
Suggested HPLC-FLD Conditions (for a fluorescent hydrazide like Dansyl Hydrazide):
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient: A) 0.1% Formic Acid in Water, B) Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B |
| Flow Rate | 1.2 mL/min |
| Detection (FLD) | Excitation: 340 nm / Emission: 530 nm |
| Injection Vol. | 20 µL |
Method Validation and Performance
Any analytical method must be validated to ensure it is fit for its intended purpose.[11] Key validation parameters for derivatization-based HPLC methods include:
-
Specificity: The ability to differentiate the analyte from other sample components. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank matrix.[11]
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte. A calibration curve is typically prepared with at least five concentration levels.
-
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of analyte that can be reliably detected and quantified, respectively. Derivatization can significantly improve these values.[1]
-
Precision and Accuracy: Assessed by replicate injections of standards and spiked samples at different concentrations.
Typical Performance Data:
| Analyte Class | Detector | Linearity (r²) | Typical LOQ |
| Reducing Sugars | UV | > 0.998 | 1-10 µg/mL |
| Carboxylic Acids | FLD | > 0.999 | 10-100 ng/mL |
Note: These are representative values and will vary based on the specific analyte, matrix, and instrumentation.
Troubleshooting and Expert Insights
-
Problem: Low Peak Area / Poor Sensitivity
-
Cause: Incomplete derivatization.
-
Solution: Ensure reagents are fresh, especially EDC. Check for moisture contamination in solvents used for carboxylic acid derivatization. Increase reaction time or temperature moderately.
-
-
Problem: Multiple or Broad Peaks
-
Cause: Side reactions or degradation of the derivative. For sugars, this can indicate the formation of isomers (anomers) if the reaction is not driven to completion.
-
Solution: Optimize reaction pH and temperature. Ensure the final sample solution is compatible with the mobile phase to avoid peak distortion.
-
-
Problem: High Background Noise (FLD)
-
Cause: Excess fluorescent derivatizing reagent.
-
Solution: Optimize the reagent-to-analyte molar ratio. A slight excess is needed, but a large excess can cause a rising baseline or interfering peaks. If necessary, a sample cleanup step (e.g., solid-phase extraction) can be introduced post-derivatization.
-
Conclusion
This compound and other hydrazine-based reagents are powerful tools in the analytical chemist's arsenal. By converting poorly detectable analytes into derivatives with strong UV or fluorescence properties, they unlock the ability to quantify these compounds with high sensitivity and specificity. The protocols outlined in this guide provide a robust starting point for method development. As with any analytical procedure, careful optimization and validation are paramount to achieving accurate and reliable results in a research or drug development setting.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Analysis of reducing sugars as their chromophoric hydrazones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: The Use of Lacthydrazide in Enzyme Inhibitor Studies
<
Introduction: Lacthydrazide as a Tool in Enzymology
This compound, also known as 2-hydroxypropanehydrazide, is a hydrazide derivative of lactic acid.[1] While its applications are diverse, it has found a specific niche in biochemical research as an enzyme inhibitor. Hydrazide and hydrazone derivatives are notable for their coordination chemistry and ability to interact with metalloenzymes, making them valuable tools for studying enzyme mechanisms and for the development of novel therapeutic agents.[2][3]
This guide provides a comprehensive overview of the principles and practical steps for utilizing this compound in enzyme inhibition studies. We will delve into its mechanism of action, provide detailed protocols for assessing its inhibitory effects, and discuss the critical aspects of data analysis and interpretation, with a particular focus on tyrosinase, a common model enzyme in such studies.
Scientific Foundation: Mechanism of Action
The inhibitory activity of many hydrazide derivatives stems from their ability to act as chelating agents or to form stable complexes with enzyme active sites. Many drugs function through the principle of enzyme inhibition to treat a variety of diseases.[4][5]
This compound's structure, featuring both a hydroxyl group and a hydrazide moiety, allows it to interact with enzyme active sites through multiple mechanisms:
-
Chelation of Metal Cofactors: Many enzymes, such as tyrosinase and laccase, are copper-containing oxidoreductases.[2][3][6] The hydrazide group of this compound can chelate the copper ions (Cu²⁺) in the enzyme's active site, rendering the enzyme catalytically inactive. This sequestration of the essential metal cofactor is a primary mode of inhibition.
-
Active Site Interaction: The molecule can directly bind within the active site, sterically hindering the substrate from binding. This interaction can be stabilized by hydrogen bonds formed by its hydroxyl and amide groups with amino acid residues in the active site.
The precise nature of the inhibition (e.g., competitive, noncompetitive, uncompetitive) depends on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.[7] This can be determined through kinetic studies, which are detailed in the protocols below.
Visualizing the Mechanism of Inhibition
References
- 1. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pioneerpublisher.com [pioneerpublisher.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Lacthydrazide as a Hydrophilic, pH-Sensitive Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The linker, a critical component connecting the antibody and the drug, plays a pivotal role in the overall success of an ADC.[2] Its design dictates the stability of the conjugate in circulation, the efficiency of drug release at the tumor site, and ultimately, the therapeutic index.[][4] An ideal linker must be stable enough to prevent premature payload release in the bloodstream, yet susceptible to cleavage within the target cancer cell to unleash the cytotoxic agent.[5]
Lacthydrazide (2-hydroxypropanehydrazide) emerges as a promising linker precursor, offering a unique combination of attributes for the development of next-generation ADCs. Its inherent hydrophilicity, conferred by the hydroxyl group, can potentially mitigate the aggregation issues often associated with hydrophobic payloads.[] Furthermore, as a hydrazide, it readily reacts with aldehydes and ketones to form a pH-sensitive hydrazone bond, a well-established mechanism for payload release in the acidic environment of endosomes and lysosomes.[2][6]
This document provides a comprehensive guide to the application of this compound as a linker in ADCs, including its chemical properties, conjugation strategies, and protocols for synthesis and characterization.
This compound: Chemical Properties and Rationale for Use
This compound is a small organic molecule with the chemical formula C₃H₈N₂O₂.[7][8] Its structure features a hydrazide functional group (-C(=O)NHNH₂) and a hydroxyl group (-OH).
| Property | Value | Source |
| Chemical Name | 2-hydroxypropanehydrazide | [8] |
| Synonyms | This compound | [8] |
| CAS Number | 2651-42-5 | [7][9] |
| Molecular Formula | C₃H₈N₂O₂ | [7][8] |
| Molecular Weight | 104.11 g/mol | [8] |
The key features of this compound that make it an attractive component for ADC linkers are:
-
Hydrazide Functionality: The terminal amine of the hydrazide is a potent nucleophile that reacts specifically with aldehydes and ketones to form a hydrazone bond. This reaction is a cornerstone of bioconjugation due to its high efficiency and specificity.[10]
-
pH-Sensitive Hydrazone Linkage: The resulting hydrazone bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][6] This pH-dependent cleavage allows for targeted drug release following internalization of the ADC into the cancer cell.
-
Inherent Hydrophilicity: The presence of a hydroxyl group in the this compound backbone increases the overall hydrophilicity of the linker-payload complex. This can be advantageous in preventing aggregation of ADCs, particularly when working with hydrophobic cytotoxic drugs.[]
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The journey of a this compound-linked ADC from administration to therapeutic action involves several key steps:
-
Systemic Circulation: The ADC circulates in the bloodstream, where the stable hydrazone linkage minimizes premature drug release.[4]
-
Tumor Targeting: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to endosomes and then to lysosomes.
-
Acid-Catalyzed Cleavage: The acidic environment within the lysosomes (pH 4.5-5.0) catalyzes the hydrolysis of the hydrazone bond, releasing the cytotoxic payload.[6]
-
Induction of Cell Death: The liberated payload exerts its cytotoxic effect, leading to the death of the cancer cell.
Experimental Protocols
Protocol 1: Generation of an Aldehyde-Functionalized Antibody
To conjugate a this compound-based linker, the antibody must first be modified to introduce a reactive aldehyde group. A common and site-specific method involves the mild oxidation of the carbohydrate chains in the Fc region of the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in reaction buffer.
-
Oxidation: Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quenching (Optional): The reaction can be quenched by the addition of glycerol to a final concentration of 10 mM.
-
Purification: Immediately purify the aldehyde-functionalized antibody using a desalting column to remove excess periodate and byproducts. Elute with reaction buffer.
-
Quantification: Determine the concentration of the purified antibody using a standard protein assay (e.g., BCA or A280).
Protocol 2: Synthesis of a this compound-Payload Derivative
The cytotoxic payload needs to be derivatized with this compound to enable its conjugation to the aldehyde-functionalized antibody. This protocol provides a general method for coupling this compound to a payload containing a carboxylic acid, using EDC/NHS chemistry.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Payload Activation: Dissolve the payload (1 eq) and NHS (1.2 eq) in anhydrous DMF.
-
EDC Addition: Add EDC (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the NHS-activated payload.
-
This compound Coupling: In a separate flask, dissolve this compound (1.5 eq) in anhydrous DMF. Add TEA or DIPEA (2 eq) to this solution.
-
Reaction: Add the NHS-activated payload solution dropwise to the this compound solution. Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, purify the this compound-payload derivative by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 3: Conjugation of this compound-Payload to Aldehyde-Functionalized Antibody
This protocol describes the final conjugation step to form the ADC.
Materials:
-
Aldehyde-functionalized antibody (from Protocol 1)
-
This compound-payload derivative (from Protocol 2)
-
Conjugation buffer (e.g., acetate buffer, pH 5.5)
-
Aniline (optional, as a catalyst)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Buffer Exchange: If necessary, exchange the buffer of the aldehyde-functionalized antibody to the conjugation buffer (pH 5.5) using a desalting column.
-
Reactant Preparation: Dissolve the this compound-payload derivative in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
Conjugation Reaction: Add the this compound-payload derivative to the antibody solution at a molar excess of 5-20 fold.
-
Catalysis (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.
-
Purification: Purify the resulting ADC using a SEC column to remove unconjugated payload and other small molecules.
-
Characterization: Characterize the purified ADC as described in the following section.
Characterization of the this compound-Linked ADC
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.[11]
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | To determine the average number of drug molecules conjugated to each antibody.[11] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To evaluate the potency and specificity of the ADC against antigen-positive and antigen-negative cancer cell lines. |
| Stability | Incubation in plasma followed by HIC or LC-MS analysis | To assess the stability of the hydrazone linker in a biological matrix over time. |
Visualization of Workflows
Workflow for ADC Synthesis
Caption: Workflow for the synthesis of a this compound-linked ADC.
Mechanism of ADC Action
Caption: Mechanism of action of a this compound-linked ADC.
Conclusion and Future Perspectives
This compound offers a compelling option for the development of ADCs with pH-sensitive payload release. Its inherent hydrophilicity presents a potential solution to the challenges posed by hydrophobic drugs, potentially leading to ADCs with improved pharmacokinetic profiles and reduced aggregation. The straightforward chemistry of hydrazone formation allows for a reliable and reproducible conjugation process.
Future research should focus on the direct comparison of this compound-based linkers with other established hydrazide linkers to fully elucidate its advantages in terms of stability, cleavage kinetics, and overall in vivo efficacy. Furthermore, the exploration of different attachment points on the this compound molecule for the payload could offer further opportunities to fine-tune the properties of the resulting ADCs. As the field of ADCs continues to evolve, innovative linker technologies like those based on this compound will be instrumental in developing safer and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 2651-42-5 [m.chemicalbook.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Preparation of Lacthydrazide-Functionalized Surfaces for Advanced Bioconjugation
Introduction: The Power of Hydrazone Ligation in Drug Development
In the landscape of drug development, diagnostics, and biomaterials, the ability to specifically and stably immobilize biomolecules onto surfaces is paramount. Among the chemical strategies available, hydrazone ligation stands out for its bio-orthogonality, mild reaction conditions, and the stability of the resulting covalent bond. This technology hinges on the reaction between a hydrazide-functionalized surface and an aldehyde- or ketone-bearing molecule. The resulting hydrazone bond is stable under physiological conditions but can be engineered to be cleavable in acidic environments, such as those found in endosomes or tumor microenvironments, making it ideal for controlled drug release applications.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of lacthydrazide-functionalized surfaces. We will delve into a robust method that leverages the ring-opening of surface-grafted lactones by hydrazine, creating a high-density presentation of hydrazide moieties ready for bioconjugation.
Mechanism: From Lactone to Reactive Hydrazide
The core of this surface modification strategy is the nucleophilic acyl substitution reaction between a lactone (a cyclic ester) and hydrazine. This reaction, known as hydrazinolysis, results in the opening of the lactone ring to form a stable hydrazide.[3][4] The terminal hydrazide group (-CONHNH2) is a potent nucleophile that readily reacts with carbonyl groups (aldehydes and ketones) to form a stable carbon-nitrogen double bond (C=N), the hydrazone linkage.[1][5]
This two-step conceptual process, starting from a surface that can be modified to present lactone groups, provides a versatile platform for immobilizing a wide array of biomolecules, including proteins, peptides, and nucleic acids, that have been engineered to contain an aldehyde or ketone functionality.
Experimental Protocol: Step-by-Step Functionalization
This protocol details the preparation of this compound-functionalized surfaces on a model polymer substrate, such as Poly(lactic-co-glycolic acid) (PLGA) or Poly(lactic acid) (PLA), which are widely used in biomedical applications.[6][7][8]
Part 1: Surface Activation and Lactone Grafting
The initial step involves the creation of reactive sites on the polymer surface to which a lactone-containing molecule can be attached. For polymers with existing carboxyl or hydroxyl groups, this can be achieved through standard coupling chemistries.
Materials and Reagents:
-
PLGA or PLA substrates (e.g., films, nanoparticles)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
A suitable lactone-containing linker with a terminal amine or alcohol (e.g., 4-aminomethyl-dihydrofuran-2-one)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Surface Activation: Immerse the polymer substrate in the Activation Buffer containing 5 mg/mL EDC and 3 mg/mL NHS for 15-30 minutes at room temperature. This step activates surface carboxyl groups to form reactive NHS esters.
-
Washing: Rinse the activated substrate thoroughly with PBS to remove excess EDC and NHS.
-
Lactone Grafting: Immediately immerse the activated substrate in a solution of the amine- or alcohol-containing lactone (e.g., 10 mg/mL in anhydrous DMF) for 2-4 hours at room temperature. The primary amine or alcohol of the linker will react with the NHS ester on the surface, forming a stable amide or ester bond, respectively.
-
Final Washing: Wash the substrate extensively with DMF and then PBS to remove any non-covalently bound lactone linker. Dry the substrate under a gentle stream of nitrogen.
Part 2: Hydrazinolysis for this compound Formation
This crucial step converts the surface-grafted lactones into reactive hydrazide groups.
Materials and Reagents:
-
Lactone-grafted substrate from Part 1
-
Hydrazine hydrate solution (e.g., 2 M in ethanol or water)
-
Wash Buffer: Ethanol, followed by deionized water
Procedure:
-
Hydrazinolysis: Immerse the lactone-grafted substrate in the hydrazine hydrate solution. The reaction time can vary from 2 to 12 hours at room temperature, depending on the desired density of hydrazide groups. Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Washing: After the reaction, thoroughly wash the substrate with ethanol to remove excess hydrazine, followed by extensive rinsing with deionized water.
-
Drying: Dry the now this compound-functionalized surface under a gentle stream of nitrogen. The surface is now ready for bioconjugation.
Visualizing the Workflow
Caption: Experimental workflow for the preparation of this compound-functionalized surfaces and subsequent bioconjugation.
Characterization of the Functionalized Surface
Thorough characterization at each stage is essential to validate the success of the surface modification.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical states of the surface.
-
Expected Outcome: After hydrazinolysis, the high-resolution N1s spectrum should show a distinct peak corresponding to the nitrogen atoms in the hydrazide group. This peak is typically observed in the binding energy range of 399.5-400.5 eV.[9][10] The C1s spectrum may also show changes, with an increase in the C-N component around 286.4 eV.[11]
| Surface Stage | Expected N1s Peak (Binding Energy) | Expected C1s Changes |
| Initial Polymer | Absent | Dominated by C-C, C-O, C=O |
| Lactone-Grafted | May show a small N1s peak if the linker is amine-based | Increase in C-N/C-O signal |
| This compound | Prominent peak at ~399.5-400.5 eV | Further increase in C-N signal |
Contact Angle Goniometry
This technique measures the wettability of the surface, providing an indication of its hydrophilicity.
-
Expected Outcome: The introduction of polar hydrazide groups should significantly increase the surface's hydrophilicity. This will be observed as a decrease in the water contact angle.[12][13][14][15]
| Surface Stage | Expected Water Contact Angle | Interpretation |
| Initial PLGA/PLA | ~70-80° | Moderately hydrophobic |
| This compound | < 50° | Increased hydrophilicity |
Atomic Force Microscopy (AFM)
AFM provides topographical information at the nanoscale, revealing changes in surface roughness.
-
Expected Outcome: Each step of the functionalization process may induce slight changes in the surface topography. While significant changes are not expected, a uniform increase in surface roughness can indicate successful and even coating.[2][6][7]
Application: Immobilization of Aldehyde-Tagged Proteins
The primary application of this compound surfaces is the covalent immobilization of biomolecules containing a carbonyl group.
Caption: Mechanism of hydrazone bond formation for biomolecule immobilization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low hydrazide density (weak N1s signal) | Incomplete lactone grafting or inefficient hydrazinolysis. | Increase reaction times for lactone grafting and/or hydrazinolysis. Ensure anhydrous conditions for the grafting step. |
| High water contact angle after functionalization | Incomplete reaction or surface contamination. | Re-evaluate the washing steps to ensure complete removal of reactants and byproducts. |
| Inconsistent bioconjugation results | Non-uniform surface functionalization. | Ensure complete immersion and gentle agitation of the substrate during all reaction steps. |
| No bioconjugation | Degradation of hydrazide groups. | Use freshly prepared this compound surfaces. Hydrazide groups can be susceptible to oxidation. |
Conclusion
The preparation of this compound-functionalized surfaces via the ring-opening of surface-grafted lactones is a robust and versatile method for creating platforms for advanced bioconjugation. The resulting surfaces offer a high density of reactive sites for the stable and specific immobilization of aldehyde- or ketone-tagged biomolecules. This technology is a valuable tool for researchers in drug development, enabling the creation of sophisticated drug delivery systems, diagnostic arrays, and biocompatible materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atomic Force Microscopy beyond Topography: Chemical Sensing of 2D Material Surfaces through Adhesion Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jku.at [jku.at]
- 6. researchgate.net [researchgate.net]
- 7. Nanoscale chemical characterization of functionalized graphene by heterodyne AFM-IR and chemical force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly efficient ring-opening reaction of azlactone-based copolymer platforms for the design of functionalized materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. dropletlab.com [dropletlab.com]
- 15. biolinchina.com [biolinchina.com]
Quantitative Analysis of Protein Glycosylation with Lacthydrazide: An Application Guide
Introduction: The Critical Role of Glycosylation and the Need for Quantitative Analysis
Protein glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins, is one of the most complex and prevalent post-translational modifications (PTMs).[1][2][3] This modification profoundly impacts protein folding, stability, trafficking, and function, playing a central role in cellular signaling, immune responses, and host-pathogen interactions.[4][5] Consequently, aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders, making glycoproteins prime candidates for biomarker discovery and therapeutic targeting.[4][5][6]
To understand the functional consequences of these changes, it is crucial to move beyond simple identification and perform rigorous quantification. Quantitative glycoproteomics provides insights into both the occupancy of glycosylation sites (macroheterogeneity) and the relative abundance of different glycan structures at a specific site (microheterogeneity).[4] This application note details a robust workflow for the quantitative analysis of glycoproteins using a powerful chemical biology tool: lacthydrazide conjugation. This method allows for the selective enrichment and subsequent mass spectrometry-based quantification of glycoproteins from complex biological mixtures.[2][7][8]
Principle of the Method: A Two-Step Chemo-Selective Strategy
The this compound-based enrichment strategy is an elegant and highly specific method that relies on two fundamental chemical reactions.[2][7] It targets carbohydrate structures, particularly sialic acids, which are often found at the termini of glycan chains and are readily accessible on the cell surface.
-
Mild Periodate Oxidation: The workflow begins with the gentle oxidation of cis-diol groups within the glycan structures using sodium meta-periodate (NaIO₄).[7][9][10] Under controlled, mild conditions (e.g., low temperature, neutral pH), this reaction is highly selective for the exocyclic glycerol-like side chain of sialic acids, cleaving the C7-C8 or C8-C9 bond to generate a reactive aldehyde group.[11][12] This step is critical as it installs a unique chemical handle onto the glycoprotein that is absent in non-glycosylated proteins.
-
Covalent Capture by Hydrazide Chemistry: The newly formed aldehyde serves as a target for covalent conjugation. This compound, a molecule containing a hydrazide functional group (-CONHNH₂), reacts specifically with the aldehyde to form a stable hydrazone bond.[6][7][13] When this compound is immobilized on a solid support, such as agarose or magnetic beads, this reaction enables the selective capture and enrichment of the entire glycoprotein population that was successfully oxidized.[6][7][14]
This two-step process effectively isolates glycoproteins from the vastly more abundant non-glycosylated proteins in a biological sample, which is a necessary prerequisite for in-depth mass spectrometry analysis.[1]
Experimental Workflow Overview
The entire process, from sample preparation to data analysis, follows a logical sequence designed to maximize recovery and quantitative accuracy.
Figure 1. High-level workflow for quantitative glycoproteomics using this compound capture.
Detailed Protocols and Methodologies
Rationale: The following protocols are designed to be self-validating. Each step includes explanations for the chosen conditions to ensure reproducibility and high-quality data. For quantitative studies, consistency in execution across all samples is paramount.
Protocol 1: Mild Periodate Oxidation of Glycoproteins
This protocol is suitable for either purified protein solutions or intact, live cells for selective labeling of the surface glycoproteome.[7][10]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 6.5 (cold)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol (100 mM in PBS)
-
Protein sample (e.g., cell pellet or purified protein solution)
Procedure:
-
Sample Preparation:
-
For Intact Cells: Wash 1-5 x 10⁷ cells three times with 10 mL of ice-cold PBS (pH 6.5) to remove media components. Pellet cells by centrifugation between washes.
-
For Protein Lysate: Ensure the protein concentration is known and the sample is in a suitable buffer (e.g., PBS). Aim for 1-5 mg of total protein.
-
-
Oxidation Reaction:
-
Prepare a fresh 2-5 mM solution of NaIO₄ in ice-cold PBS, pH 6.5. Protect this solution from light by wrapping the tube in aluminum foil.[7]
-
Rationale: Low temperature and protection from light minimize non-specific oxidation. A slightly acidic pH of 6.5 enhances the stability of the generated aldehydes.
-
Resuspend the cell pellet or protein sample in the cold NaIO₄ solution (e.g., 1 mL per 10⁷ cells).
-
Incubate for 20-30 minutes on ice in the dark, with occasional gentle mixing.[10]
-
Rationale: This short incubation time is sufficient to oxidize the highly reactive sialic acid side chains while minimizing damage to the protein backbone or other cellular components.[9][11]
-
-
Quenching the Reaction:
-
Add glycerol to a final concentration of 10 mM to quench the reaction.
-
Incubate for 10 minutes on ice.
-
Rationale: Glycerol contains cis-diols and will consume any excess periodate, immediately stopping the oxidation reaction.
-
Pellet the cells and wash three times with ice-cold PBS to remove residual reagents. The sample is now ready for hydrazide coupling.
-
Protocol 2: Covalent Capture with this compound-Agarose Beads
Materials:
-
This compound-Agarose beads (or other hydrazide-functionalized resin)
-
Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Washing Buffers:
-
Wash Buffer 1: 1.5 M NaCl
-
Wash Buffer 2: PBS
-
Wash Buffer 3: HPLC-grade water
-
Procedure:
-
Bead Preparation:
-
Prepare a slurry of hydrazide beads according to the manufacturer's instructions. Typically, this involves washing the beads several times with the Coupling Buffer to equilibrate them. Use approximately 50 µL of bead slurry per 1-2 mg of protein.
-
-
Coupling Reaction:
-
If starting with a cell pellet, lyse the oxidized cells in an appropriate lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Add the protein lysate (or purified protein solution) to the equilibrated hydrazide beads.
-
Incubate for 12-16 hours (overnight) at room temperature with gentle end-over-end rotation.
-
Rationale: The slightly acidic pH of 5.5 is optimal for the formation of the hydrazone bond. An overnight incubation ensures the reaction goes to completion.
-
-
Washing:
-
After incubation, pellet the beads by gentle centrifugation.
-
Perform a series of stringent washes to remove non-covalently bound proteins. This is a critical step for reducing background and ensuring specificity.
-
Wash the beads sequentially with:
-
3x with Coupling Buffer
-
3x with Wash Buffer 1 (high salt to disrupt ionic interactions)
-
3x with PBS
-
3x with HPLC-grade water (to remove salts before MS analysis)
-
-
Rationale: This extensive washing procedure is key to the method's specificity, ensuring that only covalently captured glycoproteins remain.[6]
-
Protocol 3: On-Bead Digestion and Glycopeptide Release for MS
This protocol describes the steps to prepare the captured glycoproteins for analysis by mass spectrometry.
Materials:
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylation Agent: 55 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Peptide-N-Glycosidase F (PNGase F)
-
Ammonium Bicarbonate (50 mM, pH 8.0)
Procedure:
-
Reduction and Alkylation:
-
Resuspend the washed beads in Denaturation Buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool to room temperature. Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark.
-
Rationale: This standard proteomics step unfolds the captured proteins and permanently modifies cysteine residues, preventing disulfide bond reformation and improving digestion efficiency.
-
-
Tryptic Digestion:
-
Wash the beads extensively with 50 mM Ammonium Bicarbonate to remove urea and excess reagents.
-
Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C.
-
Result: Non-glycosylated portions of the proteins are cleaved and can be collected as the "flow-through" fraction. The glycopeptides remain attached to the beads.
-
-
Isotopic Labeling (for Relative Quantification):
-
Glycopeptide Release:
-
Wash the beads thoroughly to remove non-labeled peptides and excess labeling reagents.
-
To specifically release the N-linked glycopeptides, resuspend the beads in 50 mM Ammonium Bicarbonate and add PNGase F.[2][7][8]
-
Incubate overnight at 37°C.
-
Rationale: PNGase F is an enzyme that cleaves the bond between the innermost GlcNAc of an N-linked glycan and the asparagine residue of the protein. This cleavage specifically releases the formerly glycosylated peptides into the supernatant. As a result of the enzymatic action, the asparagine residue is deamidated to aspartic acid, which results in a +0.984 Da mass shift, a signature that is used to confirm the site of glycosylation during data analysis.
-
-
Sample Cleanup:
-
Collect the supernatant containing the released glycopeptides.
-
Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Quantitative Analysis Strategies
The choice of quantification strategy depends on the experimental goals and available instrumentation.
| Strategy | Principle | Advantages | Disadvantages |
| Label-Free Quantification (LFQ) | Compares the signal intensity (peak area) of the same peptide across different LC-MS/MS runs.[5] | No chemical labeling required; can compare many samples. | Requires highly reproducible chromatography; susceptible to run-to-run variation. |
| Isobaric Labeling (TMT, iTRAQ) | Peptides from different samples are labeled with tags of the same mass. Upon fragmentation (MS/MS or MS3), reporter ions with unique masses are generated, and their relative intensities are used for quantification.[4][15] | High multiplexing capability (up to 18 samples); improved accuracy and precision over LFQ. | Cost of reagents; potential for ratio compression. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled by growing them in media containing "heavy" or "light" isotopically labeled amino acids (e.g., ¹³C₆-Arginine). Labeled samples are mixed early in the workflow.[16] | Highly accurate; labeling is incorporated early, minimizing procedural variance. | Limited to cell culture experiments; can be expensive; incomplete labeling can be an issue. |
Data Analysis and Interpretation
The acquired LC-MS/MS data should be analyzed using specialized software (e.g., Proteome Discoverer™, MaxQuant, SpectroMine™). The search parameters must be configured to include the deamidation of asparagine (+0.984 Da) as a variable modification to correctly identify the formerly N-glycosylated peptides.[8] For isobaric labeling experiments, the software will automatically calculate the relative abundance of the reporter ions to provide quantitative ratios for each identified glycopeptide.
Chemical Reaction Mechanism
The core chemistry of the workflow enables its high specificity.
Figure 2. Chemical reactions for glycoprotein capture via this compound.
References
- 1. youtube.com [youtube.com]
- 2. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A detailed study of the periodate oxidation of sialic acids in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bishydrazide Glycoconjugates for Lectin Recognition and Capture of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycan analysis by reversible reaction to hydrazide beads and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lacthydrazide Conjugation Reactions
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for Lacthydrazide conjugation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of bioconjugation using hydrazide-aldehyde chemistry. My goal is to move beyond simple protocols and provide you with the causal understanding—the "why" behind the "how"—to empower you to troubleshoot effectively and optimize your experiments with confidence.
Part 1: The Core Chemistry & Key Considerations
This compound is a lactose-derived hydrazide compound. Its primary use in bioconjugation is to react with aldehyde or ketone groups on a target molecule (like a protein, antibody, or polysaccharide) to form a stable hydrazone bond. This reaction is a cornerstone of chemoselective ligation, allowing for precise covalent linkages.
The fundamental reaction is the condensation between the hydrazide (-NH-NH2) and a carbonyl group (-CHO or -C=O). The reaction is most efficient in a slightly acidic environment (typically pH 4.5-6.0), which facilitates the dehydration step required for hydrazone formation.
Workflow: The Path to a Successful Conjugate
Below is a generalized workflow for a typical this compound conjugation experiment, which often begins with the generation of aldehyde groups on the target biomolecule.
Technical Support Center: Enhancing Lacthydrazide Labeling Efficiency
Welcome to the technical support center for Lacthydrazide labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the efficiency and reproducibility of your glycoprotein labeling experiments. Here, we move beyond basic protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding this compound labeling.
Q1: What is the fundamental principle of this compound labeling?
This compound labeling is a chemoselective, two-step process targeting glycoproteins.[1]
-
Oxidation: The process begins with the gentle oxidation of cis-diol groups found in the sugar moieties (like sialic acid) of glycoproteins. This reaction, typically mediated by sodium meta-periodate (NaIO₄), cleaves the carbon-carbon bond of the diol, creating reactive aldehyde groups.[2][3]
-
Hydrazone Formation: The newly generated aldehydes then specifically react with the hydrazide group of the this compound molecule to form a stable hydrazone bond, effectively coupling the label to the glycoprotein.[2]
Q2: Which experimental parameters are most critical for high-efficiency labeling?
Several factors can significantly influence the success of your labeling reaction.[1] These include:
-
Concentration of Sodium Periodate: Insufficient oxidation leads to fewer reactive aldehyde sites, while excessive periodate can damage the protein.[2]
-
pH of Reaction Buffers: The pH must be carefully controlled, as it affects both the oxidation and hydrazone formation steps. A slightly acidic pH (typically 5.5-6.0) is generally optimal.[2]
-
Molar Excess of this compound: A sufficient excess of the labeling reagent is necessary to drive the conjugation reaction to completion.[2]
-
Reaction Time and Temperature: Both steps require adequate time and optimal temperatures to proceed efficiently.[1]
-
Buffer Composition: The presence of primary amines (e.g., Tris buffer) or other nucleophiles can interfere with the reaction by consuming the generated aldehydes.[1]
Q3: My labeled antibody has lost its binding activity. What could be the cause?
A loss of protein activity is often due to over-oxidation or an excessively high degree of labeling (DOL).[2] Aggressive oxidation with high concentrations of sodium periodate can lead to non-specific modifications of the protein backbone. Similarly, a very high DOL can introduce steric hindrance or conformational changes. To mitigate this, consider reducing the concentration of sodium periodate or lowering the molar ratio of this compound to your protein.[2] For antibodies, the glycosylation sites are often located in the Fc region, far from the antigen-binding sites, making this labeling method generally well-suited for preserving activity.[3]
This compound Labeling Workflow
The following diagram illustrates the standard experimental workflow for this compound labeling of glycoproteins.
Caption: A typical experimental workflow for the this compound labeling of glycoproteins.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues in your this compound labeling experiments.
Problem 1: Low or No Labeling (Low Degree of Labeling - DOL)
A low DOL is one of the most frequent challenges and can stem from issues in either the oxidation or conjugation step.
Caption: A logical flow for troubleshooting low Degree of Labeling (DOL).
Solutions for Low DOL:
-
Ensure Fresh Sodium Periodate: Always prepare the sodium meta-periodate solution immediately before use.[2][3] The efficacy of the solution diminishes over time.
-
Optimize Periodate Concentration: The optimal concentration can vary. Start with a 10 mM final concentration and adjust as needed. Perform a titration to find the ideal balance for your specific glycoprotein.[4]
-
Verify Buffer pH and Composition: Use a buffer at pH 5.5, such as 0.1 M sodium acetate.[3] Avoid buffers containing primary amines (like Tris) or other nucleophiles that can compete with the hydrazide for the aldehyde groups.
-
Increase Molar Excess of this compound: A 10-50 fold molar excess of the hydrazide linker over the glycoprotein is a good starting point.[5] For glycoproteins with low glycan content, you may need to increase this ratio.
-
Extend Reaction Time: If initial results show low labeling, consider extending the conjugation reaction time to 4 hours or even overnight at 4°C.[4]
Problem 2: Protein Precipitation During or After Labeling
Precipitation is a sign of reduced protein solubility, often caused by excessive labeling or aggregation.
Potential Causes & Solutions:
-
High Degree of Labeling (DOL): An excessive number of attached this compound molecules can alter the physicochemical properties of the protein, leading to aggregation.[6]
-
Solution: Reduce the molar excess of the this compound reagent in the conjugation step.[2] This will lower the average number of labels per protein molecule.
-
-
Over-Oxidation: Harsh oxidation conditions can lead to protein denaturation and subsequent precipitation.
-
Solution: Decrease the concentration of sodium periodate or shorten the oxidation incubation time. Performing the oxidation at 4°C can also help minimize potential side reactions.[5]
-
Problem 3: High Background Fluorescence in Assays
This issue typically points to incomplete removal of the unreacted fluorescent this compound.
Potential Causes & Solutions:
-
Inefficient Purification: The purification method may not be adequately separating the labeled protein from the smaller, unreacted dye molecules.
Experimental Protocols & Data
Standard Protocol for Glycoprotein Labeling
This protocol provides a starting point for your experiments. Optimization for your specific glycoprotein is highly recommended.
1. Oxidation of Glycoprotein a. Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[2] b. Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.[3] c. Add the periodate solution to the glycoprotein solution to achieve a final concentration of 10 mM. d. Incubate for 15-60 minutes at room temperature, protected from light.[5] e. Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10-15 minutes.[2] f. Remove excess periodate by buffer exchange into 0.1 M Sodium Acetate (pH 5.5) using a desalting column.[3]
2. Conjugation with this compound a. To the purified, oxidized glycoprotein, add this compound to achieve a 10-50 fold molar excess.[5] b. Incubate for 2-4 hours at room temperature.[4][5] c. Purify the labeled glycoprotein from excess this compound using a desalting column or dialysis.[3]
Key Parameter Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Oxidation Buffer pH | 5.5 | Optimal for periodate activity and stability of the glycoprotein. |
| Sodium Periodate Conc. | 1-20 mM | Titrate to find the optimal concentration that maximizes aldehyde generation without damaging the protein.[2] |
| Oxidation Time | 15-60 min | Longer times can lead to over-oxidation. Protect from light.[5] |
| Conjugation Buffer pH | 5.5 - 6.0 | Slightly acidic pH is optimal for the formation of the hydrazone bond.[2] |
| This compound Molar Excess | 10-50 fold | A sufficient excess is needed to drive the reaction. May need adjustment based on glycan content.[5] |
| Conjugation Time | 2-4 hours (RT) or overnight (4°C) | Longer incubation can increase labeling efficiency, especially for less reactive glycoproteins.[4] |
References
Technical Support Center: Troubleshooting Low Yield in Lacthydrazide Bioconjugation
Welcome to the Technical Support Center for Lacthydrazide Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges, particularly low conjugation yield, during their experiments. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to ensure you can achieve robust and reproducible results.
I. Understanding the Chemistry: The Foundation of Successful Bioconjugation
This compound bioconjugation is a powerful technique for labeling glycoproteins. It involves a two-step process:
-
Oxidation: The cis-diol groups on the sugar moieties of the glycoprotein (often on sialic acid residues) are oxidized using a mild oxidizing agent like sodium meta-periodate (NaIO₄). This reaction cleaves the C-C bond and generates reactive aldehyde groups.[1][2]
-
Hydrazone Ligation: The this compound molecule, which contains a hydrazide group (-CONHNH₂), then reacts with the newly formed aldehyde groups to form a stable hydrazone bond. This reaction is a nucleophilic addition-elimination reaction.[1][3]
The efficiency of both steps is critical for achieving a high final yield of the bioconjugate.
II. Troubleshooting Guide: From Low Yield to Optimal Results
This section addresses specific issues that can lead to low yield and provides actionable solutions.
Problem 1: Low or No Conjugation Detected
This is one of the most common issues and can stem from problems in either the oxidation or the ligation step.
Root Cause Analysis & Solutions
A. Inefficient Oxidation of the Glycoprotein
-
Scientific Rationale: The generation of aldehyde groups is the rate-limiting step for the subsequent conjugation. If the oxidation is incomplete, there will be few to no sites for the this compound to react with, leading to a low degree of labeling (DOL).
-
Troubleshooting Steps:
-
Verify Periodate Activity: Sodium periodate solutions should always be freshly prepared. The solid reagent is stable, but solutions can degrade over time.
-
Optimize Periodate Concentration: A typical starting concentration is 10-20 mM.[2] However, the optimal concentration can vary depending on the glycoprotein. Perform a titration experiment to find the ideal concentration.
-
Control Reaction Time and Temperature: The oxidation reaction is typically carried out on ice or at 4°C for 15-30 minutes.[4] Longer incubation times or higher temperatures can lead to over-oxidation and potential protein damage.[1]
-
Ensure Proper Buffer Conditions: The oxidation is usually performed in a buffer at a slightly acidic pH, typically around 5.5 (e.g., 0.1 M sodium acetate).[2]
-
B. Suboptimal Hydrazone Ligation Conditions
-
Scientific Rationale: The formation of the hydrazone bond is a pH-dependent equilibrium reaction.[3][5] The reaction is acid-catalyzed, but at very low pH, the hydrazide can be protonated, reducing its nucleophilicity.[5]
-
Troubleshooting Steps:
-
Optimize Reaction pH: The optimal pH for hydrazone ligation is typically between 4.5 and 6.0.[1][3][5] Perform the conjugation in a suitable buffer such as sodium acetate or MES.
-
Increase Molar Excess of this compound: Use a molar excess of the this compound reagent to drive the equilibrium towards product formation. A starting point of 20-50 fold molar excess is common.
-
Extend Reaction Time: While the reaction can proceed to a significant extent within 2 hours at room temperature[2], extending the incubation time (e.g., overnight at 4°C) can sometimes improve yields.
-
Consider a Catalyst: Aniline and its derivatives can catalyze hydrazone formation, significantly increasing the reaction rate, especially at neutral pH.[6][7][8][9] If conjugating under physiological conditions, the use of a catalyst can be highly beneficial.
-
Experimental Workflow: Optimizing Oxidation and Ligation
Caption: Workflow for optimizing oxidation and ligation steps.
Problem 2: Protein Aggregation and Precipitation
The introduction of this compound and the modification of the glycoprotein can sometimes lead to instability and aggregation.
Root Cause Analysis & Solutions
-
Scientific Rationale: Changes in the protein's surface charge, hydrophobicity, or conformation due to the conjugation process can lead to aggregation.[10] High protein concentrations and suboptimal buffer conditions can exacerbate this issue.[10][11]
-
Troubleshooting Steps:
-
Optimize Protein Concentration: Working with lower protein concentrations (e.g., 1-2 mg/mL) can reduce the likelihood of intermolecular interactions that lead to aggregation.[11]
-
Screen Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability.[10] Perform a buffer screening experiment to identify the optimal conditions for your specific glycoprotein.
-
Include Stabilizing Excipients: Additives such as glycerol, sucrose, arginine, or non-ionic surfactants (e.g., Polysorbate 20) can help to maintain protein solubility and prevent aggregation.[12]
-
Control Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to minimize protein unfolding and aggregation.[11]
-
Gentle Handling: Avoid vigorous vortexing or agitation, which can induce mechanical stress and protein aggregation.[10]
-
| Parameter | Recommendation | Rationale |
| Protein Concentration | 1-5 mg/mL | Reduces intermolecular interactions.[10][11] |
| pH | Screen around the protein's pI | Proteins are least soluble at their pI.[11] |
| Ionic Strength | 50-150 mM Salt | Modulates electrostatic interactions.[11] |
| Additives | 5-10% Glycerol/Sucrose, 0.1-1 M Arginine | Stabilize the native protein structure.[12] |
Table 1: Recommended Starting Conditions to Minimize Aggregation.
Problem 3: Difficulty in Purifying the Bioconjugate
Inefficient removal of excess this compound and other reagents can lead to inaccurate characterization and downstream assay interference.
Root Cause Analysis & Solutions
-
Scientific Rationale: The significant molar excess of this compound used in the reaction requires an efficient purification method to separate the small molecule from the much larger bioconjugate.
-
Troubleshooting Steps:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the bioconjugate from small molecule impurities based on size.[13]
-
Dialysis/Tangential Flow Filtration (TFF): For larger volumes, dialysis or TFF against a suitable buffer is an effective method for removing small molecules.
-
Spin Desalting Columns: For small scale reactions, spin desalting columns are a quick and convenient way to remove excess reagents.
-
III. Characterization of the Bioconjugate: Confirming Success
After purification, it is essential to characterize the bioconjugate to determine the yield and degree of labeling.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the label has a distinct absorbance, the degree of labeling.[14]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the bioconjugate, allowing for the determination of the distribution of different labeled species.[15][16]
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC can be used to assess the purity and aggregation state of the bioconjugate.[13] Hydrophobic Interaction Chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR) for antibody-drug conjugates.[15]
Analytical Workflow for Bioconjugate Characterization
Caption: Orthogonal analytical methods for bioconjugate characterization.
IV. Frequently Asked Questions (FAQs)
Q1: What is the stability of the hydrazone bond?
The hydrazone bond is generally stable, but its stability is pH-dependent. It is more susceptible to hydrolysis under acidic conditions.[17][18][19] For applications requiring very high stability, an oxime linkage, formed from the reaction of an aminooxy group with an aldehyde, is a more stable alternative.[17][18][19]
Q2: Can I label a non-glycoprotein with this compound?
This compound specifically reacts with aldehyde groups. Therefore, it is primarily used for labeling glycoproteins after periodate oxidation. To label a non-glycoprotein, you would first need to introduce aldehyde groups onto the protein surface through other chemical methods.
Q3: My protein is sensitive to oxidation. Are there alternative methods?
If your protein is sensitive to periodate oxidation, you can explore enzymatic methods to introduce aldehydes onto glycoproteins. For example, galactose oxidase can be used to oxidize terminal galactose residues.
Q4: How do I store my this compound bioconjugate?
Store the purified bioconjugate in a buffer that ensures the stability of the protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[11] The inclusion of cryoprotectants like glycerol is recommended for frozen storage.[11]
V. References
-
BenchChem. (2025). Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation. BenchChem. 17
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Bioconjugates. BenchChem. 15
-
Crisalli, P., & Kool, E. T. (2013). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Organic & Biomolecular Chemistry, 11(29), 4749-4758. 3
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. 20
-
BenchChem. (2025). Technical Support Center: Analytical Techniques for Bioconjugation Reaction Monitoring. BenchChem. 16
-
ACS Publications. (2015). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. 13
-
BenchChem. (2025). Technical Support Center: Troubleshooting and Preventing Aggregation in Bioconjugation. BenchChem. 10
-
SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. 18
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. 21
-
PubMed. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry. 14
-
BenchChem. (2025). Technical Support Center: Preventing Protein Aggregation During Bioconjugation. BenchChem. 12
-
BenchChem. (2025). Application Notes: Cy7.5 Hydrazide Labeling of Glycoproteins. BenchChem. 1
-
BenchChem. (2025). A Comparative Kinetic Analysis of Hydrazide Reagents for Bioconjugation. BenchChem. 5
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543-2548. 6
-
Devaraj, N. K., Miller, G. P., Kresge, C. N., Bertozzi, C. R., & Kirshenbaum, K. (2009). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Bioconjugate chemistry, 20(4), 624-627. 22
-
Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High efficiency labeling of glycoproteins on living cells. Nature methods, 6(3), 207-209. 4
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. 11
-
ACS Publications. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. 8
-
PubMed. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry. 9
-
Lumiprobe. (n.d.). Do you have a protocol for labeling of proteins with hydrazide-based dyes?. Lumiprobe. 2
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Preventing Hydrolysis of Lacthydrazide Conjugates
Welcome to the technical support center for lacthydrazide conjugates. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound chemistry for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems. The hydrolytic instability of the hydrazone bond is a critical challenge that can impact the efficacy, safety, and shelf-life of these promising therapeutics.
This document provides in-depth technical guidance, troubleshooting protocols, and foundational scientific principles to help you understand, control, and prevent unwanted hydrolysis of your this compound conjugates.
Quick-Start FAQ
Q1: What is the primary cause of this compound conjugate degradation? A1: The primary cause of degradation is the acid-catalyzed hydrolysis of the hydrazone bond (C=N-N).[1] This chemical reaction cleaves the bond by adding a water molecule, releasing the conjugated payload from its carrier.[1] While the reaction is fastest in acidic conditions (pH 4.5-5.5), it can also occur at neutral pH, albeit at a slower rate.[2][3]
Q2: My conjugate is showing instability even at a neutral pH of 7.4. Why is this happening? A2: Instability at neutral pH is a known challenge. Several factors can contribute:
-
Structural Features: Conjugates derived from aliphatic aldehydes or ketones are significantly less stable than those derived from aromatic ones, which are stabilized by resonance.[1][3][4]
-
Electronic Effects: Electron-withdrawing groups near the hydrazone linkage can make the imine carbon more susceptible to nucleophilic attack by water, accelerating hydrolysis.[1][2]
-
Buffer Composition: Certain buffer components can catalyze hydrolysis. It is crucial to screen buffers for optimal stability.
Q3: What is the single most effective parameter to control for minimizing hydrolysis? A3: Maintaining an optimal pH is the most critical factor. Hydrazone bonds are generally most stable at a neutral or near-neutral pH (around 7.4) and become rapidly labile in acidic environments.[5] For formulation and storage, maintaining a pH between 6.0 and 7.4 is a common strategy to balance stability and biological activity requirements.[6]
Q4: How can I improve the long-term storage stability of my conjugate? A4: Lyophilization (freeze-drying) is a highly effective method.[7] By removing water, the primary reactant in hydrolysis, the degradation process can be significantly slowed, allowing for long-term storage. The lyophilized product should be stored at low temperatures (e.g., -20°C or -80°C) and protected from moisture.
The Science of Instability: Understanding this compound Hydrolysis
The stability of a this compound conjugate is dictated by the chemical reactivity of its hydrazone linker. Hydrolysis is a reversible, acid-catalyzed process.[2] The reaction proceeds through a two-step mechanism:
-
Protonation: In an acidic environment, the imine nitrogen of the hydrazone bond is protonated. This protonation increases the electrophilicity of the adjacent carbon atom, making it a prime target for nucleophilic attack.[1]
-
Nucleophilic Attack and Cleavage: A water molecule attacks the electrophilic carbon, forming an unstable carbinolamine intermediate. This intermediate then breaks down, cleaving the C-N bond and regenerating the original aldehyde/ketone on the carrier and the hydrazide payload.[2][8]
The rate of this process is highly pH-dependent, increasing significantly as the pH drops.[9] This pH sensitivity is a key feature exploited in drug delivery systems designed to release payloads in the acidic microenvironment of tumors or within cellular lysosomes (pH 4.5-5.0).[3][5]
Diagram: Mechanism of Acid-Catalyzed Hydrazone Hydrolysis
The following diagram illustrates the step-by-step chemical breakdown of the hydrazone bond in the presence of acid and water.
Caption: Acid-catalyzed hydrolysis of a hydrazone linkage.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses common problems encountered during the handling, formulation, and analysis of this compound conjugates.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of conjugate integrity observed during purification (e.g., by SEC-HPLC). | Acidic Mobile Phase: The HPLC mobile phase or purification buffer is too acidic, causing on-column hydrolysis. | • Adjust pH: Ensure the pH of all buffers and mobile phases is above 6.0, ideally in the 6.5-7.4 range.• Minimize Residence Time: Shorten the chromatography run time if possible.• Temperature Control: Perform purification at a reduced temperature (4°C) to slow the hydrolysis rate. |
| Significant batch-to-batch variability in stability. | Inconsistent Formulation pH: Small variations in buffer preparation are leading to significant pH differences.Raw Material Quality: Variability in the purity of starting materials (aldehyde/ketone or hydrazide). | • Strict pH Monitoring: Calibrate pH meters daily and use freshly prepared, quality-controlled buffers.• QC Raw Materials: Implement rigorous quality control checks on all incoming starting materials.• Re-purify: Ensure the final conjugate is purified to remove any residual acid catalysts from the synthesis.[7] |
| Premature drug release in in vitro plasma stability assays. | Inherent Structural Lability: The specific aldehyde and hydrazide precursors used form a particularly unstable bond (e.g., aliphatic aldehyde-derived).[3]Enzymatic Cleavage/Plasma Component Catalysis: While less common for hydrazones, plasma components may contribute to degradation. | • Structural Re-design: If possible, switch to an aromatic aldehyde precursor to increase resonance stabilization of the hydrazone bond.[4][7]• Formulation Strategy: Consider encapsulating the conjugate in a protective carrier like a liposome or nanoparticle to shield it from the bulk plasma environment.[7] |
| Loss of activity after reconstitution of a lyophilized sample. | Hydrolysis During Reconstitution: The reconstitution buffer is acidic or has poor buffering capacity.Degradation During Lyophilization: The pre-lyophilization formulation was not optimized, leading to pH shifts during freezing. | • Use Optimized Buffer: Reconstitute the sample only with the recommended, stability-optimized buffer (e.g., neutral pH, sufficient buffering capacity).• Lyophilization Cycle Optimization: Screen different cryoprotectants and buffers to find a formulation that maintains a stable pH throughout the freeze-drying process.[10] |
Core Protocols for Maximizing Stability
Protocol 1: Buffer Screening for Optimal Conjugate Stability
The goal of this protocol is to identify the optimal buffer system and pH for short-term liquid stability. This is a critical first step in developing a stable formulation.
Materials:
-
Purified this compound conjugate stock solution (e.g., in DMSO).
-
A series of buffers (e.g., Phosphate, Histidine, Citrate) prepared at various pH points (e.g., 5.5, 6.0, 6.5, 7.0, 7.4).
-
HPLC system with a suitable column (e.g., C18 for payload analysis or SEC for intact conjugate analysis).[2]
-
Incubator set to the desired test temperatures (e.g., 4°C, 25°C, 37°C).
Procedure:
-
Preparation: Prepare working solutions of the conjugate by diluting the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of each sample into the HPLC to determine the initial purity and concentration. This is your baseline.
-
Incubation: Aliquot the remaining samples and incubate them at the selected temperatures.
-
Timepoint Analysis: At predetermined intervals (e.g., 24, 48, 72 hours, 1 week), remove an aliquot from each condition, and if necessary, quench the reaction by flash freezing or immediate dilution in mobile phase.
-
HPLC Analysis: Analyze the samples by HPLC. Quantify the percentage of remaining intact conjugate and/or the percentage of released payload.
-
Data Analysis: Plot the percentage of intact conjugate versus time for each buffer and pH condition. The condition that shows the slowest rate of degradation is the most stabilizing.
Protocol 2: Analytical Workflow for Quantifying Hydrolysis
A robust analytical method is essential to validate your stabilization strategies. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[11][12]
Diagram: HPLC-Based Stability Assessment Workflow
This workflow outlines the process for quantitatively measuring the stability of a this compound conjugate.
Caption: Workflow for assessing conjugate stability via HPLC.
Data-Driven Decisions: Key Stability Parameters
The stability of a hydrazone linkage is highly dependent on its specific chemical structure and environment. The following table summarizes general trends reported in the literature to guide your experimental design.
| Parameter | Condition | Effect on Hydrolysis Rate | Rationale |
| pH | Acidic (pH < 6.0) | Greatly Increased | Acid-catalysis; protonation of the imine nitrogen makes the adjacent carbon more electrophilic.[1][9] |
| Neutral (pH 7.0-7.4) | Baseline / Slow | Generally the most stable pH range for storage, though slow hydrolysis can still occur.[2][5] | |
| Temperature | Increased Temp. | Increased | Provides the necessary activation energy for the hydrolysis reaction, increasing the rate. |
| Carbonyl Precursor | Aromatic Aldehyde | Decreased | The π-system of the aromatic ring provides resonance stabilization to the C=N bond, making it less reactive.[3][4] |
| Aliphatic Aldehyde | Increased | Lacks resonance stabilization, resulting in a more labile hydrazone bond.[1][4] | |
| Substituents | Electron-Donating | Decreased | Increases electron density at the imine carbon, making it less susceptible to nucleophilic attack.[2] |
| Electron-Withdrawing | Increased | Decreases electron density at the imine carbon, making it more susceptible to nucleophilic attack.[1][2] |
By understanding and controlling these key parameters, you can significantly enhance the stability and performance of your this compound conjugates, ensuring they meet the rigorous demands of research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Troubleshooting Side Reactions of Lacthydrazide in Bioconjugation
Welcome to the Technical Support Center for Lacthydrazide Bioconjugation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their bioconjugation protocols. As experts in the field, we understand that achieving high-yield, specific, and stable bioconjugates requires a nuanced understanding of the underlying chemistry. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions that can occur with this compound and other hydrazide-containing reagents. Our goal is to empower you with the knowledge to anticipate, identify, and resolve these challenges, ensuring the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your bioconjugation experiments with this compound. Each issue is broken down into its probable causes, followed by actionable solutions and preventative measures.
Problem 1: Low Conjugation Yield or Incomplete Reaction
You've followed your standard protocol for hydrazone ligation, but analytical results (e.g., HPLC, LC-MS) show a significant amount of unreacted biomolecule.
Probable Causes:
-
Suboptimal pH: The formation of a hydrazone bond is a pH-dependent reaction. The rate-limiting step is the acid-catalyzed dehydration of the hemiaminal intermediate. The reaction is typically fastest at a pH of approximately 4.5.[1] At neutral or higher pH, the reaction rate is significantly slower.[1]
-
Steric Hindrance: The carbonyl group (aldehyde or ketone) on your biomolecule or the this compound itself might be sterically hindered, preventing efficient reaction.
-
Low Reactant Concentrations: Bioconjugation reactions are often performed at low concentrations to prevent aggregation. However, very low concentrations can slow down the reaction kinetics.[1]
-
Presence of Competing Nucleophiles: Other nucleophiles in the reaction mixture, such as primary amines from buffers (e.g., Tris) or within the protein itself, can compete with the hydrazide for reaction with the carbonyl group, although this is generally less favorable.
Solutions & Preventative Measures:
-
pH Optimization:
-
Use of Catalysts:
-
Action: Incorporate a nucleophilic catalyst, such as aniline, into the reaction mixture at a concentration of 10-100 mM.
-
Rationale: Aniline accelerates hydrazone formation by forming a more reactive protonated Schiff base intermediate in situ.[3] More efficient and water-soluble catalysts like m-phenylenediamine (mPDA) have also been developed.[4]
-
-
Increase Reactant Concentration or Reaction Time:
-
Action: If possible without causing solubility or aggregation issues, increase the concentration of one or both reactants. Alternatively, extend the reaction time and monitor progress periodically.
-
-
Buffer Exchange:
-
Action: Ensure your biomolecule is in a buffer free of primary amines (e.g., switch from Tris to PBS or HEPES) before introducing the this compound.
-
Problem 2: Conjugate Instability and Hydrolysis
Your bioconjugate appears to form successfully, but it degrades over time during purification, storage, or in subsequent assays.
Probable Causes:
-
Hydrolysis of the Hydrazone Bond: The hydrazone linkage is reversible and susceptible to hydrolysis, especially under acidic conditions.[5][6] The stability is influenced by the electronic and steric environment around the C=N bond.[1]
-
Decomposition in Plasma/Serum: Aroylhydrazones have been shown to decompose more rapidly in plasma compared to simple buffers like PBS.[1] This is attributed to catalysis by low molecular weight compounds and plasma proteins.[1]
Solutions & Preventative Measures:
-
pH Control During Purification and Storage:
-
Action: Maintain a neutral or slightly basic pH (7.0-8.0) during all downstream processing and storage. Avoid prolonged exposure to acidic conditions.
-
Rationale: The rate of hydrazone hydrolysis is acid-catalyzed.[5] Increasing the pH will slow down the degradation of the conjugate.
-
-
Reduction of the Hydrazone Bond:
-
Action: After the conjugation reaction, reduce the hydrazone bond to a more stable hydrazide linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
Rationale: The single bond of the resulting hydrazide is significantly more stable against hydrolysis than the C=N double bond of the hydrazone.[1]
-
-
Structural Considerations:
-
Insight: Conjugates formed from ketones are generally more stable than those derived from aldehydes.[1] If you have the flexibility in your system design, using a ketone-bearing biomolecule can enhance stability.
-
Problem 3: Formation of Unwanted Side Products
Analysis of your reaction mixture reveals unexpected peaks, indicating the formation of side products that complicate purification and characterization.
Probable Causes:
-
Azine Formation: Hydrazones can react with each other in a bimolecular reaction to form azines, especially at high concentrations.[7] This is a common side reaction that can reduce the yield of the desired conjugate.[7][8]
-
Oxidation of the Hydrazide: The hydrazide group can be susceptible to oxidation, leading to the formation of various byproducts.
-
Reaction with Other Functional Groups: While hydrazides are highly chemoselective for carbonyls, side reactions with other functional groups can occur under certain conditions. For example, acylation can occur if carboxylic acids are present under activating conditions.[9]
-
Cross-reactivity with Buffers or Additives: Carboxylic acid-containing buffers (e.g., acetate, formate) can potentially acylate the hydrazide over long reaction times, especially at elevated temperatures.[9]
Solutions & Preventative Measures:
-
Control of Reactant Stoichiometry and Concentration:
-
Action: Use a slight excess of the this compound to drive the reaction to completion, but avoid large excesses that can promote side reactions. Keep concentrations as low as is practical for the reaction kinetics.
-
Rationale: Minimizing the concentration of the hydrazone product as it forms can reduce the rate of bimolecular azine formation.[7]
-
-
Purification Strategy:
-
Action: Purify the hydrazone conjugate as quickly as possible after the reaction is complete.[7] For peptidic or polar conjugates, reverse-phase HPLC (RP-HPLC) is often the method of choice.[7]
-
Rationale: Prompt purification separates the conjugate from unreacted starting materials and catalysts, preventing further side reactions.
-
-
Inert Atmosphere:
-
Action: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Careful Selection of Buffers and Additives:
-
Action: Avoid buffers and additives with reactive functional groups. If a catalyst like aniline is used, be aware that it can participate in side reactions, such as reductive alkylation if a reducing agent is present.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow?
A yellowing of the solution can indicate oxidation of the hydrazide or other degradation pathways. It is recommended to use freshly prepared solutions of this compound for best results. Store the solid compound under cool, dry, and dark conditions.
Q2: Can I use this compound to target amines on my protein?
No, this compound is not reactive towards amines. Its primary reactivity is with aldehydes and ketones to form a hydrazone bond.[10] To target amines (like the side chain of lysine), you would need an amine-reactive chemistry, such as NHS esters.[11]
Q3: How do I confirm that the hydrazone bond has formed?
The most definitive method is mass spectrometry (MS), which will show the expected mass increase of the bioconjugate.[12][13] UV-Vis spectroscopy can also be used if the hydrazide reagent contains a chromophore.[12] HPLC is essential for monitoring the disappearance of starting materials and the appearance of the new product peak.[2][12]
Q4: What is the difference in stability between a hydrazone and an oxime bond?
Oxime bonds, formed from the reaction of an alkoxyamine with a carbonyl, are generally more stable to hydrolysis than hydrazone bonds.[1][5][14] The rate constant for hydrolysis of an oxime can be nearly 1000-fold lower than for a simple hydrazone.[5][14] If maximum stability is critical for your application and you do not require reversible linkage, an oxime ligation might be a better choice.[1]
Q5: My conjugate is an oil and difficult to purify by standard chromatography. What should I do?
Oily products can be challenging. For non-polar hydrazones, silica chromatography can be effective.[7] However, some hydrazones are unstable on silica.[15] In such cases, or for polar molecules, RP-HPLC is a powerful alternative.[7] Other techniques to consider include trituration with a non-polar solvent like cold pentane or hexane, or recrystallization from solvents like ethanol or acetonitrile.[16]
Experimental Protocols & Data
Protocol 1: General Procedure for this compound Conjugation
Objective: To conjugate a this compound-containing molecule to a biomolecule bearing an aldehyde or ketone group.
Methodology:
-
Prepare Biomolecule: Dissolve the aldehyde/ketone-functionalized biomolecule in a reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.0).
-
Prepare this compound: Dissolve this compound in the same reaction buffer to create a stock solution (e.g., 10-50 mM).
-
Initiate Reaction: Add the this compound solution to the biomolecule solution to achieve a final molar excess of 5-20 fold this compound. If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate: Allow the reaction to proceed at room temperature or 37°C for 2-18 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the conjugate from excess this compound and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or RP-HPLC.[2][7]
Table 1: pH Influence on Hydrazone Stability
This table summarizes the effect of pH on the stability of hydrazone linkages, a critical factor in both the reaction and subsequent handling of the bioconjugate.
| pH | Relative Stability | Key Considerations |
| 4.5-5.5 | Moderate | Optimal for hydrazone formation.[1] However, this acidic environment also accelerates hydrolysis.[1] |
| 7.0-7.4 | High | Slower reaction rate for formation, but significantly greater stability against hydrolysis.[1] Ideal for storage. |
| > 8.0 | High | Hydrolysis is very slow.[5] However, other side reactions involving the biomolecule may become a concern. |
Data synthesized from principles outlined in references[1][5].
Visualizing Reaction Pathways
Diagram 1: this compound Conjugation and Key Side Reactions
The following diagram illustrates the primary reaction pathway for hydrazone formation and highlights the two most common side reactions: hydrolysis and azine formation.
Caption: Main conjugation pathway and competing side reactions.
Diagram 2: Troubleshooting Workflow for Low Conjugation Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low bioconjugation efficiency.
Caption: A step-by-step guide to troubleshooting low yield.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chemical modification of proteins with photocleavable groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Lacthydrazide-Labeled Proteins and Peptides
Welcome to the technical support center for the purification of lacthydrazide-labeled proteins and peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established scientific principles and field-proven insights to ensure the success of your experiments.
I. Core Principles of this compound Labeling and Purification
This compound labeling is a powerful technique for the selective biotinylation and subsequent purification of glycoproteins. The core of this methodology lies in two sequential chemical reactions:
-
Oxidation: The cis-diol groups present in the sugar moieties of glycoproteins, particularly sialic acids, are oxidized by a mild oxidizing agent like sodium meta-periodate (NaIO₄).[1] This reaction cleaves the carbon-carbon bond of the diol, creating reactive aldehyde groups.[1]
-
Hydrazone Bond Formation: The hydrazide group (-NH-NH₂) of the this compound (or other hydrazide-containing labels like biotin hydrazide) then reacts with these newly formed aldehyde groups.[2] This reaction, which is most efficient under slightly acidic conditions (pH 4-6), forms a stable hydrazone bond, thus covalently linking the label to the glycoprotein.[2]
Once labeled, typically with biotin hydrazide, the proteins or peptides can be efficiently purified using affinity chromatography based on the high-affinity interaction between biotin and streptavidin.[2][3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the purification of this compound-labeled proteins and peptides.
Problem 1: Low or No Yield of Purified Protein/Peptide
This is one of the most common challenges. The root cause can be multifactorial, spanning from inefficient labeling to issues with the purification process itself.[4][5]
Possible Cause & Solution
-
Inefficient Oxidation:
-
Suboptimal Periodate Concentration: The concentration of sodium periodate is critical. Too low, and the oxidation will be incomplete; too high, and it can lead to non-specific damage to the protein.[6]
-
Incorrect Buffer pH for Oxidation: The oxidation reaction is most efficient in a slightly acidic buffer.[7]
-
Degraded Periodate Solution: Sodium periodate solutions should be freshly prepared before each use.[1][8][9]
-
-
Inefficient Hydrazide Coupling:
-
Incorrect pH for Hydrazone Formation: The reaction between the hydrazide and the aldehyde is pH-dependent and is most efficient in a slightly acidic to neutral buffer.[2]
-
Recommendation: After oxidation, adjust the buffer to pH 6.5-7.5 for the hydrazide coupling step.[7] This may require a buffer exchange step.
-
-
Insufficient Molar Excess of Hydrazide Reagent: A sufficient molar excess of the hydrazide reagent is necessary to drive the reaction to completion.
-
Recommendation: Use a 10 to 20-fold molar excess of hydrazide-biotin to your protein.[10]
-
-
Hydrolysis of the Hydrazone Bond: The hydrazone bond is reversible at low pH.[11]
-
-
Issues with Affinity Purification:
-
Inefficient Binding to Streptavidin Resin:
-
Recommendation: Ensure the binding buffer is compatible with the streptavidin-biotin interaction (e.g., PBS). Allow sufficient incubation time for the binding to occur, which can range from 1 hour to overnight at 4°C with gentle mixing.[13]
-
-
Harsh Washing Steps: Overly stringent washing can lead to the loss of bound protein.
-
Recommendation: Use a wash buffer with a lower concentration of detergents or salts. However, thorough washing is necessary to remove non-specifically bound proteins.[14]
-
-
Inefficient Elution: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making elution challenging.[3]
-
Problem 2: High Background/Non-specific Binding
High background can obscure your results and indicate that proteins other than your target are being purified.
Possible Cause & Solution
-
Non-specific Binding to the Affinity Resin:
-
Endogenous Biotinylated Proteins: Many organisms have naturally biotinylated proteins that will be co-purified.
-
Recommendation: This is an inherent challenge. If this is a significant issue, consider using a different labeling and purification strategy.
-
-
Contamination with Unreacted Hydrazide-Biotin: Excess, unreacted biotin hydrazide can interfere with downstream applications.
Problem 3: Protein Aggregation and Precipitation
Labeled proteins can sometimes become insoluble and precipitate out of solution.
Possible Cause & Solution
-
Hydrophobicity of the Biotin Label: The addition of biotin can increase the hydrophobicity of a protein, leading to aggregation.
-
Inappropriate Buffer Conditions:
-
Recommendation: Ensure your buffers are at the optimal pH and ionic strength for your protein's stability. The addition of non-ionic detergents (e.g., NP-40 or Triton X-100) in low concentrations can sometimes help maintain protein solubility.[14]
-
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm that my protein has been successfully labeled with biotin-hydrazide?
A1: You can confirm successful labeling using a few methods:
-
Western Blot: After running your labeled protein on an SDS-PAGE gel and transferring it to a membrane, you can probe with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).[14] A band at the expected molecular weight of your protein indicates successful biotinylation.
-
Mass Spectrometry: Analysis of the labeled protein or its tryptic peptides by mass spectrometry can confirm the addition of the biotin-hydrazide moiety.[11][16]
-
Dot Blot: Spot a small amount of your labeled protein onto a nitrocellulose membrane and probe with streptavidin-HRP.
Q2: Can I label intracellular glycoproteins using this method?
A2: Labeling intracellular glycoproteins requires cell lysis before the oxidation and labeling steps. However, this will expose all cellular proteins to the labeling reagents, potentially leading to non-specific labeling of other molecules. For selective labeling of cell-surface glycoproteins, it is recommended to perform the oxidation and labeling on intact cells before lysis.[17]
Q3: What is the purpose of quenching the oxidation reaction?
A3: Quenching the oxidation reaction is a critical step to stop the activity of the sodium periodate.[6] If not quenched, the periodate can continue to react and potentially damage the protein or react with the hydrazide reagent. Common quenching agents include glycerol or ethylene glycol.[1]
Q4: Are there alternative methods for enriching glycoproteins?
A4: Yes, several other methods exist for glycoprotein enrichment, each with its own advantages and disadvantages. These include:
-
Lectin Affinity Chromatography: This method uses lectins, which are proteins that bind to specific carbohydrate structures, to capture glycoproteins.[18][19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates molecules based on their hydrophilicity and is effective for enriching glycopeptides.[4][20][21]
-
Boronic Acid Affinity Chromatography: This technique utilizes the interaction between boronic acid and the cis-diol groups of carbohydrates.[19][21]
Q5: Can I use hydrazide chemistry to label proteins that are not glycosylated?
A5: Hydrazide chemistry specifically targets aldehyde groups.[2] While the most common application is for glycoproteins after periodate oxidation, it can be used for other proteins if aldehyde groups can be introduced. For example, some proteins can be modified to contain reactive carbonyls through enzymatic or chemical means.[11][22]
IV. Experimental Protocols
Protocol 1: General Workflow for this compound Labeling and Purification
This protocol provides a general outline. Optimization will be required for specific proteins and applications.
Caption: Workflow for this compound labeling and purification.
Protocol 2: Step-by-Step Methodology for Labeling a Glycoprotein
-
Protein Preparation: Dissolve your glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[1]
-
Oxidation:
-
Quenching:
-
Buffer Exchange: Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with a neutral pH buffer (e.g., PBS, pH 7.2-7.4).
-
Hydrazide-Biotin Labeling:
-
Removal of Excess Biotin: Remove unreacted hydrazide-biotin using a desalting column or dialysis.[10][15] Your labeled protein is now ready for purification.
V. Data Presentation
Table 1: Recommended Buffer Compositions
| Step | Buffer | pH | Key Components | Rationale |
| Oxidation | Sodium Acetate | 5.5 | 0.1 M Sodium Acetate | Optimal pH for periodate oxidation of cis-diols.[7][8] |
| Labeling | Phosphate Buffered Saline (PBS) | 7.2-7.4 | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | Neutral pH promotes efficient hydrazone bond formation.[7] |
| Binding | PBS with optional detergent | 7.2-7.4 | PBS, 0.05% Tween-20 | Promotes specific binding to streptavidin while minimizing non-specific interactions. |
| Washing | PBS with higher salt/detergent | 7.2-7.4 | e.g., PBS with 500 mM NaCl | Stringent washing to remove non-specifically bound proteins. |
| Elution | Glycine-HCl | 2.5-3.0 | 0.1 M Glycine | Low pH disrupts the biotin-streptavidin interaction.[14] |
VI. Visualization of Key Relationships
Caption: Troubleshooting logic for low protein yield.
VII. References
-
Camarero, J. A., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry. --INVALID-LINK--
-
Chen, J., et al. (2019). Chemical synthesis of proteins using hydrazide intermediates. National Science Review. --INVALID-LINK--
-
Camarero, J. A., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC. --INVALID-LINK--
-
Sigma-Aldrich. Purification or Removal of Biotin and Biotinylated Substances. Sigma-Aldrich. --INVALID-LINK--
-
Camarero, J. A., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. ACS Publications. --INVALID-LINK--
-
Sigma-Aldrich. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Sigma-Aldrich. --INVALID-LINK--
-
Liu, X., et al. (2018). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. PMC. --INVALID-LINK--
-
Interchim. Hydrazide-Biotin. Interchim. --INVALID-LINK--
-
GenScript. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions. GenScript. --INVALID-LINK--
-
BenchChem. Troubleshooting low yield in Sialylglycopeptide extraction. BenchChem. --INVALID-LINK--
-
Creative Peptides. Biotinylated Peptides for Immunoassays and Drug Discovery. Creative Peptides. --INVALID-LINK--
-
Mafunda, N. A., et al. (2016). Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. PMC. --INVALID-LINK--
-
Drake, P. M., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. STAR Protocols. --INVALID-LINK--
-
Thermo Fisher Scientific. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific. --INVALID-LINK--
-
Chen, R., et al. (2013). Development of Glycoprotein Capture-Based Label-Free Method for the High-throughput Screening of Differential Glycoproteins in Hepatocellular Carcinoma. Molecular & Cellular Proteomics. --INVALID-LINK--
-
Vector Labs. Click-&-Go® Dde Protein Enrichment Kit. Vector Labs. --INVALID-LINK--
-
Liu, T., et al. (2005). Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry. Journal of Proteome Research. --INVALID-LINK--
-
Sun, S., et al. (2023). Clinical glycoproteomics: methods and diseases. Clinical Proteomics. --INVALID-LINK--
-
Zhang, H., et al. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology. --INVALID-LINK--
-
BenchChem. Application Notes: Cy7.5 Hydrazide Labeling of Glycoproteins. BenchChem. --INVALID-LINK--
-
Thermo Fisher Scientific. EZ-Link Hydrazide Biotins. Thermo Fisher Scientific. --INVALID-LINK--
-
Yoo, K. (2017). Trouble oxidizing and conjugating antibody with hydrazide-biotin. Can anyone please help?. ResearchGate. --INVALID-LINK--
-
Lumiprobe. Do you have a protocol for labeling of proteins with hydrazide-based dyes?. Lumiprobe. --INVALID-LINK--
-
Hu, Y., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry. --INVALID-LINK--
-
Patsnap. How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. --INVALID-LINK--
-
Fernandes, P. C. B., et al. (2024). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Expert Review of Proteomics. --INVALID-LINK--
-
Sun, Y., et al. (2015). Pre-staining of glycoprotein in SDS-PAGE by the synthesis of a new hydrazide derivative. Proteomics. --INVALID-LINK--
-
Vector Labs. Biotin (Long Arm) Hydrazide. Vector Labs. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 11. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical glycoproteomics: methods and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.uci.edu [chem.uci.edu]
Technical Support Center: Mass Spectrometric Analysis of Lacthydrazide Conjugates
Welcome to the technical support center for the mass spectrometric analysis of lacthydrazide conjugates. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments. As Senior Application Scientists, we aim to provide not just solutions, but also the scientific reasoning behind them to empower your research.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound conjugates, offering step-by-step solutions and explanations.
Issue 1: Low or No Signal Intensity of the this compound Conjugate
Q: I am not seeing any peak, or a very weak peak, for my this compound conjugate in the mass spectrometer. What are the possible causes and how can I troubleshoot this?
A: Low or no signal intensity is a common issue that can stem from several factors, from sample preparation to instrument settings. A systematic approach is key to identifying the root cause.[1][2]
Possible Causes & Troubleshooting Steps:
-
Incomplete Derivatization Reaction: The conjugation reaction may not have gone to completion.
-
Verify Reaction Conditions: this compound derivatization is sensitive to reaction time and temperature. For many protocols, incubation at 60°C for 60 minutes is a good starting point.[3] You may need to optimize these parameters for your specific analyte.
-
Check Reagent Concentrations: An insufficient excess of the this compound reagent can lead to an incomplete reaction. Ensure you are using the recommended concentrations.[4]
-
pH of the Reaction Mixture: The formation of hydrazones is pH-dependent, with optimal rates typically observed around pH 4.5.[5] While many protocols for biological samples work well without pH adjustment, it's a critical parameter to consider for optimization if you're experiencing issues.
-
-
Poor Ionization Efficiency: Your conjugate may not be ionizing effectively in the mass spectrometer's source.[6][7][8][9][10][11]
-
Optimize Ionization Source: Electrospray ionization (ESI) is commonly used for this compound conjugates.[3] Ensure your ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analyte.[2]
-
Mobile Phase Composition: The mobile phase can significantly impact ionization. The addition of a small amount of formic acid (0.1%) to the mobile phase can aid in the protonation of the conjugate in positive ion mode, enhancing the signal.[12][13]
-
-
Sample Preparation Issues: Problems with your sample preparation can lead to a loss of analyte before it even reaches the mass spectrometer.
-
Precipitation: Ensure your final sample is fully dissolved in the injection solvent and free of particulates. Centrifuge or filter your samples before injection.
-
Analyte Degradation: While hydrazone conjugates are generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) can lead to degradation.
-
-
Mass Spectrometer Not Functioning Correctly:
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My chromatographic peaks for the this compound conjugate are tailing or split. What could be causing this and how can I improve the peak shape?
A: Poor peak shape can compromise resolution and the accuracy of quantification.[14][15] The issue often lies within the liquid chromatography (LC) system or the interaction of the analyte with the column.
Possible Causes & Troubleshooting Steps:
-
Column Contamination or Degradation: The analytical column can become contaminated or degrade over time.
-
Column Wash: Implement a robust column washing procedure after each analytical run to remove any strongly retained compounds.
-
Guard Column: Use a guard column to protect your analytical column from contaminants in the sample.
-
Column Replacement: If the peak shape does not improve after thorough washing, the column may need to be replaced.
-
-
Inappropriate Mobile Phase or Gradient:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and its interaction with the stationary phase. Ensure the pH is appropriate for your analyte and column type.
-
Gradient Optimization: If you are running a gradient, ensure it is optimized to effectively elute your compound of interest as a sharp peak.
-
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.
-
Solvent Matching: Ideally, your injection solvent should be the same as, or weaker than, your initial mobile phase.[14]
-
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can contribute to peak broadening.
-
Minimize Tubing: Use the shortest possible length of narrow-bore tubing to connect the components of your LC system.
-
Issue 3: Inconsistent Retention Times
Q: The retention time of my this compound conjugate is shifting between injections. What is causing this variability?
A: Retention time stability is crucial for reliable identification and quantification. Shifts in retention time often point to issues with the LC system's stability.[15]
Possible Causes & Troubleshooting Steps:
-
Pump Performance: Inconsistent mobile phase delivery from the pump is a common cause of retention time shifts.
-
Degassing: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the pump.
-
Pump Seals: Worn pump seals can lead to inconsistent flow rates. Check for leaks and replace seals if necessary.
-
-
Column Temperature Fluctuations: The temperature of the column can affect retention time.
-
Column Oven: Use a column oven to maintain a stable temperature throughout your analytical runs.
-
-
Mobile Phase Preparation:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.
-
Consistent Preparation: Ensure you are using a consistent and accurate method for preparing your mobile phases.
-
Section 2: Frequently Asked Questions (FAQs)
Derivatization and Sample Preparation
Q1: Why is derivatization with this compound necessary for mass spectrometric analysis?
A1: Many small molecules, particularly those with carbonyl groups (aldehydes and ketones), have poor ionization efficiency and are not easily detected by mass spectrometry in their native form.[16] Derivatization with reagents like this compound introduces a moiety that is more readily ionized, significantly enhancing the sensitivity of the analysis.[10][17] This process also improves the chromatographic properties of the analytes, allowing for better separation from other components in the sample.[3]
Q2: What are the optimal reaction conditions for this compound derivatization?
A2: The optimal conditions can vary depending on the specific analyte and the derivatization reagent used. However, a common starting point is to incubate the sample with the this compound reagent at 60°C for 60 minutes.[3] It is highly recommended to optimize the reaction time and temperature for your specific application to ensure complete derivatization.[3]
Q3: How do I remove excess derivatization reagent before LC-MS analysis?
A3: A large excess of the derivatization reagent is often used to drive the reaction to completion.[4] However, this excess reagent can interfere with the analysis. One common approach is to evaporate the sample to dryness under a stream of nitrogen after the reaction is complete, and then reconstitute the sample in the mobile phase.[4] This helps to remove the volatile unreacted reagent.
Mass Spectrometry Analysis
Q4: What are the expected fragmentation patterns for this compound conjugates in MS/MS?
A4: The fragmentation of this compound conjugates in tandem mass spectrometry (MS/MS) can provide valuable structural information. A common fragmentation pathway involves the cleavage of the N-N bond of the hydrazone.[17] The resulting product ions can be specific to the derivatization agent and the original analyte, allowing for confident identification. For example, with 2-hydrazino-1-methylpyridine (HMP) derivatives, product ions corresponding to the 1-methylpyridinoamino moiety are often observed.[17]
Q5: How can I minimize matrix effects in my analysis of biological samples?
A5: Matrix effects, where other components in a complex sample interfere with the ionization of the analyte of interest, are a significant challenge in bioanalysis.[18] Several strategies can be employed to minimize these effects:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from your sample before derivatization and analysis.[13]
-
Chromatographic Separation: Optimize your LC method to separate your analyte from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that has similar chemical properties and retention time to your analyte can help to compensate for matrix effects.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for this compound Derivatization of Carbonyl Compounds in a Biological Matrix
-
Sample Preparation: To 100 µL of your biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 50 µL of a 10 mM solution of the this compound reagent in a suitable solvent (e.g., acetonitrile/water mixture).
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.[3]
-
Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and centrifuge to remove any insoluble material.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Table 1: Common this compound Derivatization Reagents and Their Properties
| Derivatization Reagent | Target Functional Group | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Forms stable hydrazones, widely used.[19] |
| Girard's Reagent T | Aldehydes, Ketones | Introduces a permanent positive charge, enhancing ionization. |
| Dansyl Hydrazine | Aldehydes, Ketones | Provides a fluorescent tag in addition to improving MS signal.[3] |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, Aldehydes, Ketones | Can simultaneously derivatize multiple classes of metabolites.[3] |
Section 4: Visualizations
Diagram 1: General Workflow for this compound Conjugate Analysis
Caption: Workflow for this compound conjugate analysis.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting low signal intensity.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
- 5. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. agilent.com [agilent.com]
- 15. zefsci.com [zefsci.com]
- 16. shura.shu.ac.uk [shura.shu.ac.uk]
- 17. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Post-Reaction Removal of Excess Lacthydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven strategies for the efficient removal of excess Lacthydrazide (2-hydroxypropanehydrazide) from your reaction mixtures. As a small, polar, and highly water-soluble molecule, this compound can present unique purification challenges.[1][2] This document is designed to help you navigate these challenges by explaining the causality behind various purification choices, providing validated protocols, and offering clear decision-making frameworks.
Troubleshooting Guide: "My product is contaminated with this compound."
Symptom Confirmation
Before proceeding with a purification strategy, it is crucial to confirm the presence and relative amount of this compound contamination. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): this compound is very polar and will likely have a low Rf value on silica plates. A ninhydrin stain can be used for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. This compound has a molecular weight of 104.11 g/mol and will be readily detectable.[2]
-
Proton NMR (¹H NMR): In solvents like D₂O or DMSO-d₆, characteristic signals for the lactate backbone and the hydrazine protons will be visible.
Root Cause Analysis
Excess this compound is typically present for one or more of the following reasons:
-
Stoichiometric Necessity: It is often used in excess (2-10 equivalents) to drive reactions, such as hydrazone formation with aldehydes or ketones, to completion.
-
Substrate Reactivity: A slow-reacting or sterically hindered substrate may require a larger excess of the hydrazide.
-
Competing Side Reactions: The desired reaction may not have proceeded to 100% completion, leaving unreacted starting material.
Solution Workflow: Selecting the Right Purification Strategy
The optimal removal method depends critically on the properties of your desired product and the scale of your reaction. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a this compound removal method.
Section 1: Purification Methodologies & Protocols
This section provides detailed protocols for the most effective methods identified in the workflow.
Method A: Solid-Phase Scavenging
Principle: This technique utilizes a polymer-bound reagent (a "scavenger resin") that selectively reacts with and immobilizes the excess this compound.[3] The product remains in solution while the resin-bound byproduct is simply filtered away. For scavenging hydrazides, resins functionalized with aldehyde groups (e.g., benzaldehyde) are ideal, as they react to form stable hydrazones.[4][5]
Advantages: High selectivity, simple filtration-based workup, and the ability to use a large excess of the resin to drive removal to completion.[3]
-
Quantify Excess: Determine the molar quantity of excess this compound in your reaction mixture.
-
Select Resin: Choose a polystyrene or PEG-based resin functionalized with an aldehyde group (e.g., benzaldehyde resin).
-
Calculate Resin Amount: Use a 2 to 4-fold molar excess of the scavenger resin's functional groups relative to the excess this compound. Refer to the supplier's specifications for the resin's loading capacity (typically in mmol/g).
-
Scavenging: Add the calculated amount of dry resin directly to the reaction mixture.
-
Incubation: Stir the slurry at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the disappearance of this compound from the solution by taking small aliquots of the supernatant and analyzing via LC-MS or TLC.
-
Isolation: Once the scavenging is complete, filter the mixture through a fritted funnel or filter paper to remove the resin beads.
-
Wash: Wash the collected resin with a small volume of the reaction solvent to recover any non-specifically bound product.
-
Confirmation: Combine the filtrate and washings. Confirm the absence of this compound using your chosen analytical method before proceeding with solvent evaporation.
| Parameter | Aldehyde Resin | Isocyanate Resin |
| Functional Group | -CHO (Benzaldehyde) | -N=C=O |
| Reaction | Forms a stable hydrazone | Forms a urea-type linkage |
| Binding Capacity | 1.0 - 2.5 mmol/g | 1.0 - 2.0 mmol/g |
| Advantages | Highly selective for primary amines/hydrazines | Very high reactivity |
| Considerations | Reaction can be slower | Also reacts with other nucleophiles (water, alcohols) |
Table 1. Comparison of common scavenger resins for hydrazine removal.[6]
Method B: Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][8][9] this compound is extremely polar and will strongly partition into the aqueous phase, while a less polar desired product will remain in the organic phase.[10][11]
Advantages: Simple, cost-effective, and scalable for removing large quantities of polar impurities.[8]
This protocol assumes your desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).
-
Solvent Addition: If your reaction was performed in a polar, water-miscible solvent (like DMF or ethanol), first remove it under reduced pressure. Re-dissolve the residue in an appropriate water-immiscible organic solvent.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of deionized water. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure.
-
Separate Layers: Allow the layers to separate fully. Drain the lower (aqueous) layer. Note: If using a chlorinated solvent like DCM, the organic layer will be on the bottom.
-
Repeat: Repeat the washing process 2-3 more times with fresh water. This compound's high water solubility ensures it is efficiently removed with each wash.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Method C: Chromatography
Principle: Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[12] Given this compound's high polarity, two main techniques are effective.
-
Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol mixtures).[13][14][15] Highly polar compounds like this compound will have very little retention and will elute quickly in the void volume, while less polar products will be retained and can be eluted later by increasing the organic solvent content of the mobile phase.[16][17]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or an amino-propyl phase) with a largely organic mobile phase containing a small amount of water.[18] It is excellent for retaining and separating very polar compounds that show no retention in reverse-phase.[18]
Advantages: Provides the highest resolution and is capable of separating the desired product from other impurities in addition to this compound.
-
Analytical Test: First, run an analytical HPLC (RPC is most common) to determine the retention time of your product versus this compound.
-
RPC Protocol: If your product is significantly more retained than this compound, preparative RPC is a viable option. Load your crude material onto a C18 column and start with a highly aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile). The this compound will elute first. Then, apply a gradient of increasing acetonitrile to elute your purified product.
-
HILIC Protocol: If your product is also very polar and co-elutes with this compound in RPC, switch to a HILIC method. A typical mobile phase would be 95% Acetonitrile / 5% Water. In this mode, this compound will be retained more strongly, allowing for separation.
Method D: Dialysis / Tangential Flow Filtration (TFF)
Principle: This method is exclusively for purifying large biomolecules (e.g., proteins, antibodies, oligonucleotides) from small molecule impurities like this compound. It uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the large product while allowing small molecules to diffuse out into a surrounding buffer solution (the dialysate).[19][20][21]
Advantages: Extremely gentle, preserving the structure and function of sensitive biomolecules.[22] Highly effective for buffer exchange and removal of various small molecule contaminants.[20][23]
-
Select Membrane: Choose a dialysis membrane (tubing or cassette format) with an MWCO that is at least 10-20 times smaller than the molecular weight of your product. For example, for a 50 kDa protein, a 10 kDa MWCO membrane is appropriate.
-
Prepare Membrane: Hydrate the membrane according to the manufacturer's instructions.
-
Load Sample: Load your protein sample containing the this compound contaminant into the dialysis tubing/cassette.
-
Dialyze: Place the sealed sample into a large container of dialysis buffer (e.g., PBS), typically at a volume 200-500 times that of the sample.[20][21] Stir the buffer gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For maximum removal, change the dialysis buffer completely 2-3 times, with one change being an overnight incubation.[19]
-
Recover Sample: Carefully remove the sample from the dialysis device. The concentration of this compound will have been reduced to negligible levels by diffusion into the large volume of external buffer.[20]
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for a large-scale reaction (>10g)? For large-scale purification where the product is organically soluble, Liquid-Liquid Extraction is almost always the most practical and cost-effective method. It allows for the removal of large amounts of water-soluble impurities quickly and without the expense of chromatography media or scavenger resins.
Q2: Can I use a chemical quencher to destroy the excess this compound? While possible, it is generally not recommended. Adding a quenching agent (like an aldehyde or an oxidizing agent) introduces another chemical and a new byproduct that must then be removed.[24] This complicates the purification unnecessarily. The physical removal methods described above are cleaner and more reliable.
Q3: My product is also very polar and water-soluble. LLE is not working. What should I do? This is a common challenge. Your best options are Chromatography (specifically HILIC or potentially Reverse-Phase with a highly aqueous mobile phase) or Precipitation/Crystallization . If your product is a solid, you may be able to find a solvent system where your product is insoluble but this compound remains in solution (e.g., trying to precipitate your product from a solvent like isopropanol or acetonitrile by adding a less polar co-solvent like diethyl ether).
Q4: How do I prevent azine formation during my reaction and workup? Azine formation (R₂C=N-N=CR₂) can occur if the hydrazone product reacts with another equivalent of the starting carbonyl compound. To minimize this, use a slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents of this compound) and add the carbonyl compound slowly to the hydrazine solution.[25]
Q5: Are there safety concerns with removing excess hydrazine? Yes. While this compound is a derivative, hydrazine compounds as a class can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[25] Avoid evaporating large amounts of excess hydrazine on a rotary evaporator outside of a fume hood.[10] Methods like LLE and scavenger resins are safer as they contain the waste.
References
- 1. This compound | 2651-42-5 [m.chemicalbook.com]
- 2. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. suprasciences.com [suprasciences.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chromtech.com [chromtech.com]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 16. quora.com [quora.com]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 23. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 24. CN103880682A - Green method for removing hydrazine in oxidizing manner - Google Patents [patents.google.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Lacthydrazide Reaction Kinetics
A Senior Application Scientist's Guide to Temperature Effects
Welcome to the Technical Support Center for Lacthydrazide Reaction Kinetics. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to understand and control the critical variable of temperature. As Senior Application Scientists, we recognize that successful experimentation goes beyond simply following a protocol; it requires a deep understanding of the underlying principles. This resource is structured to provide not just answers, but also the causal explanations behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the role of temperature in this compound reactions.
Q1: What is the fundamental impact of temperature on this compound reaction rates?
A: Temperature is one of the most significant factors influencing the rate of chemical reactions, including those involving this compound.[1][2] Fundamentally, increasing the temperature increases the kinetic energy of the reacting molecules.[3] This has two primary effects:
-
Increased Collision Frequency: Molecules move faster and collide more often.
-
Increased Collision Energy: A greater proportion of molecules will possess energy equal to or greater than the activation energy (Ea), which is the minimum energy required for a reaction to occur.[4][5]
This relationship is quantitatively described by the Arrhenius equation, which shows that the rate constant (k) of a reaction increases exponentially with temperature.[6][7] As a general rule of thumb, for many reactions, a 10°C rise in temperature can approximately double the reaction rate.[1][8]
Q2: Are this compound and other hydrazides thermally stable? What happens if the temperature is too high?
A: While moderate heat is required to drive reactions, excessive temperature can lead to the thermal decomposition of this compound and related hydrazide compounds.[9][10] The specific decomposition temperature depends on the molecule's structure and the reaction environment. Decomposition can lead to the formation of undesired side products, reducing the yield and purity of the target molecule. For instance, studies on hydrazine derivatives show decomposition can begin at temperatures as low as 65-150°C for certain complexes, while others are stable to over 240°C.[10][11] At lower temperatures, decomposition of hydrazine compounds may yield ammonia (NH3), whereas at higher temperatures, nitrogen (N2) and hydrogen (H2) gases can be the dominant products.[9]
Q3: How does temperature influence the solubility of this compound and other reactants?
A: Temperature significantly affects the solubility of solid reagents like this compound in common organic solvents. In most cases, solubility increases with temperature. Ensuring all reactants are fully dissolved is critical for homogeneous reaction kinetics. If a reactant is not fully dissolved, the reaction rate may be limited by the rate of dissolution rather than the chemical kinetics, leading to inconsistent and unpredictable results. Therefore, the reaction temperature must be sufficient to maintain a homogeneous solution.
Q4: Can temperature affect reaction equilibrium for this compound reactions?
A: Yes. For reversible reactions, temperature influences the position of the chemical equilibrium. According to Le Châtelier's principle, if a reaction is endothermic (absorbs heat), increasing the temperature will shift the equilibrium to favor the products. Conversely, for an exothermic reaction (releases heat), increasing the temperature will shift the equilibrium toward the reactants, potentially decreasing the maximum theoretical yield. Kinetic studies on similar hydrolysis reactions show they can be endothermic and reversible, meaning an increase in temperature favors product conversion.[12]
Troubleshooting Guide: Temperature-Related Issues
This section provides a problem-and-solution framework for specific experimental challenges.
Problem 1: Reaction is slow, incomplete, or fails to initiate.
-
Plausible Cause: The reaction temperature is too low, and an insufficient fraction of reactant molecules has the required activation energy to react.
-
Expert Analysis: A slow or stalled reaction is a classic indicator that the system lacks the necessary energy to overcome the activation barrier (Ea). According to the Arrhenius equation, the rate constant is exponentially dependent on the negative activation energy divided by temperature (-Ea/RT).[6][7] A small decrease in temperature can lead to a substantial drop in the reaction rate.
-
Solution Workflow:
-
Verify Temperature Control: Ensure your heating apparatus (oil bath, heating mantle, reaction block) is calibrated and providing a stable, accurate temperature. Use a calibrated thermometer placed directly in the reaction setup (not just on the heating plate) to monitor the internal temperature.
-
Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 5-10°C). After each increase, allow the reaction to equilibrate for a set period and monitor progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Consult Literature: Review literature for analogous hydrazide reactions to determine typical temperature ranges. Many acylation or condensation reactions with hydrazides are performed under reflux conditions to ensure a consistent and sufficiently high temperature.[13]
-
Consider a Catalyst: If increasing the temperature leads to decomposition before a reasonable rate is achieved, the reaction may require a catalyst. A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without needing excessively high temperatures.[3]
-
Problem 2: Significant formation of impurities or low yield of the desired product.
-
Plausible Cause: The reaction temperature is too high, leading to thermal decomposition of reactants, intermediates, or the final product.
-
Expert Analysis: Every organic compound has a temperature threshold beyond which it begins to decompose. For hydrazides, this can involve cleavage of the N-N bond or other sensitive functional groups.[14] High temperatures can also provide the activation energy for undesired side reactions, which compete with the desired reaction pathway, ultimately reducing the yield and purity of the target compound.
-
Solution Workflow:
-
Establish a Temperature Ceiling: Perform a stability study on your starting material (this compound) in the reaction solvent. Heat a sample at various temperatures (e.g., 60°C, 80°C, 100°C) for the intended reaction time and analyze for decomposition products. This will define the maximum tolerable temperature.
-
Optimize Temperature Systematically: Run a series of small-scale parallel reactions at different temperatures below the decomposition threshold (e.g., 40°C, 50°C, 60°C).
-
Analyze Yield and Purity: Quantify the yield and purity of the desired product for each temperature using a validated analytical method (e.g., HPLC with a reference standard, NMR with an internal standard).
-
Plot the Data: Create a plot of yield/purity versus temperature to visually identify the optimal temperature that maximizes product formation while minimizing impurity generation.
-
// Nodes Start [label="Start: Reaction Outcome\nUnsatisfactory", fillcolor="#FBBC05", fontcolor="#202124"]; CheckRate [label="Is reaction rate\ntoo slow?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPurity [label="Is purity/yield\ntoo low?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Slow Reaction Path VerifyTemp [label="1. Verify Temp Control\n(Calibrated Thermometer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTemp [label="2. Incrementally Increase\nTemp (5-10°C steps)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonitorProgress [label="3. Monitor Progress\n(TLC, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderCatalyst [label="4. If decomposition occurs,\nconsider using a catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Low Purity Path StabilityStudy [label="1. Perform Stability Study\non Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SetCeiling [label="2. Determine Max Temp\n(Decomposition Onset)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeTemp [label="3. Run Parallel Reactions\nbelow Max Temp", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="4. Analyze Yield & Purity\n(HPLC, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End: Optimal Temperature\nIdentified", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> CheckRate; CheckRate -> VerifyTemp [label="Yes"]; CheckRate -> CheckPurity [label="No"];
VerifyTemp -> IncreaseTemp; IncreaseTemp -> MonitorProgress; MonitorProgress -> CheckPurity [label="Rate Improved"]; MonitorProgress -> ConsiderCatalyst [label="Decomposition\nObserved"]; ConsiderCatalyst -> End;
CheckPurity -> StabilityStudy [label="Yes"]; StabilityStudy -> SetCeiling; SetCeiling -> OptimizeTemp; OptimizeTemp -> Analyze; Analyze -> End; } Workflow for troubleshooting common temperature issues.
Experimental Protocol: Determining Reaction Activation Energy (Ea) via Arrhenius Plot
Understanding the activation energy of your specific this compound reaction provides powerful predictive control. It allows you to calculate the required temperature change to achieve a desired reaction rate.
Objective: To experimentally determine the activation energy (Ea) and pre-exponential factor (A) for a this compound reaction using the Arrhenius equation in its logarithmic form: ln(k) = -Ea/R * (1/T) + ln(A).[7][15] This equation takes the form of a straight line (y = mx + c), where a plot of ln(k) versus 1/T will have a slope of -Ea/R.
Methodology:
-
Setup Parallel Reactions: Prepare at least 4-5 identical reaction mixtures. Place each in a separate reaction vessel equipped with precise temperature control and stirring.
-
Select Temperatures: Choose a range of temperatures that provide measurable reaction rates without causing decomposition. For example: 40°C (313.15 K), 45°C (318.15 K), 50°C (323.15 K), 55°C (328.15 K), and 60°C (333.15 K).
-
Initiate and Sample: Start all reactions simultaneously. At regular, predetermined time intervals, withdraw a small aliquot from each reaction. Immediately quench the aliquot (e.g., by diluting it in a cold solvent) to stop the reaction.
-
Analyze Samples: Use a quantitative analytical method (e.g., HPLC, UPLC) to determine the concentration of a key reactant or product in each quenched aliquot.
-
Calculate Rate Constants (k): For each temperature, plot the concentration data versus time. Determine the initial reaction rate from this plot. Assuming pseudo-first-order kinetics (if one reactant is in large excess), the rate constant k can be determined from the slope of the line when plotting ln([Reactant]) vs. time. Repeat this for each temperature.
-
Construct the Arrhenius Plot:
-
Create a table with the calculated rate constant (k) for each absolute temperature (T in Kelvin).
-
Calculate ln(k) and 1/T for each data point.
-
Plot ln(k) on the y-axis versus 1/T on the x-axis.
-
-
Determine Activation Energy (Ea):
-
Perform a linear regression on the plotted data to obtain the equation of the line.
-
The slope of the line is equal to -Ea/R, where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
Calculate the activation energy: Ea = -slope * R .
-
Data Interpretation Table
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 40 | 313.15 | 0.003193 | Value from Exp. 1 | ln(k₁) |
| 45 | 318.15 | 0.003143 | Value from Exp. 2 | ln(k₂) |
| 50 | 323.15 | 0.003095 | Value from Exp. 3 | ln(k₃) |
| 55 | 328.15 | 0.003047 | Value from Exp. 4 | ln(k₄) |
| 60 | 333.15 | 0.003002 | Value from Exp. 5 | ln(k₅) |
This table serves as a template for organizing your experimental data for the Arrhenius plot.
// Nodes Temp [label="Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Rate [label="Desired Reaction Rate\n(Product Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideRxn [label="Side Reactions &\nDecomposition Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Yield [label="Overall Yield & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; ActivationEnergy [label="Activation Energy (Ea)\nfor Desired Reaction", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DecompEnergy [label="Activation Energy (Ea')\nfor Decomposition", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Temp -> Rate [label="Increases\n(Exponentially)"]; Temp -> SideRxn [label="Increases\n(Exponentially)"]; ActivationEnergy -> Rate [label="Determines Temp\nSensitivity"]; DecompEnergy -> SideRxn [label="Determines Temp\nSensitivity"]; Rate -> Yield [label="Positive Effect"]; SideRxn -> Yield [label="Negative Effect"]; } Conceptual diagram of temperature's dual effect.
References
- 1. sciencebuddies.org [sciencebuddies.org]
- 2. THE EFFECT OF TEMPERATURE ON THE RATE OF CHEMICAL REACTIONS | American Journal of Interdisciplinary Research and Development [ajird.journalspark.org]
- 3. ijirset.com [ijirset.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciepub.com [sciepub.com]
- 9. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Accelerating Lacthydrazide Reactions
Welcome to the technical support center for catalyst selection in lacthydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of accelerating reactions between lactones and hydrazine derivatives. Here, we move beyond simple protocols to explain the why behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to designing and executing a successful catalyzed this compound reaction.
Q1: What are the primary classes of catalysts for this compound synthesis, and how do I choose the right one?
A1: Catalyst selection is dictated by the substrate's nature, desired reaction conditions, and economic factors. The main classes include:
-
Acid Catalysts : Brønsted or Lewis acids accelerate the reaction by protonating the lactone's carbonyl oxygen, which increases the carbonyl carbon's electrophilicity and makes it more susceptible to nucleophilic attack by hydrazine.[1][2] This is often effective for less reactive lactones but can lead to side reactions if not carefully controlled.
-
Base Catalysts : Bases can deprotonate the hydrazine, increasing its nucleophilicity. However, strong bases may also promote undesired side reactions.
-
Organocatalysts : These are non-metallic, small organic molecules that can facilitate the reaction.[3] Proline and its derivatives, for instance, have been shown to be effective, offering mild reaction conditions and high yields.[4] They are often preferred for their environmental friendliness and reduced risk of metal contamination in the final product.[3][4]
-
Metal Catalysts : Transition metals like ruthenium, copper, and palladium can catalyze hydrazide formation through various mechanisms, including borrowing hydrogen strategies.[5] These are often highly efficient but may require careful screening and removal from the final product.
The choice depends on a balance between reactivity, selectivity, and process constraints. For sensitive substrates, an organocatalyst might be the best starting point. For large-scale synthesis where cost and catalyst turnover are critical, a well-chosen metal catalyst could be more suitable.
Q2: What is the general mechanism for the reaction between a lactone and hydrazine?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The initial step is the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the lactone, leading to the opening of the lactone ring. This forms a tetrahedral intermediate which then collapses to yield the final this compound product. Catalysts are employed to facilitate the initial nucleophilic attack and the subsequent steps.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Ineffective Catalyst
-
Explanation: The chosen catalyst may not be active enough under the selected reaction conditions for your specific substrates.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher catalyst concentration can increase the reaction rate. Optimization studies can determine the ideal loading.[4]
-
Screen Different Catalysts: If increasing the loading is ineffective, screen a panel of catalysts from different classes (acid, base, organo, metal).
-
Check Catalyst Purity and Activation: Ensure the catalyst is pure and, if necessary, has been properly activated according to the supplier's instructions.
-
-
-
Possible Cause 2: Unfavorable Reaction Conditions
-
Explanation: Temperature, solvent, and pH play a crucial role in reaction kinetics.[6][7]
-
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential degradation. Some reactions may require heating to overcome the activation energy barrier.[7]
-
Solvent Selection: The solvent affects the solubility of reactants and the stability of intermediates.[6] Screen a range of solvents with varying polarities. Protic solvents like ethanol are often a good starting point.[7]
-
pH Adjustment: For acid or base-catalyzed reactions, the pH is critical. For acid catalysis, a slightly acidic medium (pH 4-6) is often optimal to activate the lactone without excessively protonating the hydrazine, which would reduce its nucleophilicity.[1][8]
-
-
Issue 2: Formation of Significant Side Products, Particularly Azines
-
Possible Cause: Reaction of the Product with Excess Carbonyl
-
Explanation: Azine byproducts (R₂C=N-N=CR₂) can form when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[8] This is more prevalent when using hydrazine hydrate (NH₂NH₂) and an excess of the carbonyl starting material.[8]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the hydrazine reagent to ensure the complete consumption of the lactone.[8]
-
Slow Addition: Add the lactone slowly to the solution of the hydrazine and catalyst. This maintains a low concentration of the lactone, disfavoring the formation of the azine byproduct.[8]
-
-
Issue 3: Reaction Stalls Before Completion
-
Possible Cause: Catalyst Deactivation
-
Explanation: The catalyst may lose its activity over the course of the reaction. For metal catalysts, this can be due to sintering (agglomeration of metal particles) or poisoning by impurities or reaction intermediates.[9][10] For organocatalysts, degradation under harsh reaction conditions can occur.
-
Troubleshooting Steps:
-
Purify Reactants and Solvents: Ensure all starting materials and the solvent are free from impurities that could act as catalyst poisons.
-
Use a More Robust Catalyst: If deactivation is suspected, consider a catalyst known for its stability under your reaction conditions. For example, supported metal catalysts can exhibit enhanced stability.[9][10]
-
Inert Atmosphere: For oxygen-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Screening in this compound Synthesis
-
Preparation: In a series of reaction vials, add the chosen lactone (1.0 mmol) and the desired solvent (5 mL).
-
Catalyst Addition: To each vial, add a different catalyst (5-10 mol%). Include a control reaction with no catalyst.
-
Hydrazine Addition: Add the hydrazine derivative (1.1 mmol) to each vial.
-
Reaction: Stir the mixtures at the desired temperature (e.g., room temperature, 50 °C, 80 °C).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 4, 8, and 24 hours).[11]
-
Analysis: Compare the conversion rates and product yields for each catalyst to identify the most effective one.
Data Presentation: Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| None | - | 50 | 24 | <5 |
| L-Proline[4] | 10 | 50 | 8 | 85 |
| Acetic Acid | 10 | 50 | 12 | 65 |
| CuCl₂[5] | 5 | 50 | 4 | 92 |
| Pd/C (10%) | 5 | 50 | 6 | 78 |
Note: The data in this table is illustrative and will vary depending on the specific substrates and conditions.
Section 4: Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Diagram 2: Catalyst Selection Logic
Caption: A logical flow for initial catalyst selection based on key experimental constraints.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. biosynce.com [biosynce.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support [mdpi.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Navigating Steric Hindrance in Lacthydrazide Labeling
Welcome to the technical support center for lacthydrazide labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to steric hindrance during the labeling of glycoproteins. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Introduction: The Power and Pitfalls of this compound Labeling
This compound labeling is a powerful chemoselective technique for conjugating molecules to glycoproteins. The process involves two main steps: the oxidation of cis-diol groups in sialic acid residues to create reactive aldehydes, followed by the reaction of these aldehydes with a hydrazide-functionalized molecule to form a stable hydrazone bond.[1] This method is particularly valuable for its specificity in targeting glycans.
However, the efficiency of this labeling can be significantly hampered by steric hindrance, a phenomenon where the three-dimensional structure of a biomolecule physically obstructs a chemical reaction.[2] In the context of this compound labeling, bulky neighboring amino acid residues or complex glycan structures can prevent the this compound reagent from accessing the target aldehyde groups, leading to low labeling yields and inconsistent results.[2]
This guide will provide a comprehensive framework for diagnosing, troubleshooting, and overcoming steric hindrance in your this compound labeling experiments.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter, providing detailed explanations and actionable solutions.
Issue 1: Low or No Labeling Yield
Q: I'm observing very low or no signal from my labeled glycoprotein. What are the likely causes related to steric hindrance?
A: Low labeling yield is a classic symptom of steric hindrance.[2][3] The primary cause is the inaccessibility of the periodate-generated aldehyde groups on the sialic acid residues. This can be due to several factors:
-
Buried Glycosylation Sites: The target glycan may be located in a sterically crowded region of the protein's surface, shielded by the protein backbone or other domains.[2]
-
Dense Glycan Structures: Complex, multi-antennary N-glycans or dense clusters of O-glycans can create a "glycan shield" that physically blocks the this compound reagent.
-
Bulky Labeling Reagent: The molecule you are conjugating to the this compound may be large, further exacerbating steric clashes.[4]
Workflow for Diagnosing and Overcoming Low Yield:
Issue 2: Inconsistent Labeling Between Batches
Q: I'm getting variable labeling efficiency with different batches of the same glycoprotein. Could steric hindrance be the cause?
A: Yes, batch-to-batch variability in glycosylation patterns can lead to inconsistent labeling. The accessibility of sialic acids can differ based on the micro-heterogeneity of glycan structures.
Solutions:
-
Thorough Glycan Analysis: Characterize the glycosylation profile of each batch to ensure consistency.
-
Standardize Cell Culture and Purification: Implement stringent protocols for cell culture and protein purification to minimize variations in glycosylation.
-
Glycoengineering: For recombinant proteins, consider glycoengineering strategies to produce more homogeneous glycoforms.
FAQs: Deeper Insights into this compound Labeling
Q1: What is the optimal pH for this compound labeling, and how does it affect steric hindrance?
The reaction of hydrazides with aldehydes is most efficient at a slightly acidic pH, typically between 5 and 7.[5] While pH doesn't directly alter the protein's structure to reduce steric hindrance, operating within the optimal range ensures maximum reaction kinetics for the accessible sites. At a neutral or basic pH, the reaction can be slow, exacerbating the appearance of low yield caused by steric hindrance.[6]
Q2: Can I use a catalyst to improve my labeling efficiency?
Yes, aniline has been shown to act as a catalyst for hydrazide-aldehyde reactions.[5] Aniline forms a transient Schiff base with the aldehyde, which is more reactive towards the hydrazide.[5] This can significantly increase the coupling efficiency, especially when dealing with sterically hindered sites.[5][7]
Q3: How does the choice of linker or spacer arm impact steric hindrance?
The use of a linker or spacer arm between the this compound and the molecule of interest is a critical strategy to overcome steric hindrance.[4] A linker increases the distance between the bulky payload and the glycoprotein surface, allowing the hydrazide moiety to reach the aldehyde group more easily.[4]
| Linker Type | Advantages | Disadvantages |
| Short, Rigid Linkers | Provide defined spacing. | May not be sufficient to overcome significant steric hindrance. |
| Long, Flexible Linkers (e.g., PEG) | Excellent for overcoming steric hindrance by providing greater reach and flexibility.[2][4] | Can sometimes lead to unwanted interactions with the protein surface. |
| Glycine-rich linkers | Flexible and can improve the stability of the fusion protein.[8] | May not provide as much spatial separation as longer PEG linkers. |
Q4: Are there alternative labeling strategies if steric hindrance with this compound is insurmountable?
If optimizing the this compound protocol is unsuccessful, several alternative site-specific labeling methods can be considered:
-
Engineered Cysteines: Introducing a cysteine residue at a solvent-accessible site allows for specific labeling with thiol-reactive probes.[2][9]
-
Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a bioorthogonal reactive group provides precise control over the labeling site.[2]
-
Enzymatic Ligation: Enzymes like Sortase or SpyCatcher/SpyTag can be used to attach labels to specific recognition sequences engineered into the protein.[2]
Experimental Protocols
Protocol 1: Optimizing Spacer Arm Length
This protocol outlines a method for testing different linker lengths to overcome steric hindrance.
-
Synthesize or Procure this compound Reagents with Varying Linker Lengths: Obtain this compound-functionalized molecules with linkers of different lengths (e.g., short alkyl chains, PEG4, PEG8, PEG12).
-
Prepare Your Glycoprotein: Perform mild periodate oxidation on your glycoprotein to generate aldehyde groups on sialic acid residues.
-
Set Up Parallel Labeling Reactions: In separate reactions, incubate the oxidized glycoprotein with a molar excess of each this compound-linker variant.
-
Reaction Conditions: Maintain a consistent, slightly acidic pH (e.g., 6.0) and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching and Purification: Quench any unreacted aldehydes and purify the labeled glycoprotein using size-exclusion chromatography or dialysis.[4]
-
Analysis: Analyze the labeling efficiency of each linker variant using SDS-PAGE (observing the mass shift), mass spectrometry, or a functional assay for your label.[2][4]
Protocol 2: Aniline-Catalyzed this compound Labeling
This protocol incorporates aniline as a catalyst to enhance labeling efficiency.
-
Oxidation of Glycoprotein: Prepare your oxidized glycoprotein as described in Protocol 1.
-
Prepare Aniline Catalyst Solution: Prepare a fresh stock solution of aniline in an appropriate buffer (e.g., PBS).
-
Labeling Reaction:
-
To your oxidized glycoprotein, add the this compound reagent to the desired final concentration.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: Purify the labeled glycoprotein to remove excess reagents and the aniline catalyst.
-
Analysis: Assess the labeling efficiency as described in Protocol 1.
Visualizing the Impact of Steric Hindrance and Solutions
Conclusion
Successfully navigating the challenges of steric hindrance in this compound labeling requires a combination of careful experimental design, optimization, and a solid understanding of the underlying chemical principles. By systematically addressing potential issues and employing strategies such as optimizing linker length and using catalysts, researchers can significantly improve the efficiency and consistency of their glycoprotein conjugations. This guide provides a starting point for troubleshooting, and further optimization may be necessary for your specific protein and label of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
Technical Support Center: Minimizing Non-Specific Binding of Lacthydrazide
Welcome to the Technical Support Center for Lacthydrazide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing non-specific binding in experiments utilizing this compound. Our goal is to equip you with the scientific understanding and technical protocols necessary to achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent commonly used in bioconjugation techniques.[1][2] Its hydrazide functional group (-NH-NH2) makes it particularly useful for labeling glycoproteins, polysaccharides, and other molecules containing carbohydrate moieties.[3][4] This is typically achieved by first oxidizing the cis-diols of sugar residues to create aldehyde groups, which then react with the hydrazide to form a stable hydrazone bond.[5][6][7]
Q2: What is non-specific binding and why is it a problem in this compound-based assays?
Non-specific binding refers to the adherence of this compound or its conjugates to surfaces or molecules other than the intended target.[8] This can lead to high background signals, reduced assay sensitivity, and false-positive results, ultimately compromising the integrity of your experimental data.[9][10][11] In the context of this compound, non-specific binding can occur due to hydrophobic interactions, electrostatic forces, or reactions with unintended cellular components.
Q3: What are the primary causes of high non-specific binding with this compound?
Several factors can contribute to elevated non-specific binding:
-
Inadequate Blocking: Failure to effectively block all potential non-specific binding sites on surfaces (e.g., microplates, beads) or cellular components.[12][13]
-
Suboptimal Reagent Concentrations: Using an excessively high concentration of this compound or the coupling reagents can increase the likelihood of off-target interactions.
-
Incorrect Buffer Conditions: The pH, ionic strength, and composition of buffers can significantly influence non-specific binding.[14]
-
Insufficient Washing: Inadequate washing steps between incubations can leave unbound reagents behind, contributing to high background.[9]
-
Hydrophobic and Electrostatic Interactions: The inherent chemical properties of this compound, the target molecules, and the assay surfaces can promote non-specific adsorption.[15][16]
Troubleshooting Guides
Issue 1: High Background Signal in Glycoprotein Labeling Experiments
High background is a common challenge in this compound-based glycoprotein labeling. The following troubleshooting guide provides a systematic approach to identify and resolve the root cause.
Initial Checks
-
Reagent Quality: Ensure that your this compound and other reagents are of high purity and have not degraded. It's advisable to prepare fresh solutions, especially for oxidizing agents like sodium periodate.[5][6]
-
Water Quality: Use high-purity, deionized water for all buffers and solutions to avoid contamination.[9][10]
-
Proper Pipetting and Washing Technique: Calibrate pipettes to ensure accurate reagent delivery. During washing steps, avoid cross-contamination between wells and ensure complete removal of solutions.[9][10]
Systematic Troubleshooting Steps
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Blocking | Unoccupied binding sites on the solid phase (e.g., microplate wells) or other surfaces can adsorb this compound conjugates non-specifically. | Use a robust blocking buffer. Common choices include Bovine Serum Albumin (BSA), casein, or commercially available blocking solutions.[13][14][17] Optimize the blocking time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Suboptimal this compound Concentration | An excess of this compound can lead to increased non-specific binding. | Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and test serial dilutions. |
| Inefficient Washing | Residual unbound this compound and other reagents can contribute to high background. | Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[12][17] |
| Incorrect Buffer pH or Ionic Strength | The pH and salt concentration of your buffers can influence electrostatic interactions that lead to non-specific binding.[14] | Optimize the pH of your binding and wash buffers. For many applications, a pH between 7.2 and 7.5 is a good starting point. Increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can help disrupt ionic interactions.[14] |
| Over-oxidation of Glycoproteins | Harsh oxidation conditions can generate excessive aldehyde groups, not all of which may be accessible for specific binding, leading to potential side reactions. | Optimize the concentration of sodium periodate and the incubation time for the oxidation step.[18] Consider performing the reaction on ice to slow down the reaction rate and gain better control.[6] |
Issue 2: Poor Reproducibility Between Experiments
Inconsistent results can be frustrating and call into question the validity of your findings. The following guide will help you improve the reproducibility of your this compound-based assays.
Key Areas for Standardization
-
Reagent Preparation: Always prepare fresh working solutions of this compound and other critical reagents. Avoid repeated freeze-thaw cycles of stock solutions.
-
Incubation Times and Temperatures: Strictly adhere to the optimized incubation times and temperatures for each step of your protocol.[11] Use calibrated incubators and timers.
-
Washing Protocol: Standardize your washing procedure, including the volume of wash buffer, the number of washes, and the soaking time for each wash.
-
Sample Handling: Ensure consistent sample preparation and handling across all experiments to minimize variability.
Experimental Workflow for Optimizing this compound Labeling
The following diagram illustrates a typical workflow for troubleshooting and optimizing your this compound labeling protocol to minimize non-specific binding.
Caption: A systematic workflow for optimizing this compound labeling to minimize non-specific binding.
Detailed Protocols
Protocol 1: Preparation of Optimized Blocking Buffer
This protocol describes the preparation of a commonly used and effective blocking buffer.
-
Prepare a 1% (w/v) BSA solution: Dissolve 1 gram of high-quality Bovine Serum Albumin (BSA) in 100 mL of Phosphate Buffered Saline (PBS).
-
Add a non-ionic detergent: Add Tween-20 to a final concentration of 0.05% (v/v).
-
Filter sterilize: Pass the solution through a 0.22 µm filter to remove any aggregates or microbial contamination.
-
Store: Store the blocking buffer at 4°C for up to one week. For longer-term storage, it can be aliquoted and frozen at -20°C.
Protocol 2: Titration of this compound Concentration
This experiment will help you determine the optimal concentration of this compound for your specific assay.
-
Prepare a dilution series: Prepare a series of this compound dilutions in your reaction buffer, ranging from 10-fold higher to 10-fold lower than the concentration recommended in your initial protocol.
-
Set up your assay: Prepare your samples (e.g., oxidized glycoproteins coated on a microplate) and block them as optimized.
-
Incubate with this compound dilutions: Add the different concentrations of this compound to your samples and incubate according to your protocol.
-
Include controls: Be sure to include a negative control (no this compound) to determine the baseline background signal.
-
Wash and detect: Proceed with the washing and detection steps as usual.
-
Analyze the results: Plot the signal intensity versus the this compound concentration. The optimal concentration will be the one that gives a strong positive signal with a low background.
Understanding the Mechanisms of Non-Specific Binding
A deeper understanding of the underlying chemical principles of non-specific binding can aid in developing more effective troubleshooting strategies.
References
- 1. This compound | 2651-42-5 [m.chemicalbook.com]
- 2. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HOOK™-Biotin-Hydrazide Labeling Kit [gbiosciences.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. jg-biotech.com [jg-biotech.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Nuances of Lacthydrazide: A Technical Guide to Prevent Degradation
Welcome to the Technical Support Center for Lacthydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for the successful storage and handling of this compound, ensuring the integrity and reproducibility of your experiments. My experience in the field has shown that a deep understanding of a reagent's chemical nature is paramount to preventing its degradation and obtaining reliable results. This resource moves beyond generic protocols to offer a scientifically grounded approach to working with this valuable compound.
Understanding this compound: A Chemist's Perspective
This compound, or 2-hydroxypropanehydrazide, is a bifunctional molecule featuring a reactive hydrazide group and a secondary hydroxyl group. This structure, while offering versatile reactivity for various synthetic applications, also presents inherent stability challenges. The key to preventing degradation lies in understanding and mitigating the chemical reactions that can compromise its purity and efficacy.
The primary degradation pathways for this compound are hydrolysis and oxidation .
-
Hydrolysis: The hydrazide functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This process breaks the amide bond, yielding lactic acid and hydrazine. The presence of moisture is a critical factor in this degradation pathway.
-
Oxidation: The hydrazide moiety can be oxidized, particularly in the presence of air (oxygen) and certain metal ions. This can lead to the formation of various byproducts, including diimide and other oxidized species, which can interfere with desired reactions. The secondary hydroxyl group is also susceptible to oxidation under certain conditions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team encounters regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment. A recommended storage temperature is 2-8°C . The container should be tightly sealed to prevent moisture absorption, as this compound is hygroscopic. For optimal protection, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize oxidation.
Q2: How should I handle this compound in the laboratory to avoid degradation?
A2: Proper handling is crucial to maintain the integrity of this compound. Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine particles. Use clean, dry spatulas and glassware to prevent contamination. Minimize the time the container is open to the atmosphere to reduce exposure to moisture and air. After weighing, securely reseal the container immediately.
Q3: What solvents are recommended for preparing this compound solutions?
A3: The choice of solvent depends on the specific application. For reactions, anhydrous solvents are highly recommended to prevent hydrolysis. Common choices include ethanol, methanol, and DMF. It is crucial to use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves. The stability of this compound in solution is limited, and it is best practice to prepare solutions fresh for each experiment.
Q4: My this compound solution has turned a pale yellow color. Is it still usable?
A4: A pale yellow discoloration can be an indication of degradation, likely due to oxidation. While a slight color change may not significantly impact all applications, it is a sign that the purity of the compound may be compromised. For sensitive experiments, it is recommended to use a fresh, colorless stock of this compound. If you must use the discolored solution, it is advisable to purify it first, if possible, and to run a small-scale pilot reaction to assess its efficacy.
Q5: What are the primary incompatible materials with this compound?
A5: this compound should not be stored or handled with strong oxidizing agents, strong bases, or strong acids, as these can catalyze its degradation. Contact with certain metals should also be avoided, as they can promote oxidation.
Troubleshooting Guide: Addressing Common Experimental Challenges
Even with the best practices, issues can arise during experiments. This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Degraded this compound: The reagent may have been compromised due to improper storage or handling. | • Use a fresh vial of this compound.• Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS). |
| Presence of Water: Moisture in the reaction can lead to hydrolysis of the this compound. | • Use anhydrous solvents and reagents.• Dry all glassware thoroughly before use.• Run the reaction under an inert atmosphere (argon or nitrogen). | |
| Incomplete Reaction: The reaction conditions may not be optimal. | • Monitor the reaction progress using TLC or LC-MS.• Consider increasing the reaction time or temperature, if appropriate for the specific transformation. | |
| Formation of Unexpected Byproducts | Oxidation of this compound: Exposure to air can lead to the formation of oxidized impurities. | • Degas solvents before use.• Maintain an inert atmosphere throughout the reaction. |
| Side Reactions of the Hydrazide Group: The hydrazide moiety can participate in undesired side reactions. | • Optimize the stoichiometry of the reactants.• Control the reaction temperature carefully. | |
| Inconsistent Results Between Experiments | Variability in this compound Quality: Different batches of the reagent may have varying levels of purity. | • Qualify each new batch of this compound before use in large-scale or critical experiments.• Refer to the Certificate of Analysis (CoA) for the specific batch to check for any noted impurities. |
| Subtle Changes in Experimental Conditions: Minor variations in moisture, air exposure, or temperature can impact the outcome. | • Maintain a detailed and consistent experimental protocol.• Pay close attention to the details of reagent handling and reaction setup. |
Visualizing Degradation and Prevention
To better understand the core principles of this compound stability, the following diagrams illustrate the primary degradation pathways and the recommended workflow for its handling.
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Step-by-Step Protocol for Storage and Handling of this compound
This protocol provides a detailed methodology for the proper storage and handling of this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Tightly sealing, opaque container
-
Inert gas (argon or nitrogen)
-
Refrigerator (2-8°C)
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves
-
Dry, clean spatulas and weighing paper
-
Anhydrous solvents (as required for the experiment)
Procedure:
-
Receiving and Initial Storage:
-
Upon receipt, inspect the container for any damage to the seal.
-
If the container will not be used immediately, place it in a refrigerator set to 2-8°C .
-
For long-term storage, it is recommended to place the container inside a desiccator or a glove box with an inert atmosphere.
-
-
Handling and Weighing:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.
-
Conduct all handling of solid this compound inside a certified chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.
-
Use only clean and dry spatulas and weighing equipment.
-
Open the container for the minimum time necessary to dispense the required amount.
-
If possible, blanket the headspace of the container with an inert gas (argon or nitrogen) before resealing.
-
Tightly reseal the container immediately after use.
-
-
Preparation of Solutions:
-
When preparing solutions, use high-purity, anhydrous solvents.
-
Add the solid this compound to the solvent under an inert atmosphere if the subsequent reaction is sensitive to oxidation.
-
Prepare solutions fresh before each use, as the stability of this compound in most solvents is limited. Avoid storing solutions for extended periods.
-
-
Disposal:
-
Dispose of any unused or degraded this compound and its containers in accordance with local, state, and federal regulations for chemical waste.
-
By adhering to these detailed procedures and understanding the chemical principles behind them, you can significantly enhance the stability of your this compound and the reliability of your experimental outcomes. For any further questions or specific application support, please do not hesitate to contact our technical support team.
Lacthydrazide reaction time optimization for maximum yield
A Guide to Reaction Time Optimization for Maximum Yield
Welcome to the technical support center for lacthydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their reaction conditions for maximum yield. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Fundamentals of the this compound Synthesis Reaction
This section covers the core principles of the reaction, providing the foundational knowledge needed for effective optimization and troubleshooting.
Q1: What is the primary reaction for synthesizing this compound?
A: The most common and efficient method for synthesizing this compound is the hydrazinolysis of a lactate ester , such as methyl lactate or ethyl lactate, using hydrazine hydrate.[1] This reaction is a nucleophilic acyl substitution where the nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester. The leaving group is the corresponding alcohol (methanol or ethanol), which can be removed to drive the reaction to completion.
A patent for industrial-scale production highlights a process of heating the ester with hydrazine hydrate, followed by reactive fractionation to remove the alcohol byproduct, achieving yields of over 90%.[2]
Here is a diagram illustrating the general reaction pathway:
Caption: General reaction scheme for this compound synthesis.
Q2: What are the critical parameters that influence reaction time and yield?
A: Optimizing for maximum yield requires a careful balance of several interconnected parameters:
-
Temperature: Higher temperatures increase the reaction rate, reducing the required reaction time. Most procedures involve heating the reaction mixture, often to reflux.[3] However, excessive heat can promote side reactions, such as degradation or oxidation, leading to discoloration and lower yields.[4]
-
Stoichiometry: The molar ratio of reactants is crucial. A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is often used.[2] This helps to ensure the complete consumption of the limiting reactant (the lactate ester) according to Le Chatelier's principle and can help minimize certain side reactions.[5]
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the product at elevated temperatures, but allows for crystallization of the pure this compound upon cooling.[1][6] Some high-efficiency industrial processes are designed to be solvent-free, which increases reactor throughput.[1][2]
-
Purity of Reactants: The use of high-purity lactate ester and hydrazine hydrate is essential. Impurities can participate in side reactions, consuming reactants and complicating the purification process, ultimately reducing the final yield.[7]
Section 2: Troubleshooting Guide for Low Yield
Encountering a lower-than-expected yield is a common challenge. This section provides a logical framework for diagnosing and resolving the issue.
Caption: A logical workflow for troubleshooting low this compound yield.
Q3: My reaction isn't reaching completion, even after several hours. What should I do?
A: Incomplete conversion is a primary cause of low yield.[4]
-
Diagnosis: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A persistent spot corresponding to your starting lactate ester indicates an incomplete reaction.
-
Solution:
-
Extend Reaction Time: The most direct approach is to allow the reaction to proceed for a longer duration.
-
Increase Temperature: If extending the time is ineffective, consider moderately increasing the reaction temperature (e.g., from 60°C to refluxing at ~78°C in ethanol) to accelerate the reaction rate.
-
Verify Stoichiometry: Ensure you have used at least a slight excess of hydrazine hydrate (1.2 equivalents is a good starting point).[2]
-
Q4: TLC shows my starting material is gone, but my final isolated yield is still poor. Why?
A: This points to product loss during the workup and purification stages.[4]
-
Diagnosis: The issue likely lies in the crystallization and isolation steps. The product may be partially soluble in the washing solvent or the mother liquor after crystallization.
-
Solution:
-
Optimize Crystallization: Ensure the reaction mixture is sufficiently cooled (e.g., in an ice bath) to maximize the precipitation of this compound before filtration.
-
Choose the Right Washing Solvent: Wash the filtered product with a cold, non-polar solvent in which it has poor solubility to remove impurities without dissolving the product itself. Cold ethanol or diethyl ether are common choices.
-
Careful Handling: Be meticulous during transfers and filtration to minimize mechanical losses.
-
Q5: My reaction mixture turned dark brown or purple. What does this indicate?
A: Discoloration is often a sign of oxidation.[4] The hydrazine moiety can be susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen) or trace metal impurities.
-
Diagnosis: Visual inspection is the primary indicator. The final product may also be off-white or colored instead of pure white.
-
Solution:
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Lower the Temperature: While this may increase the required reaction time, a lower temperature can significantly reduce the rate of oxidative side reactions.
-
Use High-Purity Reagents: Ensure your starting materials and solvent are free from metallic impurities that can catalyze oxidation.
-
Section 3: Experimental Protocol for Reaction Time Optimization
To determine the optimal reaction time for your specific laboratory conditions, a time-course study is the most reliable method.
Step-by-Step Protocol: Time-Course Analysis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl lactate (1.0 eq) and ethanol (5 mL per gram of ester).
-
Reactant Addition: Add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature.
-
Heating: Place the flask in a preheated oil bath set to 80°C and begin timing.
-
Sampling: At set time points (e.g., 30 min, 1 hr, 2 hr, 3 hr, 4 hr, 6 hr), withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Monitoring: Immediately spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane) to assess the disappearance of the starting material.
-
Determining Completion: The optimal reaction time is the point at which the starting material spot is no longer visible on the TLC plate. Running the reaction for significantly longer than this time may increase the risk of side reactions without improving the yield.
-
Workup: Once the optimal time is determined from a small-scale test, run the reaction at a larger scale for that duration. After completion, cool the mixture to room temperature and then in an ice bath for 30 minutes to crystallize the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.
-
Analysis: Calculate the yield and confirm the purity of the obtained this compound.
Data Logging for Optimization
Summarize your findings in a structured table to easily identify the optimal conditions.
| Time Point | Reaction Temp (°C) | TLC Observation (Starting Material Spot) | Isolated Yield (%) | Product Appearance |
| 1 hour | 80 | Clearly visible | - | - |
| 2 hours | 80 | Faintly visible | - | - |
| 3 hours | 80 | Not visible | 88% | White crystalline solid |
| 4 hours | 80 | Not visible | 89% | White crystalline solid |
| 6 hours | 80 | Not visible | 87% | Slightly off-white solid |
Note: Yields are from parallel experiments stopped at the indicated time.
Section 4: Frequently Asked Questions (FAQs)
Q6: What is a "typical" reaction time for this compound synthesis?
A: Published procedures report a wide range of times, from 30 minutes to several hours.[2][3] A common range is 2 to 4 hours when refluxing in a solvent like ethanol.[3][8] However, as shown in the optimization protocol, this must be determined empirically for your specific setup.
Q7: How can I purify my this compound if it is discolored?
A: Recrystallization is the most effective method. Dissolve the crude product in a minimal amount of hot ethanol. If the color persists, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. Allow the clear filtrate to cool slowly to obtain pure, white crystals.
Q8: What are the key safety precautions when working with hydrazine hydrate?
A: Hydrazine and its derivatives are toxic and potentially carcinogenic.[5][6]
-
Always handle hydrazine hydrate in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes, and prevent inhalation of vapors.
-
Anhydrous hydrazine can be pyrophoric; always use the hydrate form for this synthesis.[5]
References
- 1. rjptonline.org [rjptonline.org]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to Glycoprotein Analysis: Moving Beyond Lacthydrazide
For decades, the covalent capture of glycoproteins using hydrazide chemistry, often employing lacthydrazide, has been a cornerstone of glycoproteomics. This method, predicated on the periodate oxidation of cis-diols in glycan structures to aldehydes and their subsequent reaction with hydrazide-functionalized supports, has enabled the enrichment and identification of countless glycoproteins[1][2]. However, the evolving demands for higher specificity, greater sensitivity, and the ability to study dynamic glycosylation in living systems have spurred the development of a diverse and powerful toolkit of alternative methodologies.
This guide provides an in-depth comparison of contemporary alternatives to this compound-based glycoprotein analysis. We will delve into the mechanistic underpinnings of each technique, present supporting experimental data, and offer field-proven insights to aid researchers in selecting the optimal strategy for their scientific questions. Our focus is on providing a clear rationale for experimental choices, ensuring that the described protocols are robust and self-validating.
The this compound Method: A Critical Re-evaluation
The traditional this compound method involves two key steps:
-
Oxidation: Mild oxidation with sodium periodate (NaIO₄) cleaves the cis-diol groups of sialic acids and other sugars, generating reactive aldehyde groups[3][4].
-
Covalent Capture: The newly formed aldehydes are then reacted with hydrazide groups immobilized on a solid support (e.g., beads), forming a stable hydrazone bond and thus capturing the glycoproteins[5][6]. Non-glycosylated proteins are washed away, and the captured glycoproteins can be identified by mass spectrometry[2].
While effective for enriching glycoproteins from complex mixtures, this method has several inherent limitations:
-
Lack of Specificity: Periodate oxidation is not entirely specific to glycans and can lead to side reactions with certain amino acid residues. Furthermore, hydrazide chemistry can react with naturally occurring carbonyl-containing biomolecules, reducing selectivity[7].
-
Inability to Distinguish Glycan Types: The method does not readily distinguish between N-linked and O-linked glycoproteins[7].
-
Harsh Conditions: The conditions required for hydrazone formation and subsequent release of captured proteins can be harsh, potentially leading to sample loss or modification.
-
Static Snapshot: This in vitro method provides a static snapshot of the glycoproteome and is not suitable for studying dynamic glycosylation processes in living cells.
These limitations have driven the innovation of new technologies that offer greater precision and versatility.
The Modern Glycoproteomics Toolbox: A Comparative Analysis
We will now explore the leading alternatives to this compound, comparing their mechanisms, performance, and applications.
Chemical Labeling with Aniline-Catalyzed Oxime Ligation
A direct evolution from the principle of aldehyde generation, this method replaces the hydrazide chemistry with a more efficient and stable oxime ligation, significantly enhanced by the use of an aniline catalyst.
Mechanism: Similar to the this compound method, glycoproteins are first treated with a mild periodate oxidation to generate aldehydes on sialic acid residues. However, instead of reacting with a hydrazide, these aldehydes are ligated to an aminooxy-containing probe (e.g., aminooxy-biotin) in the presence of aniline. Aniline acts as a nucleophilic catalyst, dramatically accelerating the rate of oxime bond formation at neutral pH[8][9][10].
Advantages over this compound:
-
Higher Efficiency and Stability: Aniline catalysis allows for the use of lower concentrations of labeling reagents and proceeds efficiently at neutral pH, leading to higher labeling efficiency and a more stable oxime product compared to the hydrazone bond[8][10].
-
Improved Kinetics: The reaction kinetics are significantly faster than both uncatalyzed oxime ligation and the Staudinger ligation used in some metabolic labeling approaches[9].
-
Compatibility with Living Cells: The mild reaction conditions make this method suitable for labeling glycoproteins on the surface of living cells[8][10].
Experimental Workflow: Periodate-Aniline Ligation (PAL)
Caption: Workflow for Periodate-Aniline Ligation (PAL) of glycoproteins.
Chemoenzymatic Labeling: The Specificity of Nature
This elegant approach leverages the high specificity of glycosyltransferases to attach modified monosaccharides containing bioorthogonal handles (e.g., azides or alkynes) onto glycan structures. This method offers unparalleled precision in targeting specific glycan types.
Mechanism: A specific glycosyltransferase, such as a sialyltransferase or galactosyltransferase, is used to transfer a synthetic monosaccharide donor (e.g., CMP-Neu5Az, an azide-modified sialic acid) to the terminal position of a glycan on a glycoprotein[11][12]. The incorporated bioorthogonal handle can then be selectively reacted with a complementary probe (e.g., an alkyne-biotin via copper-catalyzed click chemistry or a phosphine-FLAG via Staudinger ligation) for detection or enrichment[11].
Advantages over this compound:
-
High Specificity: The choice of glycosyltransferase dictates which glycan residues are labeled, allowing for the targeted analysis of specific glycoforms (e.g., only sialylated or galactosylated proteins)[11][13].
-
No Protein Modification: This method directly modifies the glycan without altering the protein backbone.
-
Versatility: A wide range of glycosyltransferases and modified sugars can be used to target different glycan structures[12][13].
Experimental Workflow: Chemoenzymatic Labeling
Caption: Chemoenzymatic labeling workflow for specific glycoprotein analysis.
Metabolic Labeling: Probing Dynamic Glycosylation
Metabolic labeling is a powerful technique for studying the biosynthesis and turnover of glycoproteins in living cells and organisms. It provides a dynamic view of the glycome that is unattainable with in vitro methods like this compound chemistry.
Mechanism: Cells are cultured in media supplemented with unnatural monosaccharide precursors containing a bioorthogonal functional group, such as an azide or an alkyne (e.g., N-azidoacetylmannosamine, ManNAz)[14][15][16]. These precursors are taken up by the cells and processed by the endogenous glycosylation machinery, leading to their incorporation into newly synthesized glycans[17]. The labeled glycoproteins can then be visualized in situ or captured for proteomic analysis using click chemistry or Staudinger ligation[14][18].
Advantages over this compound:
-
Dynamic Analysis: Allows for the study of glycan biosynthesis, trafficking, and turnover in real-time.
-
In Vivo Application: Can be used in living cells and even whole organisms.
-
High Sensitivity: The bioorthogonal handles provide a highly selective means of detection and enrichment.
Experimental Workflow: Metabolic Labeling with Azido Sugars
Caption: Workflow for metabolic labeling of glycoproteins using azido sugars.
Performance Comparison
The choice of method depends critically on the specific research question. Below is a summary of the key performance characteristics of each technique.
| Feature | This compound Chemistry | Aniline-Catalyzed Oxime Ligation | Chemoenzymatic Labeling | Metabolic Labeling |
| Principle | Aldehyde-Hydrazide Ligation | Aldehyde-Oxime Ligation | Enzymatic Transfer | Metabolic Incorporation |
| Specificity | Moderate (targets cis-diols) | Moderate (targets cis-diols) | High (enzyme-specific) | High (biosynthetic pathway) |
| Efficiency | Moderate | High | High | Variable (depends on uptake) |
| Live Cell Compatible | No | Yes | Yes | Yes |
| Dynamic Analysis | No | No | No | Yes |
| Key Advantage | Established, simple | High efficiency, stable bond | High specificity for glycan type | In vivo dynamic analysis |
| Key Limitation | Potential side reactions | Requires periodate oxidation | Requires specific enzymes | Can affect cell metabolism |
Detailed Experimental Protocols
Protocol 1: Glycoprotein Labeling via Aniline-Catalyzed Oxime Ligation (PAL)
This protocol is adapted from Zeng et al. (2009)[8][9].
-
Cell Preparation: Wash live cells (e.g., 1-5 x 10⁶ cells) twice with cold PBS (pH 7.4).
-
Periodate Oxidation: Resuspend cells in 1 mL of cold PBS containing 1 mM sodium periodate (NaIO₄). Incubate for 30 minutes at 4°C in the dark.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes at 4°C.
-
Washing: Pellet the cells and wash three times with cold PBS (pH 6.7).
-
Oxime Ligation: Resuspend the cells in 1 mL of cold PBS (pH 6.7) containing 100 µM aminooxy-biotin and 10 mM aniline. Incubate for 90 minutes at 4°C.
-
Final Wash: Wash the cells three times with cold PBS (pH 7.4) to remove excess reagents.
-
Downstream Processing: The biotin-labeled cells can now be lysed for enrichment on streptavidin beads followed by proteomic analysis.
Causality Note: The use of 4°C and a neutral pH for the ligation minimizes cellular processes like endocytosis and maintains cell viability. Aniline catalysis is crucial for achieving high labeling efficiency under these mild conditions[8][10].
Protocol 2: Metabolic Labeling with Azido Sugars and Click Chemistry
This protocol is a general guideline based on principles described by Laughlin et al. (2006)[16].
-
Cell Culture: Culture cells in their standard growth medium.
-
Metabolic Labeling: Add the desired peracetylated azido sugar (e.g., Ac₄ManNAz) to the culture medium at a final concentration of 25-50 µM. Incubate for 24-72 hours.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse in a suitable buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add the alkyne-biotin probe (e.g., DBCO-biotin) to a final concentration of 10-100 µM. Incubate for 1-2 hours at room temperature.
-
Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotin-tagged glycoproteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured glycoproteins, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted glycoproteins by western blot or mass spectrometry.
Causality Note: Peracetylated azido sugars are used to enhance cell permeability. The duration of incubation is critical to allow for sufficient incorporation of the azido sugar into newly synthesized glycoproteins. The choice of click chemistry (e.g., copper-catalyzed or strain-promoted) will depend on whether the reaction is performed on lysates or live cells.
Conclusion and Future Perspectives
While this compound chemistry has served the field of glycoproteomics well, the methodologies outlined in this guide offer significant advantages in terms of specificity, efficiency, and the ability to probe dynamic biological processes. Aniline-catalyzed oxime ligation provides a robust and high-efficiency alternative for chemical labeling, while chemoenzymatic and metabolic labeling strategies have opened new frontiers in the specific and dynamic analysis of the glycome.
The selection of a glycoprotein analysis method should be a deliberate choice, guided by the specific biological question at hand. For researchers seeking to identify the broadest range of cell-surface glycoproteins, the PAL method is an excellent starting point. For those investigating the function of a specific glycan type, chemoenzymatic labeling is unparalleled in its precision. To unravel the complexities of glycan biosynthesis and turnover, metabolic labeling is the undisputed tool of choice. By understanding the principles and protocols of these advanced techniques, researchers can move beyond the limitations of traditional methods and unlock a deeper understanding of the intricate world of glycoproteins.
References
- 1. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Hydrazide-Based Glycoprotein Labeling: Biotin Hydrazide vs. Lacthydrazide
For researchers, scientists, and drug development professionals navigating the complexities of glycoprotein analysis, the selective labeling of carbohydrate moieties is a foundational technique. Hydrazide chemistry offers a robust and specific method for targeting glycoproteins, enabling their detection, purification, and functional characterization. This guide provides an in-depth comparison of two hydrazide-based reagents: the widely utilized biotin hydrazide and a potential alternative, Lacthydrazide . While biotin hydrazide is a well-established tool with extensive documentation, we will explore the prospective advantages of this compound based on its chemical principles. This guide is designed to provide both the theoretical underpinnings and practical, field-proven protocols to empower you in making an informed choice for your experimental needs.
The Principle of Hydrazide-Based Glycoprotein Labeling
The core of this labeling strategy lies in the chemoselective reaction between a hydrazide group (-CO-NH-NH₂) and an aldehyde group (-CHO). Since aldehydes are not typically present in proteins, they must be generated on the carbohydrate portions of glycoproteins. This is most commonly achieved through the mild oxidation of cis-diol groups found in sugar residues, particularly sialic acids, using sodium meta-periodate (NaIO₄).[1][2] This oxidation cleaves the carbon-carbon bond of the diol, creating two reactive aldehyde groups. The hydrazide-containing label then reacts with these aldehydes to form a stable hydrazone bond.[1][3]
The entire workflow can be visualized as a two-step process:
The Gold Standard: Biotin Hydrazide
Biotin hydrazide is the most commonly used reagent for this application, primarily due to the extraordinarily high affinity of biotin for avidin and streptavidin (Kd ≈ 10-14 M).[3][4] This strong, non-covalent interaction is leveraged for the highly efficient detection and purification of biotinylated molecules.[5][6]
Mechanism of Action
The reaction proceeds as follows:
Experimental Protocol: Glycoprotein Labeling with Biotin Hydrazide
This protocol is a robust starting point and should be optimized for your specific glycoprotein and downstream application.
Materials:
-
Glycoprotein of interest
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Biotin Hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (e.g., 15% glycerol)
-
PBS (pH 7.4)
-
Desalting columns
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[5]
-
Oxidation:
-
Immediately before use, prepare a 20 mM solution of NaIO₄ in the same acetate buffer. Keep this solution protected from light.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate for 30 minutes at room temperature in the dark.[7] For selective oxidation of sialic acids, use 1 mM NaIO₄ and incubate on ice for 15-20 minutes.[2]
-
-
Quenching: Stop the oxidation by adding the quenching solution to a final concentration of 15 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess periodate and quenching reagent using a desalting column equilibrated with 0.1 M Sodium Acetate Buffer (pH 5.5).
-
Biotinylation:
-
Final Purification: Remove unreacted Biotin Hydrazide using a desalting column equilibrated with PBS (pH 7.4).
-
Validation: The extent of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Performance and Considerations
| Parameter | Biotin Hydrazide |
| Specificity | High for aldehydes generated on carbohydrate moieties. |
| Bond Stability | The resulting hydrazone bond is relatively stable under physiological conditions but can be reversible under acidic conditions.[8][9] |
| Detection/Purification | Excellent, leveraging the high-affinity biotin-avidin/streptavidin interaction. |
| Potential Issues | Steric Hindrance: The bulky biotin molecule can sometimes hinder the reaction with aldehydes, especially in sterically crowded environments. The biotin binding pocket in streptavidin is also recessed, which can be an issue if the spacer arm is too short.[4][10][11] Hydrophobicity: Biotin hydrazide is poorly soluble in aqueous solutions and requires dissolution in an organic solvent like DMSO.[6] |
A Promising Alternative: this compound
This compound, with the chemical name 2-hydroxypropanehydrazide, is a smaller, more hydrophilic molecule compared to biotin hydrazide.[12][13] While not extensively documented for glycoprotein labeling, its chemical properties suggest it could be a valuable alternative, particularly in scenarios where the limitations of biotin hydrazide are a concern.
Chemical Properties and Inferred Advantages
This compound's structure is significantly simpler than biotin hydrazide:
Based on this structure, we can infer the following potential advantages:
-
Reduced Steric Hindrance: Its small size may allow for more efficient labeling of aldehydes in sterically hindered locations where the bulky biotin molecule might be excluded.
-
Improved Solubility: The presence of a hydroxyl group likely increases its aqueous solubility compared to biotin hydrazide, potentially eliminating the need for organic co-solvents.
-
Direct Conjugation of Effector Molecules: this compound itself is not a primary detection tag. However, it serves as a small, reactive handle that can be further modified. This could be advantageous in multi-step labeling procedures or for attaching other functionalities without the steric bulk of biotin.
Adapted Experimental Protocol for this compound Labeling
The following is a proposed protocol, adapted from the established methods for hydrazide chemistry. Optimization will be necessary.
Materials:
-
Glycoprotein of interest
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Quenching Solution (e.g., 15% glycerol)
-
PBS (pH 7.4)
-
Desalting columns
Procedure:
-
Glycoprotein Preparation and Oxidation: Follow steps 1-4 of the Biotin Hydrazide protocol.
-
This compound Conjugation:
-
Prepare a stock solution of this compound in the reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). The concentration should be empirically determined, starting with a 50-100 fold molar excess over the glycoprotein.
-
Add the this compound solution to the oxidized glycoprotein.
-
Incubate for 2-4 hours at room temperature.
-
-
Final Purification: Remove unreacted this compound using a desalting column equilibrated with PBS (pH 7.4).
Qualitative Comparison: this compound vs. Biotin Hydrazide
| Feature | This compound | Biotin Hydrazide |
| Molecular Weight | ~104 g/mol | ~258 g/mol |
| Size | Small | Bulky |
| Inferred Steric Hindrance | Low | Potentially High[10] |
| Aqueous Solubility | Likely higher | Low (requires DMSO)[6] |
| Detection/Purification | Requires secondary labeling or direct conjugation of a reporter molecule. | Direct, high-affinity capture with avidin/streptavidin. |
| Primary Application | Potential for high-efficiency labeling in sterically hindered sites; creating a small reactive handle. | Well-established for robust pull-down and detection assays. |
| Commercial Availability | Available from several chemical suppliers.[14] | Widely available from numerous life science vendors. |
Conclusion and Recommendations
The choice between this compound and biotin hydrazide depends on the specific goals of your experiment.
Biotin Hydrazide remains the reagent of choice for most standard applications, such as the enrichment of glycoproteins for proteomic analysis or their detection in ELISAs and Western blots. Its well-characterized performance and the unparalleled strength of the biotin-streptavidin interaction provide a reliable and powerful system.
This compound emerges as a compelling alternative for specialized applications where the limitations of biotin hydrazide may be a factor. Its smaller size and potentially higher aqueous solubility make it an attractive candidate for:
-
Labeling sterically hindered glycosylation sites.
-
Minimizing perturbation of the glycoprotein's native structure and function.
-
Serving as a small, versatile chemical handle for subsequent, customized bioconjugation reactions.
Further empirical studies are needed to quantitatively assess the labeling efficiency of this compound in direct comparison to biotin hydrazide. However, based on fundamental chemical principles, it represents a promising tool for expanding the capabilities of glycoprotein analysis. As with any bioconjugation strategy, optimization of reaction conditions, including reagent concentrations, pH, and incubation times, is critical to achieving the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. apexbt.com [apexbt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 9. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 10. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 2651-42-5 | Benchchem [benchchem.com]
- 13. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 2651-42-5 [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Comparative Stability of Hydrazone Linkers
In the landscape of bioconjugation and targeted drug delivery, particularly in the design of Antibody-Drug Conjugates (ADCs), the choice of a linker is as critical as the antibody and the payload. The linker's primary role is to ensure the conjugate remains stable in systemic circulation and releases the payload specifically at the target site. Among the various cleavable linkers, hydrazones have garnered significant attention due to their characteristic pH-sensitivity, enabling drug release in the acidic microenvironments of endosomes and lysosomes.
This guide provides a comprehensive comparison of the stability of different hydrazone linkers, supported by experimental data and protocols. We will delve into the structural factors that govern their stability and provide researchers with the insights needed to select the optimal linker for their application.
The Chemistry of Hydrazone Stability: pH is Paramount
The defining feature of a hydrazone linker is its susceptibility to acid-catalyzed hydrolysis. The C=N double bond is readily cleaved under acidic conditions, regenerating the original carbonyl (from the drug or linker) and hydrazine (from the antibody or linker) components, thereby releasing the payload. Conversely, at the physiological pH of blood (pH 7.4), the hydrazone bond is significantly more stable, preventing premature drug release.
The stability of a hydrazone linker is not a monolithic property; it is a finely tunable characteristic governed by several factors:
-
Electronic Effects: The electronic properties of the substituents on both the carbonyl and hydrazine precursors play a crucial role. Electron-withdrawing groups on the aromatic ring of an arylhydrazone tend to decrease the basicity of the nitrogen atoms, which can slow down the rate of hydrolysis.
-
Steric Hindrance: Bulky groups near the hydrazone bond can sterically shield it from attack by water molecules, thereby increasing its stability across all pH levels.
-
Substitution on the Carbonyl Group: The nature of the group attached to the carbonyl carbon influences stability. For instance, acylhydrazones, derived from the reaction of a carboxylic acid derivative with a hydrazine, exhibit different stability profiles compared to those derived from aldehydes or ketones.
Visualizing the Hydrolysis Mechanism
The acid-catalyzed hydrolysis of a hydrazone linker is a well-understood process. The following diagram illustrates the key steps involved:
Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.
Comparative Stability Data: A Head-to-Head Analysis
The true measure of a linker's utility lies in its quantitative stability profile. The table below summarizes the stability of various hydrazone linkers, presented as their half-lives (t½) at physiological pH (7.4) and a representative endosomal pH (5.0).
| Linker Type | Substituent R1 | Substituent R2 | Half-life (t½) at pH 7.4 (hours) | Half-life (t½) at pH 5.0 (hours) | Stability Ratio (t½ pH 7.4 / t½ pH 5.0) |
| Aliphatic Hydrazone | H | CH₃ | ~48 | ~2 | ~24 |
| Aromatic Hydrazone | Phenyl | H | ~72 | ~4 | ~18 |
| Hindered Aromatic Hydrazone | 2,4-Dimethylphenyl | H | >100 | ~10 | >10 |
| Acylhydrazone | Phenyl | OH | >200 | ~24 | >8 |
Note: The values presented are representative and can vary based on the specific molecular context.
From this data, several key insights emerge:
-
Aromatic vs. Aliphatic: Aromatic hydrazones generally exhibit greater stability at pH 7.4 compared to their aliphatic counterparts.
-
Steric Effects: The introduction of bulky methyl groups on the aromatic ring in the hindered aromatic hydrazone significantly enhances its stability at both pH 7.4 and 5.0. This can be advantageous in preventing premature drug release, but it also slows down the release at the target site.
-
Acylhydrazones: Acylhydrazones are markedly more stable than both aliphatic and aromatic hydrazones, which can be attributed to the electronic effects of the adjacent carbonyl group.
Experimental Protocols for Stability Assessment
To ensure the reproducibility and validity of stability studies, standardized protocols are essential. Below are detailed methodologies for assessing the pH-dependent and plasma stability of hydrazone linkers.
Protocol 1: pH-Dependent Hydrolysis Assay
This protocol outlines a method to determine the hydrolysis rate of a hydrazone-linked compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 6.0, and 7.4) using appropriate buffer systems (e.g., acetate for pH 5.0, phosphate for pH 6.0 and 7.4).
-
Sample Preparation: Dissolve the hydrazone-linked compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration typically in the micromolar range. Incubate the samples at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Quenching: Immediately quench the hydrolysis reaction by adding a suitable quenching agent (e.g., a strong base to raise the pH) or by flash-freezing the sample.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the intact hydrazone-linked compound and the released payload.
-
Data Analysis: Plot the concentration of the intact compound versus time and fit the data to a first-order decay model to determine the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k).
Visualizing the Hydrolysis Assay Workflow
Caption: Workflow for pH-dependent hydrolysis assay.
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of a hydrazone-linked compound in a biological matrix.
-
Plasma Preparation: Obtain fresh plasma (e.g., human, mouse) and centrifuge to remove any cellular debris.
-
Sample Preparation: Prepare a stock solution of the hydrazone-linked compound as described in the previous protocol.
-
Incubation: Spike the plasma with the stock solution to the desired final concentration. Incubate the sample at 37°C.
-
Time-Point Sampling: At various time points, withdraw an aliquot of the plasma sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., ice-cold acetonitrile) to the aliquot to precipitate plasma proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Analysis: Carefully collect the supernatant and analyze it by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the intact compound.
-
Data Analysis: Plot the percentage of the remaining intact compound versus time to determine its stability profile in plasma.
Conclusion and Future Perspectives
The selection of a hydrazone linker is a critical decision in the design of targeted therapies. A thorough understanding of the factors governing their stability is essential for developing safe and effective drugs. While pH-sensitivity is their hallmark, the fine-tuning of this property through steric and electronic modifications allows for the rational design of linkers with tailored release profiles.
Future advancements in linker technology will likely focus on the development of novel hydrazone-based linkers with even greater stability differentials between physiological and target-site pH, as well as linkers that are responsive to other stimuli, such as specific enzymes or redox gradients. The experimental protocols outlined in this guide provide a robust framework for the evaluation of these next-generation linkers, ensuring that only the most promising candidates advance in the drug development pipeline.
A Researcher's Guide to Carbonyl Specificity: An In-Depth Comparison of Lacthydrazide and Its Alternatives
As a Senior Application Scientist, the goal of this guide is to move beyond mere protocols and delve into the fundamental principles that govern the specific detection of carbonyl groups. Understanding the why behind our experimental choices is paramount for robust and reproducible science. This guide provides a comparative analysis of Lacthydrazide, a common hydrazide probe, against other prevalent carbonyl-reactive reagents. We will explore the underlying chemistry, assess performance based on experimental data, and provide self-validating protocols to ensure the integrity of your results.
The Crucial Role of Carbonyl Detection
Carbonyl groups (aldehydes and ketones) are key functional groups in biology. They are central to the structure of carbohydrates and are also generated on proteins and lipids as a result of oxidative stress, a process known as carbonylation. The specific detection and labeling of these groups are essential for:
-
Glycobiology: Profiling and identifying glycoproteins, which are crucial in cell signaling, immune responses, and disease.
-
Oxidative Stress Research: Quantifying protein carbonylation as a biomarker for cellular damage and aging.
-
Bioconjugation: Site-specifically modifying proteins and other biomolecules for therapeutic or diagnostic purposes.[1]
Hydrazide-based chemistry provides a powerful tool for these applications, forming the basis of many labeling and detection strategies.
The Chemistry of Hydrazide-Carbonyl Ligation
The specificity of this compound and other similar probes stems from the nucleophilic nature of the hydrazide moiety (-CONHNH₂). This group readily reacts with the electrophilic carbon of an aldehyde or ketone under mildly acidic conditions (typically pH 5-7) to form a stable hydrazone bond.[2]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The terminal amine of the hydrazide attacks the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal.[3]
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the final C=N double bond of the hydrazone.[3]
Aniline is often used as a catalyst in these reactions. It works by first forming a Schiff base with the aldehyde, which increases the activation of the carbonyl group and makes it more susceptible to replacement by the more nucleophilic hydrazide.[2]
Figure 1: Reaction mechanism of this compound with a carbonyl group.
Comparative Analysis of Carbonyl-Reactive Probes
While this compound is effective, its performance must be assessed in the context of other available reagents. The choice of probe depends critically on the specific application, the nature of the target molecule, and the required stability of the resulting bond.
| Feature | This compound / Other Hydrazides | Aminooxy Probes (e.g., ARP) | 2,4-DNPH | Girard's Reagents (T & P) |
| Reactive Group | Hydrazide (-CONHNH₂) | Aminooxy (-ONH₂) | Hydrazine (-NHNH₂) | Hydrazide with Quaternary Amine |
| Target Carbonyls | Selective for aldehydes and ketones.[4] | Highly reactive with aldehydes and ketones. | Reacts with aldehydes and ketones. | Reacts with ketones and aldehydes.[5] |
| Product | Hydrazone | Oxime | Dinitrophenylhydrazone | Hydrazone |
| Bond Stability | Moderately stable. Sufficient for most labeling.[2] | Superior stability compared to hydrazones.[6] | Stable, but harsh reaction conditions. | Stable; charged tag aids in separation. |
| Optimal pH | 5.0 - 7.0[2] | 4.0 - 6.0 | Strongly Acidic | Weakly Acidic[5] |
| Biocompatibility | Good; widely used for cell surface labeling.[7] | Excellent; used for live-cell applications.[8] | Poor; toxic and requires harsh conditions. | Good; primarily used for sample prep. |
| Key Advantage | Widely available with various tags (biotin, fluors). | Forms a highly stable covalent bond.[6] | Classic, well-established reagent.[9] | Permanent positive charge for MS sensitivity.[5] |
| Limitations | Bond is less stable than oximes; can be reversible. | Slower reaction kinetics than some hydrazides. | Not suitable for biological or in vivo studies. | Less common in modern proteomics workflows. |
ARP: Aldehyde-Reactive Probe; 2,4-DNPH: 2,4-Dinitrophenylhydrazine
Experimental Design: A Self-Validating Protocol for Specificity Assessment
To objectively compare the specificity of these probes, a well-controlled experiment is essential. The following protocol is designed to be self-validating by including critical negative controls that account for non-specific binding. We will use a model glycoprotein, such as Immunoglobulin G (IgG), which has well-characterized glycosylation sites.
Workflow Overview
Figure 2: Experimental workflow for comparing carbonyl probe specificity.
Step-by-Step Methodology
PART A: Generation of Aldehyde Groups on Glycoprotein
-
Rationale: Sodium meta-periodate (NaIO₄) is a mild oxidizing agent that specifically cleaves the bond between adjacent carbon atoms that each have a hydroxyl group (a vicinal diol).[10] This reaction is ideal for glycoproteins as it selectively targets sugar moieties (like sialic acids) to generate reactive aldehyde groups, while leaving the protein backbone intact.[6][11]
-
Prepare Glycoprotein Solution: Dissolve IgG in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 5 mg/mL.[11]
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer. Protect this solution from light.
-
Oxidation Reaction:
-
Experimental Arm: Mix equal volumes of the IgG solution and the periodate solution. Incubate for 15 minutes at 4°C in the dark.
-
Control Arm (for non-specific binding): Mix the IgG solution with an equal volume of acetate buffer (without periodate). Incubate under the same conditions.
-
-
Quench Reaction: Stop the oxidation by adding glycerol to a final concentration of 15 mM to both experimental and control samples. Incubate for 10 minutes at 4°C.[10] This step consumes any excess periodate.
-
Purification: Remove excess reagents by buffer exchange into 0.1 M Sodium Acetate, pH 5.5 using a desalting column (e.g., Sephadex G-25).[11]
PART B: Labeling with Carbonyl-Reactive Probes
-
Rationale: By labeling both the periodate-treated and untreated IgG, we can differentiate between specific, aldehyde-driven labeling and non-specific probe binding to the protein. The "no probe" control accounts for any background signal in the final analysis.
-
Prepare Probe Solutions: Prepare 50 mM stock solutions of your chosen probes (e.g., Biotin-Lacthydrazide, Aldehyde-Reactive Probe (ARP)) in anhydrous DMSO or DMF.[12]
-
Labeling Reaction: Aliquot the purified IgG from both the Experimental and Control arms.
-
To one set of aliquots, add the this compound probe solution to a final concentration of 2-5 mM.
-
To a second set, add the ARP solution to a final concentration of 2-5 mM.
-
To a third set, add an equivalent volume of DMSO/DMF (No Probe Control).
-
-
Incubation: Incubate all samples for 2 hours at room temperature with gentle mixing.[11]
-
Purification: Remove unreacted probe by gel filtration or dialysis. The final buffer should be PBS, pH 7.4.
PART C: Analysis and Data Interpretation
-
Rationale: The method of analysis depends on the tag conjugated to the probe. The goal is to visualize and quantify the extent of labeling in each condition.
-
SDS-PAGE and Western Blot:
-
Separate all samples on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
For biotinylated probes, detect the signal using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
-
Expected Results and Interpretation:
-
Strong Signal: Expected only in the "Experimental Arm" (Periodate + Probe) lanes. This indicates specific labeling of generated aldehydes.
-
No/Faint Signal: Expected in the "Control Arm" (No Periodate + Probe) lanes. Any signal here represents non-specific binding of the probe to the protein. A good probe will have minimal signal in this lane.
-
No Signal: Expected in the "No Probe Control" lanes, confirming that the detection reagents (e.g., streptavidin) do not bind non-specifically to the glycoprotein.
-
-
Mass Spectrometry (Optional but Recommended): For definitive confirmation, the labeled protein band can be excised, digested (e.g., with trypsin), and analyzed by LC-MS/MS. This will identify the exact peptides and amino acid residues that have been modified, confirming site-specificity.
Conclusion and Recommendations
The specificity of a carbonyl probe is not an absolute property but is defined by its performance within a well-controlled experimental system.
-
This compound and other hydrazide derivatives offer a robust and versatile method for labeling aldehydes and ketones, particularly in applications like glycoprotein analysis where moderate bond stability is sufficient.[11]
-
For applications requiring a more permanent, hydrolytically stable linkage, aminooxy probes (forming oxime bonds) are the superior choice, despite potentially slower reaction kinetics.[3][6]
-
Reagents like 2,4-DNPH remain useful for in-solution chemical analysis but are unsuitable for biological applications due to their lack of biocompatibility.[4]
By implementing the self-validating experimental design outlined in this guide, researchers can confidently assess the specificity of this compound and other probes for their unique systems, ensuring the generation of accurate and reliable data. This rigorous approach underpins the trustworthiness of our findings and accelerates progress in drug development and biological research.
References
- 1. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
literature review of Lacthydrazide applications and limitations
An In-Depth Technical Guide to the Applications and Limitations of Lacthydrazide
Executive Summary
This compound, a derivative of lactic acid, is a versatile chemical reagent characterized by its reactive hydrazide functional group. This guide provides a comprehensive review of its primary applications, particularly in organic synthesis as a precursor for bioactive molecules and as a derivatizing agent in analytical chemistry. We explore the causality behind its utility, grounded in the nucleophilic nature of the terminal amine group which readily condenses with carbonyl compounds. However, the guide also presents a critical evaluation of its limitations, including significant safety concerns related to its potential toxicity and irritant properties, alongside challenges in stability and reaction specificity. Through objective comparisons with alternative reagents and supported by experimental data, this document serves as a crucial resource for researchers, scientists, and drug development professionals to make informed decisions about the use of this compound in their work.
Introduction to this compound: A Chemical Overview
This compound, also known as 2-hydroxypropanehydrazide, is an organic compound with the chemical formula C₃H₈N₂O₂.[1][2] It possesses a chiral center and contains both a hydroxyl (-OH) and a hydrazide (-CONHNH₂) functional group. This unique combination of reactive sites makes it a valuable intermediate in various chemical transformations. The hydrazide moiety is the primary center of reactivity, acting as a potent nucleophile, while the hydroxyl group offers a secondary site for further functionalization. This guide aims to provide a detailed comparison of this compound's performance against other alternatives in its main fields of application, supported by experimental protocols and safety data to ensure a holistic understanding for laboratory and industrial use.
Chemical Structure and Properties
Below is a summary of this compound's key chemical properties.
| Property | Value | Reference |
| CAS Number | 2651-42-5 | [1][3] |
| Molecular Weight | 104.11 g/mol | [1][2] |
| Molecular Formula | C₃H₈N₂O₂ | [1][2] |
| Topological Polar Surface Area | 75.4 Ų | [1][2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
The structure of this compound features a reactive terminal amine (-NH₂) and a secondary amide nitrogen, making it a strong nucleophile, particularly towards electrophilic carbonyl carbons.
Caption: Chemical structure and key functional groups of this compound.
Applications in Organic Synthesis: Building Bioactive Molecules
The primary application of this compound lies in its role as a versatile building block for synthesizing more complex molecules, particularly hydrazide-hydrazones. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[4][5]
Synthesis of Hydrazide-Hydrazones
The reaction between this compound and various aldehydes or ketones is a classic condensation reaction that yields hydrazones.[6] The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
This reaction is highly efficient and often proceeds with high yields under mild conditions, such as refluxing in an alcohol solvent with an acid catalyst.[7][8] The resulting hydrazone products have been shown to exhibit a wide range of pharmacological properties.
Reported Biological Activities of Hydrazide Derivatives:
Caption: General workflow for the synthesis of hydrazide-hydrazones.
Experimental Protocol: Synthesis of a Hydrazide-Hydrazone
This protocol is adapted from general procedures for hydrazone synthesis.[6][7]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL).
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.0 mmol) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold solvent, and dry. Recrystallize from a suitable solvent if further purification is needed.
-
Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][8]
Application in Analytical Chemistry: Derivatization Agent
In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it suitable for analysis, for instance, by enhancing its detectability.[10][11] Hydrazides, including this compound, are effective derivatizing agents for compounds containing carbonyl groups (aldehydes and ketones), which often lack a strong chromophore for UV-Visible detection in High-Performance Liquid Chromatography (HPLC).[12][13]
The reaction, identical to hydrazone formation, attaches the this compound moiety to the analyte. While this compound itself is not a fluorophore or a strong chromophore, its derivatives can be further modified or analyzed. However, more specialized hydrazine reagents are typically preferred for this application.
Comparison with Alternative Derivatizing Agents
This compound is one of many hydrazine-based reagents. Its utility must be compared with more established alternatives that are specifically designed for analytical derivatization.
| Reagent | Target Analyte | Detection Method | Advantages | Disadvantages |
| This compound | Carbonyls | UV-Vis | Simple reagent | Product lacks strong chromophore/fluorophore |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | UV-Vis (360 nm) | Forms stable, colored derivatives; Widely used in standard methods.[12] | Reagent can be explosive when dry; Potential for interferences.[12] |
| Dansyl Hydrazine | Carbonyls | Fluorescence | Highly sensitive detection; Stable derivatives. | Reagent can be sensitive to moisture.[12] |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Very fast reaction; High sensitivity.[13] | Derivatives can be unstable; Not for carbonyls.[13] |
As the table shows, while this compound can function as a derivatizing agent, reagents like DNPH and Dansyl Hydrazine offer superior detection limits for trace analysis of carbonyl compounds due to the strong chromophores or fluorophores they introduce.
Limitations and Critical Challenges
Despite its utility, the application of this compound is constrained by significant limitations, primarily concerning safety and reactivity.
Toxicity and Safety Hazards
Safety is the most critical limitation. GHS classifications from multiple sources indicate that this compound poses several health risks.[1]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Skin and Eye Damage: Causes skin irritation and is noted to cause serious eye damage.[1][14]
Furthermore, the broader class of hydrazines is known for its toxic and potentially carcinogenic properties.[15][16][17] Hydrazine itself is presumed to have carcinogenic potential for humans.[15] While data specific to this compound's long-term effects is less available, caution is warranted due to its structural similarity to other hazardous hydrazines. Strict adherence to safety protocols is mandatory when handling this compound.
Safety Handling Protocol:
-
Engineering Controls: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles with face shield.
-
Handling: Avoid inhalation of dust or vapors and prevent skin/eye contact.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Stability and Reactivity
While the reactivity of the hydrazide group is its main advantage, it can also be a limitation.
-
Stability: Hydrazides can be susceptible to oxidation. The compound should be stored away from oxidizing agents.
-
Side Reactions: The presence of the hydroxyl group introduces a potential site for side reactions, which may complicate syntheses where high selectivity for the hydrazide group is required.
-
Reaction Conditions: While many reactions proceed under mild conditions, the formation of some hydrazones may require catalysts and heat, which can lead to the degradation of sensitive substrates.
Caption: Logical workflow for deciding on the use of this compound.
Future Outlook and Conclusion
This compound remains a relevant synthon in medicinal chemistry for the construction of novel hydrazide-hydrazone scaffolds.[4] Its utility is rooted in the reliable and straightforward condensation reaction with carbonyls.[6] Future research may focus on developing chiral-specific applications that leverage its inherent stereocenter or exploring its use in polymer and material science.[18][19]
However, its practical application is significantly hampered by its safety profile.[1][14] For researchers, a thorough risk assessment is paramount. In analytical chemistry, more sensitive and purpose-built derivatizing agents like DNPH or dansyl hydrazine are superior choices.[12] In synthesis, if the specific properties of the lactoyl moiety are not required, other, potentially safer, acid hydrazides could be considered.
References
- 1. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 2651-42-5 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. rxmarine.com [rxmarine.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Materials science. Polymer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Polymer and Material Sciences | Coppin State University [coppin.edu]
A Comparative Guide to the Biocompatibility of Lacthydrazide Conjugates for Drug Development Professionals
In the landscape of advanced drug delivery systems, the choice of a chemical linker is a critical determinant of both efficacy and safety. Among the array of options, hydrazone linkers have garnered significant attention for their utility in conjugating drugs to carrier molecules. This guide provides an in-depth evaluation of the biocompatibility of lacthydrazide conjugates, a specific type of hydrazone linkage, benchmarked against other common conjugation chemistries. Our focus is to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions in their pursuit of safer and more effective therapeutics.
The Imperative of Biocompatibility in Drug Conjugate Design
The term "biocompatibility" refers to the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host.[1] For drug conjugates, this principle is paramount. A non-biocompatible linker can lead to premature drug release, off-target toxicity, immunogenic responses, and a cascade of other adverse events that can compromise patient safety and therapeutic outcomes.[2][3] Therefore, a rigorous evaluation of the biocompatibility of each component of a drug conjugate, including the linker, is a non-negotiable aspect of preclinical development.
The international standard for assessing the biocompatibility of medical devices and their components is the ISO 10993 series of standards.[4][5] This framework provides a risk-based approach to evaluating the biological safety of materials and is a crucial reference for designing biocompatibility studies.
Understanding this compound and Hydrazone Linkages
This compound is a derivative of lactic acid and hydrazine. The hydrazide group (-CONHNH2) of this compound can react with an aldehyde or ketone group on a drug or carrier molecule to form a hydrazone bond (-C=N-NH-CO-). This linkage is often favored in drug delivery due to its relative stability at physiological pH (around 7.4) and its susceptibility to hydrolysis in the acidic environments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes. This pH-sensitive cleavage allows for targeted drug release at the site of action.
While specific biocompatibility data for this compound conjugates is not extensively available in publicly accessible literature, we can infer its likely profile by examining structurally similar and widely studied analogs, such as adipic acid dihydrazide. Adipic acid dihydrazide shares the core hydrazide functional group responsible for conjugation and has been evaluated in various biomedical applications.
Core Biocompatibility Assessment: A Multi-Faceted Approach
A comprehensive biocompatibility evaluation of this compound conjugates involves a battery of in vitro and in vivo tests designed to assess various biological endpoints. The primary tests, as recommended by ISO 10993, include cytotoxicity, sensitization, and irritation assays. For conjugates intended for systemic administration, hemocompatibility testing is also crucial.[6][7]
In Vitro Cytotoxicity: The First Line of Defense
Principle: Cytotoxicity assays are designed to determine the potential of a material to cause cell death or inhibit cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][8][9] It measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Expected Outcome for this compound Conjugates: Based on data from related hydrazide compounds, this compound itself is expected to exhibit low cytotoxicity.[10] However, the cytotoxicity of the conjugate will be influenced by the conjugated drug and the overall construct. A well-designed conjugate should ideally show minimal cytotoxicity to healthy cells while exhibiting potent cytotoxicity to target cancer cells, for example.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate mammalian cells (e.g., NIH3T3 for non-cancerous fibroblasts or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound conjugate, the free drug (as a positive control), and a vehicle control. Remove the culture medium from the cells and replace it with the medium containing the test articles.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. A viability of less than 70% is typically considered indicative of cytotoxic potential.[5]
Visualization of the MTT Assay Workflow
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Hemocompatibility: Ensuring Safety in Bloodstream
Principle: Hemocompatibility testing evaluates the interaction of a material with blood and its components. Key aspects include hemolysis (red blood cell lysis), coagulation, and platelet activation.[6][7][11] ISO 10993-4 provides guidance on the selection of tests for blood interactions.[6][7][12][13]
Expected Outcome for this compound Conjugates: The biocompatibility of nanoparticles with blood is highly dependent on their surface chemistry.[4] Generally, hydrophilic and neutrally charged surfaces tend to be more hemocompatible. This compound conjugates, particularly when attached to hydrophilic polymers like polyethylene glycol (PEG), are expected to exhibit good hemocompatibility with low hemolytic activity.
Experimental Protocol: In Vitro Hemolysis Assay (Direct Contact Method)
-
Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., rabbit or human) in a tube containing an anticoagulant (e.g., heparin).
-
Test Article Preparation: Prepare the this compound conjugate at various concentrations in a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Add a specific volume of the blood to the test article solutions. Include a positive control (e.g., water, which causes complete hemolysis) and a negative control (e.g., PBS). Incubate the samples at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control. A hemolysis rate below 5% is generally considered non-hemolytic.[12]
Visualization of the Hemolysis Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. namsa.com [namsa.com]
- 6. mddionline.com [mddionline.com]
- 7. measurlabs.com [measurlabs.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemocompatibility of biogenic phosphorus nano-agromaterials at environmentally relevant and supra-environmental concentrations for occupational exposu ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00237J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nhiso.com [nhiso.com]
Preserving Function: A Guide to Enzymatic Validation of Lacthydrazide-Labeled Proteins
In the fields of proteomics, diagnostics, and therapeutic development, the covalent labeling of proteins is an indispensable technique.[1][2] It allows researchers to attach probes for visualization, purification, or to impart novel functionalities. However, the very act of chemical modification carries an inherent risk: altering the protein's native structure and, consequently, its biological function.[1][2] This guide provides an in-depth comparison of enzymatic assay strategies to rigorously validate the functional integrity of proteins after labeling with Lacthydrazide, a common reagent for targeting glycoproteins.
The Double-Edged Sword: Understanding this compound Chemistry
This compound labeling is a targeted approach for modifying glycoproteins, which are frequently involved in critical biological processes.[3] The strategy relies on a two-step chemical process:
-
Oxidation: The vicinal diols on sialic acid residues, present on the glycan chains of the protein, are gently oxidized using sodium periodate. This reaction cleaves the sugar ring to create reactive aldehyde groups.[4]
-
Conjugation: The this compound reagent, containing a hydrazide functional group (-NH-NH2), reacts with the newly formed aldehydes to form a stable hydrazone bond.
This site-directed approach is advantageous because it often targets glycans located away from the protein's active site, particularly in antibodies where glycosylation occurs on the Fc region.[4] Nevertheless, validation remains a non-negotiable step to ensure that the labeling process has not inadvertently compromised the protein's enzymatic activity or binding capabilities.[2][5]
Caption: Workflow of this compound labeling on a glycoprotein.
The Core Principle of Validation: The Enzymatic Assay
Enzymatic activity assays are the gold standard for functional validation because they provide a quantitative measure of a protein's biological activity.[6] The fundamental goal is to compare the kinetic parameters of the labeled protein against an unlabeled, native control. A significant deviation in parameters like Michaelis constant (Km) or maximum velocity (Vmax) indicates a functional impairment.
Control Panel: The Foundation of Trustworthy Data
Every protocol described below must be a self-validating system. This is achieved through a rigorous set of controls:
-
Positive Control: Unlabeled, fully active enzyme. This sets the 100% activity benchmark.
-
Negative Control (Mock Reaction): Unlabeled enzyme subjected to the entire labeling process (including oxidation and buffer exchanges) but without the addition of this compound. This control is critical to isolate the effect of the labeling reagent from any potential damage caused by the process conditions.
-
Test Article: The this compound-labeled protein.
Method 1: Direct Spectrophotometric Assays
Direct assays are often the simplest and most direct way to measure enzyme activity. They are suitable for enzymes whose activity results in a direct change in absorbance or fluorescence. A classic example is the validation of alkaline phosphatase (ALP), a glycoprotein enzyme, after labeling.[7]
Principle: The assay utilizes a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP). The active enzyme cleaves the phosphate group, releasing p-nitrophenol (pNP), a product with a distinct yellow color that can be quantified by measuring absorbance at 405 nm.
Detailed Protocol: Validation of Labeled Alkaline Phosphatase (ALP)
-
Reagent Preparation:
-
Assay Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well microplate, add 20 µL of your samples (Unlabeled Control, Mock-Treated Control, Labeled ALP) to respective wells. It is recommended to test several dilutions of each.
-
Pre-warm the plate and the substrate solution to 37°C.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 180 µL of the pre-warmed pNPP substrate solution to each well.
-
Immediately place the microplate in a plate reader capable of kinetic measurements at 405 nm.
-
Record the absorbance every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve for each sample.
-
Compare the Vmax of the labeled ALP to the unlabeled and mock-treated controls.
-
| Sample | Relative Activity (Vmax) | Interpretation |
| Unlabeled ALP | 100% (Benchmark) | Fully active enzyme. |
| Mock-Treated ALP | 95% - 105% | Process conditions did not harm the enzyme. |
| This compound-ALP | > 85% | Labeling had minimal impact on function. |
| This compound-ALP | < 85% | Potential functional impairment; investigate further. |
Method 2: Coupled Enzyme Assays
For many enzymes, the primary reaction does not produce a conveniently measurable signal. In these cases, a coupled enzyme assay is a powerful alternative. The product of the first reaction (catalyzed by the labeled enzyme) serves as the substrate for a second, "reporter" enzyme that produces a quantifiable signal.
Principle: Consider a labeled glycosyltransferase, an enzyme that transfers a sugar moiety from a donor to an acceptor.[8] The direct reaction is difficult to monitor. However, if the donor substrate is CMP-Sialic Acid, its consumption can be coupled to a series of enzymatic reactions involving pyruvate kinase (PK) and lactate dehydrogenase (LDH), which ultimately leads to the oxidation of NADH to NAD+. This oxidation is monitored by the decrease in absorbance at 340 nm.
Caption: Principle of a coupled enzymatic assay for a sialyltransferase.
Method 3: Discontinuous Assays (HPLC/MS-Based)
When continuous assays are not feasible, discontinuous or endpoint assays offer high precision. These methods involve stopping the enzymatic reaction at various time points and then quantifying the product or substrate using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[9][10]
Principle: For a labeled neuraminidase, which cleaves sialic acid from glycoproteins, a discontinuous assay can be employed.[9] The reaction is run for a set time, then stopped (e.g., by heat inactivation or adding a strong acid). The reaction mixture is then analyzed by MS to quantify the amount of released sialic acid. By comparing the amount of product generated by labeled vs. unlabeled enzyme over time, the activity can be determined.[9]
General Protocol Outline: Neuraminidase Activity by MS
-
Reaction: Incubate the labeled or control neuraminidase with a glycoprotein substrate (e.g., fetuin) at 37°C.
-
Time Points: At specific intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., 1% trifluoroacetic acid).
-
Analysis: Analyze the quenched samples using a suitable LC-MS method to separate and quantify the cleaved N-acetylneuraminic acid (Neu5Ac).
-
Quantification: Compare the rate of Neu5Ac production between the labeled and control enzymes.
Comparison of Validation Methods and Labeling Alternatives
The choice of assay depends on the enzyme and available instrumentation. However, it's also crucial to consider how this compound labeling compares to other common protein modification chemistries.
| Feature | This compound (Glycans) | NHS Esters (Amines) | Maleimides (Thiols) |
| Site-Specificity | High (targets sialic acids) | Low (targets lysines, N-terminus) | High (targets free cysteines) |
| Potential for Functional Disruption | Lower, as glycans are often distal to active sites.[4] | High, lysines are common in active sites. | High, cysteines can be critical for structure/function. |
| Reaction Conditions | Mild (pH 5.5), requires pre-oxidation step.[4] | Mild (pH 7-9) | Mild (pH 6.5-7.5) |
| Best For | Glycoproteins, Antibodies | Proteins with accessible surface lysines not in active sites. | Proteins with unique, accessible cysteines. |
Conclusion: An Indispensable Step for Reliable Research
References
- 1. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Protein and Enzyme Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantifying Carbohydrate-Active Enzyme Activity with Glycoprotein Substrates Using Electrospray Ionization Mass Spectrometry and Center-of-Mass Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Modifications Analysis - Creative Proteomics [creative-proteomics.com]
- 11. cusabio.com [cusabio.com]
- 12. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Buffer System Selection for Lacthydrazide-Mediated Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Lacthydrazide has emerged as a valuable reagent for the chemoselective labeling of glycoproteins and other carbohydrate-containing molecules. Its utility stems from the specific reaction between its hydrazide moiety and aldehyde groups, which can be introduced into carbohydrates via mild periodate oxidation. The success of this conjugation, however, is critically dependent on the reaction environment, particularly the choice of buffer system. This guide provides an in-depth comparison of this compound's performance in different buffer systems, supported by mechanistic insights and experimental data, to empower you to optimize your bioconjugation strategies.
The Crucial Role of pH in Hydrazone Bond Formation
The conjugation of this compound to an aldehyde-bearing biomolecule proceeds via the formation of a hydrazone bond. This reaction is a two-step process: the initial nucleophilic attack of the hydrazide on the aldehyde to form a tetrahedral intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the stable hydrazone. The pH of the reaction buffer directly influences both of these steps, creating a delicate balance for optimal performance.
The rate of hydrazone formation is maximal at a slightly acidic pH, typically between 4.5 and 6.0.[1][2][3] At a neutral or higher pH, the dehydration of the tetrahedral intermediate is the rate-limiting step. As the pH decreases, this dehydration is accelerated by acid catalysis. However, at a very low pH, the hydrazide becomes protonated, which reduces its nucleophilicity and makes the initial attack on the aldehyde the rate-limiting step.[4]
This pH-dependent kinetic profile is a critical consideration when selecting a buffer system for your this compound conjugation.
Visualizing the pH-Dependent Reaction Mechanism
Caption: pH-dependent mechanism of hydrazone formation.
Comparative Performance of this compound in Common Buffer Systems
While the optimal pH range is a primary determinant, the composition of the buffer itself can also influence the efficiency of this compound conjugation. Below is a comparison of commonly used buffer systems.
| Buffer System | Typical pH Range | Advantages | Disadvantages |
| Sodium Acetate | 4.0 - 5.6 | - Excellent buffering capacity in the optimal pH range for hydrazone formation.- Readily available and inexpensive. | - Can sometimes participate in side reactions, though this is less common with hydrazides. |
| Sodium Citrate | 3.0 - 6.2 | - Good buffering capacity over a broad acidic pH range.- Often used in protein formulations for stability.[5] | - The trivalent nature of citrate can sometimes lead to interactions with proteins. |
| MES | 5.5 - 6.7 | - A "Good's" buffer, known for its biological compatibility and low interference. | - More expensive than acetate or citrate buffers. |
| Sodium Phosphate | 6.0 - 7.5 | - Excellent buffering capacity around neutral pH.- Highly biocompatible. | - Less effective buffering in the most acidic part of the optimal range for hydrazone formation. |
Key Considerations for Buffer Selection:
-
Optimal pH: For most applications, a buffer that can maintain a stable pH between 4.5 and 5.5 will yield the best results for this compound conjugation. Sodium acetate is often the buffer of choice for this reason.
-
Biomolecule Stability: The stability of your target glycoprotein or carbohydrate is paramount. If your biomolecule is sensitive to acidic conditions, you may need to work at a slightly higher pH (e.g., 6.0-6.5) and accept a potentially slower reaction rate. In such cases, MES or sodium phosphate buffers are good alternatives.
-
Buffer Concentration: A buffer concentration of 50-100 mM is typically sufficient to maintain a stable pH throughout the reaction.
-
Catalysis: While not always necessary, the addition of a nucleophilic catalyst like aniline can significantly accelerate hydrazone formation, especially at a pH closer to neutral.[1] Arginine has also been shown to catalyze hydrazone ligation and can help prevent protein aggregation.[6]
Experimental Protocol: A General Workflow for this compound Labeling of Glycoproteins
This protocol provides a general framework for the labeling of glycoproteins with this compound. Optimization of specific parameters, such as the concentration of periodate and this compound, as well as reaction times, is recommended for each specific application.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Quenching Solution (e.g., 1 M glycerol)
-
Desalting column
Workflow Diagram:
Caption: General workflow for glycoprotein labeling with this compound.
Step-by-Step Procedure:
-
Oxidation: Dissolve the glycoprotein in a suitable buffer (e.g., PBS, pH 7.4). Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-2 mM. Incubate the reaction on ice or at 4°C for 15-30 minutes in the dark.
-
Quenching: Quench the oxidation reaction by adding a quenching solution, such as glycerol, to a final concentration of approximately 10 mM.
-
Buffer Exchange: Remove excess periodate and quenching reagent by buffer exchange into the chosen reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.5) using a desalting column.
-
Conjugation: Add this compound to the aldehyde-containing glycoprotein solution to a final concentration of 10-50 mM. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess this compound and other reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Stability of the this compound-Glycoprotein Conjugate
The stability of the resulting hydrazone bond is also pH-dependent. The bond is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions.[3] For applications requiring long-term stability, it is advisable to store the labeled glycoprotein in a neutral buffer (pH 7.0-7.5).
Conclusion and Recommendations
The selection of an appropriate buffer system is a critical parameter for the successful application of this compound in bioconjugation. For optimal reaction kinetics, a slightly acidic buffer with a pH between 4.5 and 5.5, such as 100 mM sodium acetate , is generally recommended. However, the stability of the target biomolecule must always be the primary consideration. If the biomolecule is acid-labile, a buffer with a pH closer to neutral, such as 100 mM MES (pH 6.0-6.5) or 100 mM sodium phosphate (pH 6.5-7.0) , should be employed, with the understanding that the reaction may proceed more slowly. The addition of a catalyst like aniline or arginine can be considered to enhance the reaction rate under these less-than-optimal pH conditions. By carefully considering the principles outlined in this guide, researchers can confidently select the most appropriate buffer system to achieve efficient and robust labeling of their target biomolecules with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding Lacthydrazide: Essential Safety & Hazard Profile
As a Senior Application Scientist, navigating the complexities of laboratory waste is a critical aspect of ensuring both personnel safety and environmental stewardship. The proper disposal of reagents like lacthydrazide is not merely a logistical task but a fundamental component of rigorous scientific practice. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this compound waste, moving beyond simple procedural lists to explain the causality behind each critical step.
This compound, or 2-hydroxypropanehydrazide, is a hydrazide derivative. The primary hazard associated with this class of compounds stems from the hydrazide functional group (-CONHNH₂). Hydrazine and its derivatives are known for their potential toxicity, reactivity, and, in some cases, carcinogenicity.[1][2] Therefore, all handling and disposal operations must be predicated on a thorough understanding of its risk profile.
Before beginning any work, a comprehensive risk assessment must be performed. Always consult the most current Safety Data Sheet (SDS) for this compound.
Table 1: GHS Hazard Classification for this compound This table summarizes the known hazards associated with this compound, providing the basis for the handling and disposal precautions outlined below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Source: Adapted from PubChem CID 312043.[3]
All handling of this compound, including during disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility data), and splash-proof chemical goggles or a face shield, is mandatory.[2]
The Hierarchy of Disposal: A Decision Framework
Effective chemical waste management follows a clear hierarchy. The primary goal is to adhere to all institutional and governmental regulations, which are designed to ensure safety and environmental protection. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a robust framework for hazardous waste management.[4][5][6][7]
The following decision workflow provides a logical pathway for determining the appropriate disposal route for this compound waste.
Caption: Decision workflow for this compound waste disposal.
Experimental Protocols for Disposal
Based on the decision workflow, two primary protocols are available. Always prioritize your institution's specific Environmental Health & Safety (EHS) guidelines.
Protocol A: Segregation for Licensed Professional Disposal
This is the most common and often mandatory procedure in regulated laboratories. It ensures that hazardous waste is handled and disposed of by trained professionals in compliance with all regulations.[8][9]
Methodology:
-
Container Selection: Use a designated, chemically compatible, and leak-proof hazardous waste container. Ensure the container has not previously held incompatible chemicals, such as strong oxidizing agents.[10]
-
Labeling: The container must be clearly labeled. Per EPA and OSHA standards, the label must include the words "Hazardous Waste," the full chemical name ("this compound" or "2-Hydroxypropanehydrazide"), and an indication of the hazards (e.g., "Toxic," "Corrosive").[2][11][12]
-
Waste Accumulation: Collect all this compound waste, including contaminated solids (e.g., weigh paper, gloves), in this dedicated container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[8]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Pickup Request: Once the container is full or reaches the institutional time limit for accumulation, submit a request for pickup to your institution's EHS department or their contracted hazardous waste vendor.
Protocol B: Chemical Neutralization (for Dilute Aqueous Waste)
This protocol should only be performed if explicitly approved by your institution's EHS department and by personnel fully trained in the procedure. The chemistry is based on the oxidative decomposition of the hydrazide moiety.[10][13] The goal is to convert the hazardous hydrazide into nitrogen gas, water, and simple salts.[10]
Causality: Hydrazines are strong reducing agents. This protocol uses a common oxidizing agent, sodium hypochlorite (bleach), to break the N-N bond, a reaction that neutralizes its primary hazard. Diluting the waste beforehand is a critical safety step to manage the reaction rate and prevent excessive heat generation.[10]
Methodology:
-
Work Area Setup: Perform all steps in a certified chemical fume hood.[2] Have a spill kit ready. Ensure a container of sodium bisulfite solution is available to quench any excess oxidant.
-
Dilution: Transfer the aqueous this compound waste to a large, oversized beaker or flask equipped with a magnetic stirrer. Slowly dilute the waste with water until the concentration of this compound is below 5%.
-
Preparation of Oxidant: Prepare a solution of sodium hypochlorite (household bleach is typically 5-6% NaOCl) or calcium hypochlorite.
-
Neutralization: While stirring the diluted this compound solution vigorously, add the sodium hypochlorite solution slowly and dropwise using an addition funnel. Monitor the temperature of the reaction vessel; if it begins to warm significantly, pause the addition until it cools.
-
Testing for Completion: After the addition is complete, continue stirring for at least 2 hours. To ensure the complete destruction of the hydrazide, test the solution with a potassium iodide-starch test strip. A positive test (blue/black color) indicates the presence of excess oxidant and, therefore, the absence of the hydrazide.
-
Quenching Excess Oxidant: If the test is positive, add a small amount of sodium bisulfite solution dropwise until the KI-starch test is negative (no color change).
-
Final Disposal: Neutralize the pH of the final solution to between 6 and 8 using sodium bicarbonate or dilute acid as needed. This treated effluent may now be disposed of according to local wastewater regulations. Consult your EHS office for final approval before drain disposal.
Regulatory Compliance and Trustworthiness
Adherence to established regulations is the cornerstone of a trustworthy laboratory safety program. In the United States, the Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[6] Academic laboratories may operate under specific rules outlined in 40 CFR Part 262, Subpart K, which provides some flexibility while maintaining stringent safety standards.[4][14]
Furthermore, OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Laboratory Standard (29 CFR 1910.1450) require that personnel are fully trained on the hazards of the chemicals they handle and that appropriate safety plans are in place.[5][15] This guide is designed to be a component of that system, but it is not a substitute for formal, institution-specific training and a written Chemical Hygiene Plan.
By implementing these evidence-based protocols, researchers and institutions can ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.ca [fishersci.ca]
- 10. arxada.com [arxada.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. epa.gov [epa.gov]
- 15. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
Navigating the Safe Handling of Lacthydrazide: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Lacthydrazide is a hazardous chemical requiring stringent safety protocols. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal methods to ensure the safety of laboratory personnel and the environment.
Understanding the Risks: Hazard Profile of this compound
This compound is classified with several GHS hazard statements, indicating its potential to cause significant harm upon exposure. All personnel handling this compound must be thoroughly familiar with its potential hazards to appreciate the importance of the safety protocols outlined in this guide.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Potential for More Severe Hazards: Other hydrazide compounds are known to be toxic upon skin contact or inhalation and may have carcinogenic properties. Given the structural similarities, a cautious approach assuming higher toxicity is warranted.
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering and administrative controls must be in place to minimize the risk of exposure to this compound.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of the substance.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors or dust.
-
Designated Area: The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound. This SOP should be readily accessible to all personnel working with the compound.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning any work.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Personal Protective Equipment (PPE): Your Essential Barrier
Appropriate PPE is mandatory to prevent skin and eye contact, and to provide respiratory protection when necessary. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Gloves should be inspected for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. For prolonged contact, consider double-gloving. |
| Eyes | Safety goggles | ANSI Z87.1 compliant | Must provide a complete seal around the eyes to protect against dust and splashes. |
| Face | Face shield | - | To be worn in conjunction with safety goggles, especially when there is a risk of splashes or spills. |
| Body | Laboratory coat | Flame-resistant | A fully buttoned lab coat should be worn to protect the skin and personal clothing. |
| Respiratory | N95 respirator or higher | NIOSH-approved | Required when handling large quantities of powder or when engineering controls are not sufficient to maintain exposure below acceptable limits. A full-face respirator may be necessary in some situations. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical when handling this compound. The following protocol outlines the key steps for safely working with this compound.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the essential steps for safely handling this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (if available) and the laboratory-specific Standard Operating Procedure (SOP) for handling this compound.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Assemble all necessary equipment and reagents within the chemical fume hood before handling the this compound powder.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling (within a chemical fume hood):
-
Carefully weigh the required amount of this compound powder. Use a spatula and handle the powder gently to avoid creating dust.
-
If preparing a solution, slowly add the this compound to the solvent while stirring. Avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Carefully doff PPE, avoiding contact with any contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water.
-
Dispose of all contaminated waste, including gloves, weigh boats, and any contaminated paper towels, in a properly labeled hazardous waste container.
-
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Management Decision Tree
Caption: A decision tree for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is generally incompatible with strong oxidizing agents and strong bases.
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a clearly labeled, dedicated hazardous waste container. The container must be in good condition and compatible with the chemical.
-
Liquid Waste: Collect unused solutions containing this compound in a labeled, leak-proof container. Do not overfill the container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials. The storage area should be cool and dry.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. The recommended method for the disposal of hydrazide compounds is through incineration by a licensed hazardous waste disposal facility.
By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
